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  • Product: 3,5-Dimethyl-1-adamantanemethanol
  • CAS: 26919-42-6

Core Science & Biosynthesis

Foundational

3,5-Dimethyl-1-adamantanemethanol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-1-adamantanemethanol Abstract This technical guide provides a comprehensive overview of a robust and scientifically sound synthesis pathway for 3,5-dimethyl-1-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-1-adamantanemethanol

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthesis pathway for 3,5-dimethyl-1-adamantanemethanol, a valuable building block in medicinal chemistry and materials science. The adamantane cage, with its unique lipophilic and rigid structure, is a privileged scaffold in modern drug design. This document delves into the reduction of 3,5-dimethyladamantane-1-carboxylic acid, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and critical insights into the causality behind experimental choices. The synthesis is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

The synthesis of functionalized adamantane derivatives is of paramount importance for the development of novel therapeutics and advanced materials. The target molecule, 3,5-dimethyl-1-adamantanemethanol, incorporates the rigid, tricyclic adamantane core, which can impart favorable properties such as metabolic stability and precise three-dimensional orientation of functional groups.

The most direct and efficient synthetic strategy for preparing 3,5-dimethyl-1-adamantanemethanol is the reduction of its corresponding carboxylic acid, 3,5-dimethyladamantane-1-carboxylic acid. This precursor is a commercially available starting material, making this pathway highly accessible for research and development applications.[1]

The reducing agent of choice for this transformation is Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a powerful nucleophilic reducing agent capable of converting carboxylic acids and esters to primary alcohols, a reaction for which milder reagents like sodium borohydride (NaBH₄) are ineffective.[2][3] The high reactivity of LiAlH₄ ensures a complete and efficient conversion.

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product A 3,5-Dimethyladamantane- 1-carboxylic acid B 1. LiAlH₄, Anhydrous THF 2. H₃O⁺ Workup A->B Reduction C 3,5-Dimethyl-1- adamantanemethanol B->C

Caption: Overall synthesis pathway for 3,5-dimethyl-1-adamantanemethanol.

Mechanistic Insights: The Rationale Behind the Reduction

Understanding the reaction mechanism is critical for optimizing conditions and ensuring the safe and successful execution of the synthesis. The reduction of a carboxylic acid with LiAlH₄ is a multi-step process.[4][5][6]

  • Acid-Base Reaction: The process initiates with a rapid and highly exothermic acid-base reaction. The acidic proton of the carboxylic acid group is abstracted by a hydride ion (H⁻) from LiAlH₄. This step generates hydrogen gas (H₂) and a lithium aluminum carboxylate salt intermediate. It is for this reason that an excess of LiAlH₄ is required, as the first equivalent is consumed in this non-reductive step.[4][5]

  • Carbonyl Reduction: The resulting carboxylate salt is then reduced. The aluminum species coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. A second hydride ion is delivered from the AlH₃ moiety (or another LiAlH₄ molecule) to the carbonyl carbon.

  • Intermediate Aldehyde Formation: The tetrahedral intermediate formed collapses, eliminating an O-Al species to yield an aldehyde. This aldehyde is significantly more reactive than the starting carboxylic acid and is immediately reduced in the next step.[3]

  • Aldehyde Reduction and Final Product Formation: A third equivalent of hydride attacks the aldehyde carbonyl, forming a lithium aluminum alkoxide complex. This stable complex sequesters the product until a deliberate aqueous workup is performed.

  • Aqueous Workup: The reaction is carefully quenched with water, followed by the addition of acid (e.g., dilute H₂SO₄ or HCl) or a sequential addition of water and NaOH solution (Fieser workup). This protonates the alkoxide, liberating the final primary alcohol product, 3,5-dimethyl-1-adamantanemethanol.[3][7]

Mechanism start Carboxylic Acid (R-COOH) intermediate1 Lithium Carboxylate Salt (R-COO⁻ Li⁺) + H₂ start->intermediate1 Acid-Base Rxn reagent1 LiAlH₄ reagent1->intermediate1 intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Coordination & reagent2 Hydride Attack (from AlH₃) reagent2->intermediate2 intermediate3 Aldehyde Intermediate (R-CHO) intermediate2->intermediate3 Collapse intermediate4 Alkoxide Complex (R-CH₂O-Al) intermediate3->intermediate4 Reduction reagent3 Hydride Attack (from LiAlH₄) reagent3->intermediate4 product Primary Alcohol (R-CH₂OH) intermediate4->product Protonation reagent4 Aqueous Workup (H₃O⁺) reagent4->product

Caption: Key mechanistic steps in the LiAlH₄ reduction of a carboxylic acid.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

3.1. Materials and Equipment

  • Starting Material: 3,5-Dimethyladamantane-1-carboxylic acid

  • Reagent: Lithium Aluminum Hydride (LiAlH₄), powder or solution in THF

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Workup Reagents: Deionized water, 15% NaOH (aq), Dilute H₂SO₄ or HCl (alternative)

  • Extraction Solvent: Diethyl Ether or Ethyl Acetate

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Apparatus: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet, heating mantle, ice bath. All glassware must be rigorously flame-dried or oven-dried before use.

3.2. Step-by-Step Procedure

  • Inert Atmosphere Setup: Assemble the flame-dried glassware. The reaction flask, equipped with a magnetic stir bar, is placed under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation: In the reaction flask, suspend LiAlH₄ (1.5 to 2.0 molar equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Expertise Note: Using an excess of LiAlH₄ ensures the reaction goes to completion, accounting for the initial acid-base reaction and any trace moisture.

  • Substrate Addition: Dissolve 3,5-dimethyladamantane-1-carboxylic acid (1.0 molar equivalent) in a minimal amount of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Trustworthiness Note: Slow, controlled addition is crucial to manage the exothermic reaction and the evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux for 2-4 hours to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C with an ice bath. Carefully and slowly quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass in grams of LiAlH₄ used). Safety Note: The quenching process is highly exothermic and releases hydrogen gas. Perform this step with extreme caution behind a blast shield. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with additional THF or diethyl ether.

  • Extraction & Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography if necessary.

Workflow A Setup Flame-Dried Glassware under Inert Atmosphere B Charge LiAlH₄ and Anhydrous THF Cool to 0 °C A->B D Slowly Add Acid Solution to LiAlH₄ Suspension B->D C Dissolve Carboxylic Acid in Anhydrous THF C->D E Warm to RT, then Reflux (Monitor by TLC) D->E F Cool to 0 °C and Quench (H₂O, NaOH, H₂O) E->F G Filter to Remove Aluminum Salts F->G H Solvent Evaporation G->H I Purify Product (Recrystallization/Chromatography) H->I

Caption: Experimental workflow for the reduction of 3,5-dimethyladamantane-1-carboxylic acid.

Data Presentation and Characterization

The successful synthesis of 3,5-dimethyl-1-adamantanemethanol should be confirmed through rigorous analytical characterization.

Table 1: Key Reaction Parameters and Product Properties

ParameterValueReference/Note
Starting Material 3,5-Dimethyladamantane-1-carboxylic acid
Molecular FormulaC₁₃H₂₀O₂[1]
Molar Mass208.30 g/mol [1]
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Molar Mass37.95 g/mol
Molar Equivalents1.5 - 2.0To ensure complete reaction
Product 3,5-Dimethyl-1-adamantanemethanol
Molecular FormulaC₁₃H₂₂O[8]
Molar Mass194.32 g/mol [8]
AppearanceWhite to almost white powder/crystal[9]
Expected Yield> 85%Based on similar reductions

Characterization:

  • ¹H NMR: Expected signals would include singlets for the two methyl groups, a singlet for the -CH₂OH methylene protons, and complex multiplets for the adamantane cage protons.

  • ¹³C NMR: Will show characteristic peaks for the methyl carbons, the hydroxymethyl carbon, and the distinct carbons of the adamantane skeleton.

  • IR Spectroscopy: A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the disappearance of the strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 194.32, consistent with the product's molecular weight.

References

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Available at: [Link]

  • Experiment 5: Reductions with Lithium Aluminium Hydride. Imperial College London. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • 3,5-Dimethyl-1-adamantanol. PubChem. Available at: [Link]

  • Adamantane Synthesis Procedure. Organic Syntheses. Available at: [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. Available at: [Link]

  • Reductions using NaBH4, LiAlH4. Lumen Learning - Organic Chemistry II. Available at: [Link]

  • Grignard Reagent: Reactions, Preparation, Mechanism. ADICHEMISTRY. Available at: [Link]

  • Mechanism: Reduction of carboxylic acids via LiAlH4. Reddit r/chemhelp. Available at: [Link]

  • Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry Blog. Available at: [Link]

  • Reduction of Carboxylic Acids. Chemguide. Available at: [Link]

Sources

Exploratory

physicochemical properties of 3,5-Dimethyl-1-adamantanemethanol

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1-adamantanemethanol For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Adamantane Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1-adamantanemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial orientation of functional groups, making it an invaluable scaffold for exploring interactions with biological targets.[1] First isolated from crude oil and later made accessible through synthesis, adamantane derivatives quickly found their place in pharmaceuticals, starting with the antiviral agent amantadine.[1][2][3] The incorporation of the adamantane "lipophilic bullet" into drug candidates is a well-established strategy to enhance pharmacokinetic properties, such as membrane permeability and metabolic stability, and to escape the "flatland" of traditional aromatic scaffolds in drug design.[1][2]

This guide focuses on a specific derivative, 3,5-Dimethyl-1-adamantanemethanol (CAS No: 26919-42-6), providing a comprehensive analysis of its core physicochemical properties. As a Senior Application Scientist, the objective here is not merely to present data but to illuminate the causal relationships between these properties and their implications for research and drug development. Understanding these characteristics is a critical first step in harnessing the potential of this and related structures for creating novel therapeutics.[4][5][6]

Molecular and Chemical Identity

The foundational step in characterizing any active pharmaceutical ingredient (API) is to establish its unambiguous chemical identity. 3,5-Dimethyl-1-adamantanemethanol is a tertiary alcohol built upon the adamantane framework, with two methyl groups occupying bridgehead positions, enhancing its lipophilicity and steric bulk.

Caption: Chemical structure of 3,5-Dimethyl-1-adamantanemethanol.

The precise identity of this molecule is defined by several key identifiers, summarized below.

IdentifierValue
Chemical Name 3,5-Dimethyl-1-adamantanemethanol
Synonyms 1-(Hydroxymethyl)-3,5-dimethyladamantane, (3,5-dimethyl-1-adamantyl)methanol, 3,5-Dimethyltricyclo[3.3.1.13,7]decane-1-methanol[7][8][9][10]
CAS Number 26919-42-6[7][8][9][10]
Molecular Formula C₁₃H₂₂O[8][9][10]
Molecular Weight 194.31 g/mol [9]
Exact Mass 194.167065 Da[8]
InChIKey RVWLWJAOIBEWAV-UHFFFAOYSA-N[8][10]
SMILES CC12CC3CC(C1)(CC(C3)(C2)CO)C[10]

Core Physicochemical Properties

The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical properties.[5][11] These attributes govern everything from solubility and absorption to metabolic stability and formulation design. The key properties for 3,5-Dimethyl-1-adamantanemethanol are summarized in the following table.

PropertyValueSignificance in Drug Development
Appearance White to almost white crystalline powder[7]Affects handling, formulation (e.g., for solid dosage forms), and purity assessment.
Melting Point 58 - 62 °C[7][8][9]A key indicator of purity and solid-state stability. Influences manufacturing processes like milling and granulation.
Boiling Point 115 °C at 3 mmHg[7][8]Relevant for purification by distillation and assessing volatility.
Solubility Soluble in Methanol[7]Crucial for formulation design, in-vitro assay development, and predicting bioavailability. Poor aqueous solubility is a major challenge in drug development.[6]
Density 1.066 g/cm³[8]Important for formulation calculations, powder flow, and tablet compression.
logP (XLogP3) 2.975[8]A measure of lipophilicity. This value suggests good potential for membrane permeability and CNS penetration, a hallmark of many adamantane drugs.[1]
Polar Surface Area (PSA) 20.23 Ų[8]Predicts transport properties. A low PSA, like this value, is generally associated with higher cell membrane permeability.
Refractive Index 1.544[8]A fundamental physical constant used for identification and purity control in liquid form.
Flash Point 121.4 °C[8]A safety parameter indicating the temperature at which vapors can ignite.
Vapor Pressure 0.00124 mmHg at 25°C[8]Indicates low volatility, suggesting stability against evaporation at room temperature.

Analytical Characterization and Methodologies

Confirming the structure and purity of a molecule like 3,5-Dimethyl-1-adamantanemethanol requires a suite of analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system of characterization.[4]

Sources

Foundational

An In-depth Technical Guide to 3,5-Dimethyl-1-adamantanemethanol (CAS 26919-42-6) for Advanced Research Applications

Executive Summary This guide provides a comprehensive technical overview of 3,5-Dimethyl-1-adamantanemethanol (CAS No. 26919-42-6), a key chemical intermediate for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of 3,5-Dimethyl-1-adamantanemethanol (CAS No. 26919-42-6), a key chemical intermediate for researchers, scientists, and professionals in drug development. Adamantane derivatives are a cornerstone in medicinal chemistry, valued for their unique structural and physicochemical properties that can enhance the pharmacokinetic profiles of therapeutic agents.[1][2] This document delves into the essential physicochemical properties, a validated synthesis pathway, and the strategic applications of 3,5-Dimethyl-1-adamantanemethanol as a structural scaffold. Detailed experimental protocols, data tables, and process visualizations are provided to support practical laboratory applications and strategic research planning.

Physicochemical Properties and Structural Information

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis and research.

Identifiers and Nomenclature
  • Chemical Name : 3,5-Dimethyl-1-adamantanemethanol

  • IUPAC Name : (3,5-dimethyl-1-adamantyl)methanol[3]

  • CAS Number : 26919-42-6[3]

  • Synonyms : 1-(Hydroxymethyl)-3,5-dimethyladamantane, 3,5-Dimethyl-1-(hydroxymethyl)adamantane, 3,5-Dimethyltricyclo[3.3.1.13,7]decane-1-methanol[3][4]

Structural Information

The defining feature of this molecule is the adamantane cage, a perfectly symmetrical, strain-free tricyclic hydrocarbon. The methyl groups at positions 3 and 5, along with the hydroxymethyl group at the bridgehead position 1, provide functional handles for further chemical modification while maintaining the core lipophilic and rigid structure.

Caption: 2D Structure of 3,5-Dimethyl-1-adamantanemethanol

Tabulated Physicochemical Data

For ease of reference, the key quantitative properties of 3,5-Dimethyl-1-adamantanemethanol are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₂O[3]
Molecular Weight 194.31 - 194.32 g/mol [3][4]
Appearance White to almost white crystalline powder/solid[3]
Melting Point 58 - 62 °C[4]
Boiling Point 115 °C at 3 mmHg[3]
Purity (by GC) >97.0%[4]
Solubility Soluble in Methanol

Synthesis and Manufacturing

Core Synthetic Pathway: Reduction of Carboxylic Acid Precursor

The most direct and industrially relevant synthesis of 3,5-Dimethyl-1-adamantanemethanol involves the chemical reduction of its corresponding carboxylic acid, 3,5-Dimethyladamantane-1-carboxylic acid (CAS 14670-94-1).[5] This precursor is a known pharmaceutical intermediate itself.[5]

Causality of Method Selection : The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF) are highly effective for this conversion.[6] LiAlH₄ is often preferred for its high reactivity and yield, though it requires strictly anhydrous conditions due to its violent reaction with water.[7] The process involves the nucleophilic attack of a hydride ion on the carbonyl carbon, proceeding through an aldehyde intermediate which is immediately further reduced to the primary alcohol.[6][7]

Visualized Synthesis Workflow

The logical flow from the starting material to the final product is illustrated below.

synthesis_workflow start 3,5-Dimethyladamantane- 1-carboxylic acid reagent Reducing Agent (e.g., LiAlH₄) in Anhydrous Ether product 3,5-Dimethyl-1- adamantanemethanol reagent->product Reduction workup Aqueous Acid Workup (e.g., dilute H₂SO₄) product->workup Quenching & Isolation

Caption: Synthesis of 3,5-Dimethyl-1-adamantanemethanol via reduction.

Representative Experimental Protocol: Reduction with LiAlH₄

This protocol is a self-validating, representative procedure based on established chemical principles for the reduction of carboxylic acids.[7][8] Researchers must adapt it based on their specific laboratory conditions and scale.

Materials:

  • 3,5-Dimethyladamantane-1-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid (e.g., 1 M)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: Carefully suspend a molar excess (typically 1.5-2.0 equivalents) of LiAlH₄ in anhydrous diethyl ether inside the reaction flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the 3,5-Dimethyladamantane-1-carboxylic acid in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours (typically 2-4 hours) or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

  • Quenching (Critical Step): Cool the reaction mixture back down to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and produces hydrogen gas; ensure adequate ventilation and slow addition.

  • Isolation: Filter the resulting aluminum salts and wash the solid residue thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Research and Drug Development

The Adamantane Scaffold in Medicinal Chemistry

The adamantane moiety is considered a "privileged scaffold" in drug discovery.[1] Its unique properties make it a valuable component for designing new therapeutic agents:

  • Lipophilicity : The bulky, hydrocarbon-rich cage significantly increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier.[9]

  • Rigidity and 3D Structure : The rigid framework provides a stable anchor for pharmacophoric groups, allowing for precise three-dimensional positioning to optimize interactions with biological targets like enzyme active sites or receptors.[9]

  • Metabolic Stability : The adamantane cage can sterically hinder adjacent functional groups, protecting them from metabolic degradation and thereby increasing the drug's in vivo half-life.[9]

These properties have been successfully exploited in approved drugs such as Memantine (for Alzheimer's disease), Amantadine (antiviral), and Vildagliptin (antidiabetic).[2]

Role as a Synthetic Building Block

3,5-Dimethyl-1-adamantanemethanol serves as a crucial starting material or "building block" for creating more complex adamantane derivatives. The primary alcohol (-CH₂OH) group is a versatile functional handle that can be readily converted into other groups, such as:

  • Halides (via SOCl₂ or PBr₃) for nucleophilic substitution reactions.

  • Aldehydes or Carboxylic Acids (via oxidation) for forming amides, esters, or for use in reductive amination.

  • Esters (via reaction with acyl chlorides or carboxylic acids) to create prodrugs or modify solubility.

Its structural similarity to intermediates and impurities of drugs like Memantine also makes it a valuable reference standard in analytical and quality control settings.[10]

Logical Flow of Application

application_flow cluster_0 Core Compound cluster_1 Chemical Modification cluster_2 Advanced Intermediates cluster_3 Final Application AdamantaneMethanol 3,5-Dimethyl-1- adamantanemethanol Oxidation Oxidation AdamantaneMethanol->Oxidation Halogenation Halogenation AdamantaneMethanol->Halogenation Esterification Esterification AdamantaneMethanol->Esterification Aldehyde Adamantane Aldehyde Oxidation->Aldehyde Halide Adamantane Halide Halogenation->Halide Ester Adamantane Ester Esterification->Ester DrugDiscovery Drug Discovery & Development Aldehyde->DrugDiscovery Halide->DrugDiscovery Ester->DrugDiscovery

Sources

Exploratory

Unveiling the Adamantane Core: A Technical Guide to the Structure Elucidation of 1-(Hydroxymethyl)-3,5-dimethyladamantane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of the Adamantane Scaffold Adamantane and its derivatives represent a fascinating class of rigid, cage-like hydrocarbon mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Adamantane Scaffold

Adamantane and its derivatives represent a fascinating class of rigid, cage-like hydrocarbon molecules. Their unique three-dimensional structure imparts desirable properties such as high thermal stability, lipophilicity, and metabolic resistance, making them privileged scaffolds in medicinal chemistry and materials science.[1] From antiviral agents to therapies for neurodegenerative diseases, the adamantane core is a cornerstone of modern drug design.[2] The precise characterization of novel adamantane derivatives is therefore a critical step in the development of new therapeutics and advanced materials.

This in-depth technical guide provides a comprehensive, multi-faceted approach to the structure elucidation of a specific derivative, 1-(Hydroxymethyl)-3,5-dimethyladamantane. As a Senior Application Scientist, this guide moves beyond a simple recitation of methods to provide a logical, field-proven workflow. We will explore the "why" behind each analytical choice, ensuring a self-validating system for unambiguous structure confirmation.

The Analytical Challenge: A Multi-Technique Approach

The structure elucidation of any novel compound is akin to solving a complex puzzle. No single technique can provide all the necessary information. Instead, we rely on the synergistic power of multiple spectroscopic and spectrometric methods. For 1-(Hydroxymethyl)-3,5-dimethyladamantane, our primary tools will be Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of structural information, and together they allow for the complete and confident assignment of the molecular architecture.

Synthesis of 1-(Hydroxymethyl)-3,5-dimethyladamantane

A plausible synthetic route to 1-(Hydroxymethyl)-3,5-dimethyladamantane can be adapted from established methods for the hydroxylation of adamantane derivatives.[3][4] One common approach involves the direct oxidation of 1,3-dimethyladamantane.

Proposed Synthetic Protocol:
  • Starting Material: 1,3-dimethyladamantane.

  • Reaction: In a suitable solvent, 1,3-dimethyladamantane is treated with a hydroxymethylating agent, such as a mixture of formaldehyde and a strong acid catalyst.

  • Work-up: The reaction mixture is quenched, and the product is extracted using an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield 1-(Hydroxymethyl)-3,5-dimethyladamantane.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential first step in structure elucidation, as it provides the molecular weight of the compound and valuable information about its substructures through fragmentation analysis.[5]

Experimental Protocol:
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation: A dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane) is injected into the GC.

  • Ionization: Standard electron ionization at 70 eV.

Expected Mass Spectrum Data:
m/z (charge-to-mass ratio)Proposed FragmentInterpretation
194[M]+•Molecular Ion Peak . Confirms the molecular weight of C13H22O.[6]
179[M - CH3]+Loss of a methyl group from the adamantane cage.
163[M - CH2OH]+Loss of the hydroxymethyl group, resulting in the stable 3,5-dimethyladamantyl cation.
135[Adamantyl cation]+A common fragmentation pathway for adamantane derivatives, representing the core adamantane cation after side-chain losses.
107Further fragmentation of the cageCharacteristic fragment of the dimethyladamantane cage.

The fragmentation pattern provides a clear fingerprint of the 3,5-dimethyladamantane core and the presence of a hydroxymethyl substituent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Experimental Protocol:
  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal or mixed with KBr powder and pressed into a pellet.

Expected IR Absorption Bands:
Wavenumber (cm-1)Vibration TypeFunctional Group
~3350 (broad)O-H stretchAlcohol (-OH)
~2900-3000 (strong)C-H stretchAliphatic (adamantane cage and methyl groups)
~1050 (strong)C-O stretchPrimary alcohol

The presence of a broad absorption band around 3350 cm-1 is indicative of the hydroxyl group, while the strong C-H and C-O stretching vibrations confirm the aliphatic alcohol nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 1-(Hydroxymethyl)-3,5-dimethyladamantane, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be employed for a complete and unambiguous assignment of all proton and carbon signals.

Experimental Protocol:
  • Solvent: Deuterated chloroform (CDCl3) is a suitable solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation SpectroscopY (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Predicted ¹H NMR Data (400 MHz, CDCl3):
Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~3.30s2H-CH2OHProtons on the carbon adjacent to the electron-withdrawing oxygen atom are deshielded.
~1.50m6HCage CH2Methylene protons of the adamantane cage.
~1.25m6HCage CH2Methylene protons of the adamantane cage.
~1.10s1HCage CHMethine proton of the adamantane cage.
~0.85s6H-CH3Methyl groups attached to the adamantane cage. Their chemical shift is similar to that in 1,3-dimethyladamantane.[7]
Predicted ¹³C NMR Data (100 MHz, CDCl3):
Chemical Shift (δ, ppm)Proposed AssignmentRationale
~70.0-C H2OHThe carbon atom bonded to the hydroxyl group is significantly deshielded.
~50.0Cage C H2Methylene carbons in the adamantane cage.
~40.0Cage C H2Methylene carbons in the adamantane cage.
~35.0C -CH2OHThe quaternary carbon atom to which the hydroxymethyl group is attached.
~32.0Cage C -CH3The quaternary carbon atoms to which the methyl groups are attached.
~30.0Cage C HThe methine carbon of the adamantane cage.
~29.0-C H3The methyl carbons. Their chemical shift is expected to be similar to that in 1,3-dimethyladamantane.[7]
2D NMR for Unambiguous Assignments:
  • COSY: Will reveal the coupling network between protons on adjacent carbons within the adamantane cage.

  • HSQC: Correlates each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connectivity of the hydroxymethyl and methyl groups to the correct quaternary carbons of the adamantane cage. For instance, the protons of the -CH2OH group (~3.30 ppm) should show a correlation to the quaternary carbon at ~35.0 ppm.

Visualizing the Elucidation Workflow

A systematic workflow ensures that all necessary data is collected and interpreted logically.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of 1-(Hydroxymethyl)-3,5-dimethyladamantane purification Purification (Column Chromatography) synthesis->purification ms Mass Spectrometry (GC-MS) purification->ms ir Infrared Spectroscopy (ATR) purification->ir nmr NMR Spectroscopy (1D & 2D) purification->nmr mw_frag Determine Molecular Weight & Fragmentation ms->mw_frag fg Identify Functional Groups ir->fg structure Assign ¹H & ¹³C Signals, Establish Connectivity nmr->structure elucidation Structure Elucidation Confirmed mw_frag->elucidation fg->elucidation structure->elucidation

Caption: Workflow for the structure elucidation of 1-(Hydroxymethyl)-3,5-dimethyladamantane.

Key HMBC Correlations

The HMBC experiment is pivotal in connecting the different fragments of the molecule.

G cluster_mol C_quat_CH2OH C (~35.0 ppm) CH2OH_protons H (~3.30 ppm) CH2OH_protons->C_quat_CH2OH 2J Cage_protons_1 Cage H (~1.50 ppm) Cage_protons_1->C_quat_CH2OH 2J/3J Cage_protons_2 Cage H (~1.25 ppm) Cage_protons_2->C_quat_CH2OH 2J/3J C_quat_CH3 C (~32.0 ppm) CH3_protons H (~0.85 ppm) CH3_protons->C_quat_CH3 2J Cage_protons_3 Cage H (~1.50 ppm) Cage_protons_3->C_quat_CH3 2J/3J Cage_protons_4 Cage H (~1.25 ppm) Cage_protons_4->C_quat_CH3 2J/3J

Caption: Expected key HMBC correlations for 1-(Hydroxymethyl)-3,5-dimethyladamantane.

Conclusion

The structure elucidation of 1-(Hydroxymethyl)-3,5-dimethyladamantane is a clear demonstration of the power of a coordinated analytical approach. By systematically applying mass spectrometry, infrared spectroscopy, and a suite of NMR techniques, we can confidently determine the molecular weight, identify key functional groups, and map the complete carbon-hydrogen framework of the molecule. This rigorous, self-validating workflow is essential for ensuring the scientific integrity of research and development in the fields of medicinal chemistry and materials science, where the unique properties of the adamantane scaffold continue to be explored.

References

  • PubChem. 3,5-Dimethyl-1-adamantanol. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3-Dimethyladamantane. National Center for Biotechnology Information. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet: The Adamantyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(10), 3713–3726. [Link]

  • PubChem. 1,3-Dimethyladamantane - ¹H and ¹³C NMR Spectra. National Center for Biotechnology Information. [Link]

  • Spasov, A. A., & Anisimova, V. A. (2016). Adamantane derivatives: structure, properties and application. Russian Chemical Reviews, 85(11), 1190–1221. [Link]

  • NIST. 3,5-dimethyl-1-hydroxymethyladamantane. NIST Chemistry WebBook. [Link]

  • Duddeck, H. (1986). Carbon-13 NMR Spectroscopy of Adamantanes and Related Compounds. In Topics in Stereochemistry (Vol. 16, pp. 219–313). John Wiley & Sons, Inc. [Link]

  • Landa, S., & Vodička, L. (1974). Synthesis of 1-adamantylmethanols. Collection of Czechoslovak Chemical Communications, 39(11), 3291–3294. [Link]

  • Ivleva, E. A., et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(11), 1735–1741. [Link]

Sources

Foundational

3,5-Dimethyl-1-adamantanemethanol molecular formula C13H22O

An In-Depth Technical Guide to 3,5-Dimethyl-1-adamantanemethanol (C₁₃H₂₂O): A Key Intermediate in Modern Drug Discovery Executive Summary 3,5-Dimethyl-1-adamantanemethanol is a unique aliphatic alcohol built upon the rig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Dimethyl-1-adamantanemethanol (C₁₃H₂₂O): A Key Intermediate in Modern Drug Discovery

Executive Summary

3,5-Dimethyl-1-adamantanemethanol is a unique aliphatic alcohol built upon the rigid, tricyclic diamondoid structure of adamantane. Its molecular formula is C₁₃H₂₂O, and it features a hydroxymethyl group and two methyl substituents at the bridgehead positions of the adamantane core. This specific substitution pattern makes it a structurally significant and highly valuable building block in medicinal chemistry. The adamantane cage imparts exceptional lipophilicity and metabolic stability, while the dimethyl substitution provides a tailored steric profile, mirroring the core of the Alzheimer's drug, Memantine. The primary alcohol functional group serves as a versatile chemical handle for further elaboration into diverse pharmacologically active agents. This guide provides a comprehensive overview of its properties, a robust synthesis protocol, and its strategic applications for researchers, scientists, and drug development professionals aiming to leverage the unique attributes of the adamantane scaffold in creating next-generation therapeutics.

The Adamantane Scaffold: A Privileged Structure in Medicinal Chemistry

The adamantane moiety, a perfectly symmetrical and rigid hydrocarbon cage (tricyclo[3.3.1.1³⁷]decane), has carved a significant niche in drug design since the discovery of Amantadine's antiviral properties in the 1960s.[1][2] Often described as a "lipophilic bullet," its three-dimensional structure is a powerful tool for modulating the properties of a drug candidate.[1][3]

The strategic incorporation of an adamantane group into a molecule can confer several advantageous properties:

  • Enhanced Lipophilicity: The bulky, non-polar nature of the cage significantly increases a compound's lipophilicity, which can improve its ability to cross biological membranes, including the blood-brain barrier.[3][4] The inclusion of an adamantane group can increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[3]

  • Metabolic Stability: The adamantane core is exceptionally resistant to metabolic degradation by enzymes, which can prolong the half-life of a drug in the body.[4][5]

  • Rigid Scaffolding: Unlike flexible alkyl chains, the adamantane cage acts as a rigid anchor. This allows for the precise and predictable positioning of pharmacophoric groups into the binding pockets of target proteins, such as ion channels or enzymes.[3][6]

  • Tailored Pharmacokinetics (ADME): The unique combination of lipophilicity and stability imparted by the adamantane moiety can be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[6][7]

The utility of the adamantane scaffold is not merely as a passive lipophilic group. Substitutions on the cage itself, such as the methyl groups in 3,5-Dimethyl-1-adamantanemethanol, can dramatically influence biological activity, demonstrating that the shape and steric profile of the adamantane derivative are critical for target engagement.[8] This has been observed in various drug classes, from anabolic steroids to CNS-active agents.[8]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 3,5-Dimethyl-1-adamantanemethanol is fundamental for its effective use in synthesis and process development.

Physicochemical Data
PropertyValueSource
CAS Number 26919-42-6[9][10]
Molecular Formula C₁₃H₂₂O[9][10]
Molecular Weight 194.32 g/mol [10]
Appearance White to almost white crystalline powder
Melting Point 58-62 °C[9]
Boiling Point 115 °C[9]
Density 1.066 g/cm³[9]
Flash Point 121.4 °C[9]
XLogP3 2.98[9]
Spectroscopic Characterization (Predicted)
  • ¹H NMR Spectroscopy (500 MHz, CDCl₃):

    • δ ~3.2 ppm (s, 2H): The two protons of the hydroxymethyl group (-CH₂ OH) are expected to appear as a singlet. Their proximity to the electronegative oxygen atom shifts them downfield.

    • δ ~2.1 ppm (br s, 1H): A broad singlet corresponding to the hydroxyl proton (-OH ). This peak's position is variable and depends on concentration and temperature; it will exchange with D₂O.

    • δ ~1.1-1.7 ppm (m, 12H): A complex series of overlapping multiplets corresponding to the twelve protons on the adamantane cage (CH and CH₂ groups). The cage's rigidity leads to distinct chemical environments for these protons.

    • δ ~0.85 ppm (s, 6H): A sharp singlet representing the six equivalent protons of the two methyl groups (-CH₃ ) at the C3 and C5 positions.

  • ¹³C NMR Spectroscopy (125 MHz, CDCl₃):

    • δ ~70 ppm: The carbon of the hydroxymethyl group (-C H₂OH).

    • δ ~40-50 ppm: Resonances for the methine (-C H) carbons of the adamantane cage.

    • δ ~30-40 ppm: A cluster of peaks for the methylene (-C H₂) carbons of the adamantane cage and the quaternary bridgehead carbons (C -CH₃ and C -CH₂OH).

    • δ ~29 ppm: The resonance for the two equivalent methyl carbons (-C H₃).

  • Mass Spectrometry (EI-MS):

    • m/z 194 (M⁺): The molecular ion peak.

    • m/z 176: A significant fragment corresponding to the loss of water (M⁺ - H₂O).

    • m/z 163: A fragment resulting from the loss of the hydroxymethyl radical (M⁺ - •CH₂OH).

    • m/z 109: This peak, prominent in the spectrum of 3,5-dimethyl-1-adamantanol, likely corresponds to a stable adamantyl cation fragment.[11]

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3300 cm⁻¹ (broad): Strong O-H stretching vibration from the alcohol group.

    • ~2850-2950 cm⁻¹ (strong, sharp): Aliphatic C-H stretching from the methyl and adamantane cage protons.

    • ~1450 cm⁻¹: C-H bending vibrations.

    • ~1040 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

Synthesis and Purification Protocol

Causality Statement: A standard, high-yield synthesis of 3,5-Dimethyl-1-adamantanemethanol can be achieved from the commercially available 1-bromo-3,5-dimethyladamantane. The chosen method, a Grignard reaction with formaldehyde, is a classic and reliable carbon-carbon bond-forming reaction to install a primary alcohol. This approach is selected for its efficiency and the mild conditions required for the key transformation.

Experimental Workflow: Synthesis of 3,5-Dimethyl-1-adamantanemethanol

Sources

Exploratory

A Technical Guide to the Solubility of 3,5-Dimethyl-1-adamantanemethanol in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethyl-1-adamantanemethanol, a key intermediate in various synthetic applications. In the absence of extensive pu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethyl-1-adamantanemethanol, a key intermediate in various synthetic applications. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and provides a detailed, field-proven experimental protocol for researchers to determine its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in process development, formulation, and medicinal chemistry.

Introduction to 3,5-Dimethyl-1-adamantanemethanol

3,5-Dimethyl-1-adamantanemethanol (CAS No. 26919-42-6) is a derivative of adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure. The adamantane cage imparts unique properties such as high lipophilicity, thermal stability, and metabolic resistance, making its derivatives valuable scaffolds in drug discovery and materials science[1]. The presence of a primary alcohol functional group on the 3,5-dimethyladamantane core provides a reactive handle for further chemical modification.

Understanding the solubility of this compound is critical for its practical application. Solubility dictates the choice of solvents for chemical reactions, purification methods like recrystallization, and formulation strategies. This guide will first explore the theoretical underpinnings of its solubility based on its structure and then provide a robust experimental method for its quantitative determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the physical properties of both the solute and the solvent. The key physicochemical parameters for 3,5-Dimethyl-1-adamantanemethanol are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₂₂O[2][3]
Molecular Weight 194.31 g/mol [2][3]
Appearance White to almost white powder/crystal
Melting Point 58-62 °C[2]
XLogP3 2.975[2]
Polar Surface Area (PSA) 20.23 Ų[2]

The structure of 3,5-Dimethyl-1-adamantanemethanol features a large, nonpolar, and lipophilic adamantane cage combined with a single, polar hydroxyl (-OH) group capable of acting as a hydrogen bond donor and acceptor. The calculated logarithm of the octanol-water partition coefficient (XLogP3) of ~2.98 indicates a significant preference for lipophilic environments over aqueous ones.

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted:

  • High Solubility: Expected in solvents that can mitigate the large nonpolar surface area while also interacting with the hydroxyl group. This includes:

    • Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can accept hydrogen bonds.

    • Alcohols: Such as methanol, ethanol, and isopropanol, which can both donate and accept hydrogen bonds.

    • Chlorinated Solvents: Such as dichloromethane and chloroform, which can accommodate the bulky nonpolar structure.

  • Moderate Solubility: Expected in less polar solvents like ethers (e.g., diethyl ether, THF) and esters (e.g., ethyl acetate).

  • Low to Insoluble: Expected in highly nonpolar solvents like alkanes (e.g., hexane, heptane) and in water, where the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the large hydrocarbon cage is prohibitive.

Experimental Protocol for Quantitative Solubility Determination

The most widely accepted and reliable method for determining the equilibrium solubility of a crystalline compound is the Shake-Flask Method . This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Rationale of the Method

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium.[4] At equilibrium, the solution is saturated, and the concentration of the dissolved solute is constant. By separating the undissolved solid and accurately measuring the concentration of the supernatant, the solubility is determined.

Materials and Equipment
  • 3,5-Dimethyl-1-adamantanemethanol (crystalline solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or a Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of 3,5-Dimethyl-1-adamantanemethanol in a suitable solvent (in which it is freely soluble, e.g., methanol).

    • Perform serial dilutions of the stock solution to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation:

    • Add an excess amount of solid 3,5-Dimethyl-1-adamantanemethanol to a pre-weighed vial. The excess is critical to ensure that saturation is achieved and maintained. A general rule is to add at least 2-3 times the expected amount needed for saturation.

    • Record the exact mass of the compound added.

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled shaker or rotator. A standard temperature is 25 °C (298.15 K).

    • Agitate the samples at a constant speed. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction through grinding.

    • Allow the samples to equilibrate for a minimum of 24 hours.[4] For compounds with slow dissolution kinetics, 48-72 hours may be necessary. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration is no longer changing, thereby verifying equilibrium has been reached.

  • Phase Separation and Sampling:

    • Once equilibrium is confirmed, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Causality Note: The filter must be chemically compatible with the solvent and should not adsorb the solute. A quick pre-rinse with the solution can help saturate any potential binding sites on the filter membrane.

  • Analysis and Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the previously prepared calibration curve.

    • Analyze the diluted sample using the same analytical method (e.g., HPLC) used for the standards.

    • Using the calibration curve, determine the concentration of 3,5-Dimethyl-1-adamantanemethanol in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

Solubility_Workflow Figure 1. Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Prepare Analytical Calibration Curve I 9. Quantify via HPLC/GC A->I Calibrates B 2. Add Excess Solid Solute to Vial C 3. Add Known Volume of Solvent B->C D 4. Agitate at Constant Temperature (24-72h) C->D E 5. Verify Equilibrium (Time Point Analysis) D->E F 6. Settle & Sample Supernatant E->F G 7. Filter Sample (0.22 µm) to Remove Solids F->G H 8. Dilute Sample to fall within Calibration Range G->H H->I J 10. Calculate Solubility (mg/mL or mol/L) I->J

Caption: A flowchart of the shake-flask method for solubility.

Conclusion

References

  • 5Source Not Available.

  • 6Source Not Available.

  • Scribd.

  • YouTube.

  • 7Source Not Available.

  • Echemi.

  • Maohuan Chemical.

  • BenchChem.

  • TCI AMERICA.

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Melting Point of 3,5-Dimethyl-1-adamantanemethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermal properties of 3,5-Dimethyl-1-adamantanemethanol (CAS RN: 26919-42-6), a key a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of 3,5-Dimethyl-1-adamantanemethanol (CAS RN: 26919-42-6), a key adamantane derivative with significant potential in medicinal chemistry and materials science. While the melting point of this compound is well-documented, its thermal stability is a critical parameter for its application in drug development and as a building block for advanced polymers. This guide synthesizes available data with established principles of thermal analysis to offer a thorough understanding of its thermal behavior. We present the experimentally determined melting point and provide a framework for evaluating its thermal stability based on the inherent robustness of the adamantane cage and the influence of its substituents. Furthermore, this guide details rigorous, self-validating experimental protocols for the precise determination of melting point and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), empowering researchers to independently verify and expand upon these findings.

Introduction: The Significance of the Adamantane Scaffold

Adamantane and its derivatives are a class of compounds characterized by a unique, rigid, and strain-free diamondoid cage structure.[1] This tricyclic alkane framework imparts a remarkable combination of properties, including high thermal stability, lipophilicity, and steric bulk, making it a valuable scaffold in drug design and materials science.[2] The incorporation of the adamantane moiety can enhance the thermal robustness of molecules and polymers.[3][4] 3,5-Dimethyl-1-adamantanemethanol, with its hydroxyl and methyl functionalities, is a versatile building block for the synthesis of novel pharmaceutical agents and high-performance polymers. A thorough understanding of its thermal characteristics is paramount for its effective utilization in these applications.

Physicochemical Properties of 3,5-Dimethyl-1-adamantanemethanol

A summary of the key physicochemical properties of 3,5-Dimethyl-1-adamantanemethanol is provided in the table below. The melting point is a well-established parameter for this compound, while its thermal stability is inferred from the behavior of related adamantane structures.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₂O[5][6]
Molecular Weight 194.32 g/mol [5]
Appearance White to almost white powder or crystal[5]
CAS Number 26919-42-6[5][6]
Melting Point 58-62 °C[5][6][7]
Boiling Point 115 °C at 3 mmHg[5]
Inferred Thermal Stability Expected to be high, with decomposition significantly above the melting point.Inferred from[3][8]

Thermal Behavior: Melting Point and Stability

Melting Point: An Experimental Overview

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. For 3,5-Dimethyl-1-adamantanemethanol, multiple sources consistently report a melting point in the range of 58-62 °C.[5][6][7] This relatively sharp melting range is indicative of a high-purity crystalline solid.[9] The melting process involves the absorption of energy to overcome the intermolecular forces holding the molecules in a fixed lattice, transitioning the substance from a solid to a liquid state.[10]

Thermal Stability: The Adamantane Advantage

Studies on polymers incorporating adamantane moieties demonstrate their superior thermal stability. For example, adamantane-based polyimides exhibit decomposition temperatures (at 5% weight loss) consistently above 500 °C, and adamantane-based dicyanate esters show a 5% mass loss temperature of approximately 480°C.[3][8] This indicates that the adamantane unit itself is stable at very high temperatures.

The substituents on the adamantane core—two methyl groups and a hydroxymethyl group—will influence the overall thermal stability. While the C-C and C-H bonds within the adamantane cage are very strong, the C-O and O-H bonds of the hydroxymethyl group are typically the most likely points of initial thermal decomposition. However, it is reasonable to expect that the decomposition of 3,5-Dimethyl-1-adamantanemethanol will occur at a temperature significantly higher than its melting point.

Experimental Protocols for Thermal Analysis

To provide researchers with the tools to precisely determine the thermal properties of 3,5-Dimethyl-1-adamantanemethanol, the following detailed experimental protocols for Melting Point Determination, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) are provided.

Melting Point Determination

This protocol describes the determination of the melting point range using a modern digital melting point apparatus.

4.1.1. Principle The melting point is determined by heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[11]

4.1.2. Materials and Apparatus

  • 3,5-Dimethyl-1-adamantanemethanol sample (finely powdered)

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

4.1.3. Procedure

  • Sample Preparation: A small amount of the finely powdered sample is packed into the open end of a capillary tube to a height of 1-2 mm.[12] The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.[12]

  • Initial Determination (Rapid Scan):

    • Place the capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.

  • Accurate Determination (Slow Scan):

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Insert a new capillary tube with a fresh sample.

    • Heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.[9][12]

    • Record the temperature at which the first droplet of liquid appears (onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (completion of melting).

    • The recorded range is the melting point of the sample.

  • Verification: Repeat the accurate determination at least twice with fresh samples to ensure reproducibility. Consistent results should be within a 0.5-1.0 °C range for a pure compound.

Melting_Point_Workflow A Powder Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heat (Approx. MP) C->D E Cool Apparatus D->E F Slow Heat (Accurate MP) E->F G Record Melting Range F->G

Caption: Workflow for Melting Point Determination.

Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability and decomposition profile of the compound.

4.2.1. Principle TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] This allows for the determination of decomposition temperatures and the quantification of mass loss.

4.2.2. Materials and Apparatus

  • 3,5-Dimethyl-1-adamantanemethanol sample

  • Thermogravimetric Analyzer (TGA)

  • High-purity inert gas (e.g., Nitrogen)

  • TGA sample pans (e.g., alumina or platinum)

4.2.3. Procedure

  • Instrument Setup:

    • Turn on the TGA and allow the system to stabilize.

    • Set the purge gas (Nitrogen) to a constant flow rate (e.g., 20-50 mL/min).[15]

  • Sample Preparation:

    • Tare an empty TGA sample pan.

    • Place a small amount of the sample (typically 5-10 mg) into the pan.[14]

    • Record the exact initial mass.

  • Thermal Program:

    • Place the sample pan onto the TGA balance.

    • Program the instrument with the desired temperature profile. A typical program involves:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).[14]

  • Data Acquisition and Analysis:

    • Start the experiment and record the mass loss as a function of temperature.

    • The resulting TGA curve will plot the percentage of initial mass versus temperature.

    • From the TGA curve, determine:

      • Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. Often reported as the temperature at 5% (Td5) or 10% (Td10) mass loss.[8]

      • Temperature of Maximum Decomposition Rate (T_peak): Determined from the peak of the first derivative of the TGA curve (DTG curve).

      • Residual Mass: The percentage of mass remaining at the final temperature.

TGA_Workflow A Weigh Sample (5-10 mg) B Place in TGA Pan A->B C Load into TGA B->C D Set Inert Atmosphere C->D E Program Temperature Ramp D->E F Record Mass vs. Temperature E->F G Analyze TGA/DTG Curves F->G

Caption: Experimental Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

This protocol details the use of DSC to determine the melting point and enthalpy of fusion.

4.3.1. Principle DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] This allows for the detection of thermal events such as melting (an endothermic process).

4.3.2. Materials and Apparatus

  • 3,5-Dimethyl-1-adamantanemethanol sample

  • Differential Scanning Calorimeter (DSC)

  • High-purity inert gas (e.g., Nitrogen)

  • DSC sample pans (e.g., aluminum) and lids

  • Crimping press

4.3.3. Procedure

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).[18]

  • Sample Preparation:

    • Weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.

    • Hermetically seal the pan using a crimping press.[19]

    • Prepare an empty, sealed pan to be used as a reference.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Place the sample and reference pans into the DSC cell.

    • Program the instrument for a heat-cool-heat cycle to erase the sample's thermal history.[19]

      • First Heating: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point (e.g., 100 °C).

      • Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature (e.g., 0 °C).

      • Second Heating: Heat the sample again at the same rate (e.g., 10 °C/min) through the melting transition to the final temperature.

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature during the second heating scan.

    • The plot of heat flow versus temperature will show an endothermic peak corresponding to melting.

    • From the DSC thermogram, determine:

      • Melting Point (T_m): Typically taken as the onset temperature or the peak temperature of the endotherm.

      • Enthalpy of Fusion (ΔH_f): Calculated by integrating the area under the melting peak.

DSC_Workflow A Weigh Sample (2-5 mg) B Seal in DSC Pan A->B C Load Sample & Reference B->C D Heat-Cool-Heat Cycle C->D E Record Heat Flow vs. Temp D->E F Analyze Melting Endotherm E->F

Caption: Logical Flow for Differential Scanning Calorimetry (DSC) Analysis.

Conclusion

3,5-Dimethyl-1-adamantanemethanol is a crystalline solid with a well-defined melting point of 58-62 °C. Based on the robust nature of its adamantane core, it is projected to exhibit high thermal stability, with decomposition occurring at temperatures significantly above its melting point. The provided experimental protocols for melting point determination, TGA, and DSC offer a rigorous framework for researchers to precisely characterize the thermal properties of this and other adamantane derivatives. A comprehensive understanding of these thermal parameters is essential for leveraging the full potential of 3,5-Dimethyl-1-adamantanemethanol in the development of advanced pharmaceuticals and materials.

References

Sources

Exploratory

The Adamantane Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has carved a unique and significant niche in the landscape of medicinal chemistry. First identified in crude oil in 1933, its journey from a chemical curiosity to a cornerstone of blockbuster drugs is a testament to its remarkable physicochemical properties.[1][2] This guide provides a comprehensive exploration of the multifaceted biological activities of adamantane scaffolds, offering field-proven insights into their therapeutic applications, mechanisms of action, and the experimental methodologies crucial for their evaluation. We will delve into the pivotal role of adamantane in antiviral, neuroprotective, anticancer, and antidiabetic agents, furnishing researchers and drug development professionals with the technical knowledge to harness the full potential of this versatile scaffold.

The Adamantane Advantage: Physicochemical Properties and Pharmacokinetic Impact

The therapeutic success of adamantane derivatives is intrinsically linked to their distinct structural and physical characteristics. The cage-like structure is not merely a passive scaffold but an active contributor to a molecule's overall pharmacological profile.

  • Lipophilicity and Bioavailability: The adamantane cage is highly lipophilic, a property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By increasing the overall lipophilicity of a compound, the adamantane moiety can enhance its ability to cross biological membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system (CNS).[3]

  • Metabolic Stability: The rigid, sterically hindered nature of the adamantane nucleus provides a protective shield to adjacent functional groups, rendering them less susceptible to metabolic degradation by enzymes. This increased metabolic stability can lead to a longer plasma half-life and improved pharmacokinetic profiles.[3]

  • Three-Dimensionality and Target Engagement: In an era where drug discovery is moving beyond "flat" aromatic compounds, the well-defined, three-dimensional structure of adamantane offers a unique advantage. It allows for the precise spatial orientation of pharmacophoric groups, enabling optimal interactions with the binding sites of biological targets.[3]

Antiviral Activity: The Genesis of Adamantane in Medicine

The story of adamantane in medicine begins with the discovery of the antiviral properties of amantadine in the 1960s.[1] This paved the way for a class of antiviral agents targeting the influenza A virus.

Mechanism of Action: Targeting the M2 Proton Channel

Amantadine and its α-methyl derivative, rimantadine, exert their antiviral effect by targeting the M2 proton channel of the influenza A virus.[4] The M2 channel is a tetrameric protein that plays a crucial role in the viral life cycle by allowing protons to enter the virion upon its entry into the host cell.[5] This acidification is essential for the uncoating of the viral ribonucleoprotein and its release into the cytoplasm.

Amantadine and rimantadine act as channel blockers, physically occluding the M2 proton channel and preventing the influx of protons.[6] This inhibition of viral uncoating effectively halts the replication process.

M2_Proton_Channel_Inhibition cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome (Acidic pH) M2_channel M2 Proton Channel (Tetramer) vRNP Viral Ribonucleoprotein (vRNP) M2_channel->vRNP Acidification enables viral uncoating Protons_in H+ Protons_out H+ Protons_out->M2_channel Influx Adamantane_drug Amantadine/ Rimantadine Adamantane_drug->M2_channel Blocks Channel

Caption: Mechanism of adamantane antiviral action against Influenza A.

Structure-Activity Relationship (SAR) of Antiviral Adamantanes

The antiviral activity of adamantane derivatives is highly sensitive to structural modifications. Key SAR insights include:

  • The primary amino group at the 1-position is crucial for activity. Replacement with hydroxyl, sulfhydryl, cyano, or halogen groups leads to inactive compounds.[7]

  • N-alkylation or N,N-dialkylation of the amino group generally maintains or slightly reduces activity.[7]

  • Introduction of a methyl group on the carbon adjacent to the amino group (as in rimantadine) can enhance activity.[7]

  • Substitution on the adamantane cage itself often diminishes antiviral potency.[3]

CompoundStructureTargetIC50 (µM)Reference
Amantadine1-aminoadamantaneInfluenza A M2~0.3[8]
Rimantadine1-(1-adamantyl)ethanamineInfluenza A M2~0.1[8]
Adamantanespiro-5-pyrrolidine derivativeVariesInfluenza A2More potent than amantadine[7]

Neuroprotective Applications: Modulating Glutamatergic Neurotransmission

Adamantane derivatives have emerged as important therapeutic agents for neurodegenerative disorders, most notably Alzheimer's disease.[9] Memantine, a dimethyl derivative of amantadine, is a cornerstone in the management of moderate to severe Alzheimer's disease.

Mechanism of Action: NMDA Receptor Antagonism

The neuroprotective effects of memantine are attributed to its role as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] In pathological states like Alzheimer's disease, excessive glutamate release leads to chronic, low-level activation of NMDA receptors, resulting in a sustained influx of Ca²⁺. This excitotoxicity contributes to neuronal damage and cognitive decline.

Memantine exhibits a unique mechanism of action. It preferentially blocks the NMDA receptor channel only when it is open, a state more prevalent during pathological overstimulation. This voltage-dependent blockade is readily reversible, allowing for the preservation of normal synaptic transmission, which is crucial for learning and memory.

NMDA_Receptor_Antagonism cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_release Excessive Glutamate Release (Pathological) NMDA_Receptor NMDA Receptor Glutamate_release->NMDA_Receptor Binds to Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor Blocks open channel

Caption: Memantine's mechanism as an NMDA receptor antagonist.

Structure-Activity Relationship of Neuroprotective Adamantanes

The development of neuroprotective adamantane derivatives has focused on optimizing their interaction with the NMDA receptor.

CompoundStructureTargetIC50 (µM)Reference
Amantadine1-aminoadamantaneNMDA Receptor45.1 ± 11.3[10]
Memantine1-amino-3,5-dimethyladamantaneNMDA Receptor~1-5[3]

Anticancer Potential: Leveraging Lipophilicity for Cellular Penetration

The lipophilic nature of the adamantane scaffold makes it an attractive component in the design of anticancer agents, as it can enhance the penetration of cell membranes to reach intracellular targets.[4] A variety of adamantane-containing compounds have demonstrated cytotoxic effects against numerous cancer cell lines.[11]

Diverse Mechanisms of Action

Adamantane derivatives exhibit a range of anticancer mechanisms, including:

  • Induction of Apoptosis: Many adamantane-based compounds have been shown to trigger programmed cell death in cancer cells.

  • Inhibition of Tyrosine Kinases: Some derivatives act as inhibitors of specific tyrosine kinases that are crucial for cancer cell proliferation and survival.[11]

  • DNA Intercalation: Certain adamantane-containing molecules can insert themselves into the DNA of cancer cells, disrupting replication and transcription.[11]

CompoundCell LineAssayIC50 (µM)Reference
Adamantane-linked isothiourea (1)HeLa (Cervical)MTT25.3[12]
Adamantane-linked isothiourea (2)HeLa (Cervical)MTT18.5[12]
AdaphostinVarious Cancer Cell LinesGrowth Inhibition0.079 - 9.2[13]

Antidiabetic Applications: Targeting DPP-4 for Glycemic Control

More recently, the adamantane scaffold has been incorporated into a new class of oral antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[3] Vildagliptin and saxagliptin are prominent examples of adamantane-containing DPP-4 inhibitors used in the treatment of type 2 diabetes.

Mechanism of Action: Enhancing Incretin Hormone Levels

DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.

By inhibiting DPP-4, adamantane-containing drugs like vildagliptin and saxagliptin increase the levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects. The adamantyl group in these molecules contributes to their potent and selective inhibition of the DPP-4 enzyme.

DPP4_Inhibition cluster_incretin Incretin Hormones cluster_effects Physiological Effects GLP1_GIP Active GLP-1 & GIP DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme Inactivated by Insulin_Secretion ↑ Insulin Secretion GLP1_GIP->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1_GIP->Glucagon_Secretion Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites Adamantane_Inhibitor Vildagliptin/ Saxagliptin Adamantane_Inhibitor->DPP4_Enzyme Inhibits Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control

Caption: Mechanism of action of adamantane-based DPP-4 inhibitors.

Experimental Protocols and Methodologies

The evaluation of the biological activities of adamantane derivatives relies on a suite of well-established in vitro assays. The following protocols provide a framework for assessing the antiviral, cytotoxic, and enzyme-inhibiting properties of these compounds.

Experimental Workflow: A Generalized Approach

The journey from a novel adamantane derivative to a potential drug candidate involves a systematic workflow of synthesis, purification, characterization, and biological evaluation.

Experimental_Workflow Start Adamantane Starting Material Synthesis Chemical Synthesis & Functionalization Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Activity Screening (In Vitro Assays) Characterization->Biological_Screening Lead_Optimization Lead Optimization (SAR Studies) Biological_Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Preclinical & Clinical Development Lead_Optimization->End

Caption: A generalized experimental workflow for adamantane drug discovery.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the concentration range at which a compound is toxic to cells. The choice of cell line is critical; for general cytotoxicity screening, robust and easy-to-culture lines like HeLa are often used.[14] For more targeted studies, cell lines relevant to the intended therapeutic area should be chosen (e.g., neuronal cells for neurotoxicity, or specific cancer cell lines for anticancer screening).[15][16]

Materials:

  • Adamantane derivative stock solution (in DMSO)

  • Selected cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., doxorubicin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the adamantane derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (negative control) and a known cytotoxic agent (positive control). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, remove the medium containing the compound. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antiviral Plaque Reduction Assay

Rationale: The plaque reduction assay is the gold standard for determining the infectivity of a lytic virus and the efficacy of antiviral compounds. It quantifies the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound. The choice of cell line is dependent on the virus being studied (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus).

Materials:

  • Adamantane derivative stock solution

  • Susceptible host cell line (e.g., MDCK for influenza)

  • Influenza A virus stock

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed the host cells into plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the adamantane derivative in infection medium. Mix equal volumes of each compound dilution with a standardized dilution of the virus stock. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Wash the cell monolayers with PBS and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cell monolayer with the overlay medium containing the corresponding concentration of the adamantane derivative. The semi-solid overlay restricts the spread of progeny virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

The adamantane scaffold has proven to be a remarkably versatile and valuable privileged structure in drug discovery.[4] Its unique combination of lipophilicity, rigidity, and three-dimensionality has been successfully leveraged to develop drugs for a wide range of therapeutic areas. From its initial success in antiviral therapy to its current prominence in the treatment of neurodegenerative diseases and diabetes, the adamantane moiety continues to inspire the design of novel and effective therapeutic agents. This technical guide has provided a comprehensive overview of the biological activities of adamantane derivatives, their mechanisms of action, and the experimental methodologies for their evaluation. For researchers and drug development professionals, the adamantane scaffold represents a proven and powerful tool for the creation of next-generation medicines.

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Method

The 3,5-Dimethyl-1-adamantanemethanol Scaffold: A Launchpad for CNS-Targeted Therapeutics

Introduction: The Adamantane Advantage in Medicinal Chemistry The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon, represents a privileged scaffold in modern drug discovery. Its unique three-d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Advantage in Medicinal Chemistry

The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon, represents a privileged scaffold in modern drug discovery. Its unique three-dimensional structure provides an ideal framework for the precise spatial orientation of pharmacophoric elements, leading to enhanced target binding and improved pharmacokinetic profiles. The incorporation of an adamantane moiety can significantly increase a molecule's lipophilicity, facilitating its passage across biological membranes, including the blood-brain barrier. This property is particularly advantageous for the development of drugs targeting the central nervous system (CNS). Furthermore, the bulky and stable nature of the adamantane core can shield adjacent functional groups from metabolic degradation, thereby prolonging a drug's half-life.

Among the various substituted adamantanes, the 3,5-dimethyladamantane framework has emerged as a particularly valuable starting point for the synthesis of potent CNS-active agents. The two methyl groups at the bridgehead positions further enhance lipophilicity and modulate the molecule's interaction with its biological target. This guide provides a comprehensive overview of the medicinal chemistry applications of the 3,5-dimethyladamantane scaffold, with a focus on the synthesis and biological evaluation of its derivatives, exemplified by the clinically successful drug, Memantine.

Physicochemical Properties of 3,5-Dimethyl-1-adamantanemethanol

3,5-Dimethyl-1-adamantanemethanol serves as a key building block for accessing a variety of derivatives within this chemical space. Its fundamental properties are summarized below:

PropertyValueReference
CAS Number 26919-42-6[1]
Molecular Formula C₁₃H₂₂O[1]
Molecular Weight 194.32 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 60 °C[1]
Boiling Point 115 °C at 3 mmHg
Solubility Soluble in methanol

The Pinnacle of the 3,5-Dimethyladamantane Scaffold: Memantine

The most prominent example showcasing the therapeutic potential of the 3,5-dimethyladamantane scaffold is Memantine (1-amino-3,5-dimethyladamantane).[2] This drug is a low-to-moderate affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and is used in the treatment of moderate-to-severe Alzheimer's disease.[3] Its mechanism of action involves blocking the pathological overstimulation of NMDA receptors by glutamate without interfering with their normal physiological function, a key factor in learning and memory.[2]

The success of Memantine underscores the therapeutic importance of the 3,5-dimethyladamantane core in designing CNS-penetrant drugs with well-defined pharmacological profiles.

Synthetic Pathways to 3,5-Dimethyladamantane Derivatives: The Road to Memantine

While various synthetic routes to Memantine have been reported, a common and illustrative strategy involves the functionalization of 1,3-dimethyladamantane. Although a direct, one-step synthesis from 3,5-Dimethyl-1-adamantanemethanol is not prominently featured in the literature, this building block can be envisioned as a precursor to key intermediates. For instance, oxidation of the primary alcohol would yield the corresponding carboxylic acid, which could then be subjected to a Schmidt reaction or a Curtius rearrangement to install the amine functionality.

A more direct and widely documented approach to Memantine and related amines is the Ritter reaction , which introduces an acetamido group that can be subsequently hydrolyzed.[4][5] The following protocol details a representative synthesis of Memantine hydrochloride starting from 1,3-dimethyladamantane.

Protocol 1: Synthesis of Memantine Hydrochloride

This protocol outlines a two-step synthesis of Memantine hydrochloride from 1,3-dimethyladamantane via a bromination followed by a Ritter reaction and subsequent hydrolysis.[6][7]

Step 1: Bromination of 1,3-Dimethyladamantane

  • Objective: To introduce a bromine atom at a bridgehead position, creating a reactive handle for further functionalization.

  • Reagents:

    • 1,3-Dimethyladamantane

    • Bromine (Br₂)

    • Anhydrous aluminum bromide (AlBr₃) (catalyst)

    • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dimethyladamantane in the chosen solvent.

    • Carefully add a catalytic amount of anhydrous aluminum bromide.

    • Slowly add bromine to the reaction mixture at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

    • After the addition is complete, heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-bromo-3,5-dimethyladamantane.

    • Purify the crude product by distillation or chromatography.

Step 2: Ritter Reaction and Hydrolysis to Memantine Hydrochloride

  • Objective: To convert the bromide to an amine via an N-acetyl intermediate.

  • Reagents:

    • 1-Bromo-3,5-dimethyladamantane

    • Acetonitrile (CH₃CN)

    • Concentrated sulfuric acid (H₂SO₄)

    • Sodium hydroxide (NaOH)

    • Diethylene glycol

    • Hydrochloric acid (HCl)

  • Procedure:

    • To a stirred solution of 1-bromo-3,5-dimethyladamantane in acetonitrile, slowly add concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

    • Carefully pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-acetamido-3,5-dimethyladamantane.

    • For hydrolysis, suspend the crude acetamide in diethylene glycol and add sodium hydroxide pellets.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete.[7]

    • Cool the reaction mixture, dilute with water, and extract the product (Memantine free base) with toluene or another suitable solvent.

    • Wash the organic layer with water, dry it, and then bubble dry hydrogen chloride gas through the solution to precipitate Memantine hydrochloride.

    • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain pure Memantine hydrochloride.[8]

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of Memantine Hydrochloride 1_3_dimethyladamantane 1,3-Dimethyladamantane bromo_intermediate 1-Bromo-3,5-dimethyladamantane 1_3_dimethyladamantane->bromo_intermediate Bromination (Br₂, AlBr₃) acetamide_intermediate 1-Acetamido-3,5-dimethyladamantane bromo_intermediate->acetamide_intermediate Ritter Reaction (CH₃CN, H₂SO₄) memantine_base Memantine (Free Base) acetamide_intermediate->memantine_base Hydrolysis (NaOH, Diethylene Glycol) memantine_hcl Memantine Hydrochloride memantine_base->memantine_hcl Salt Formation (HCl) G cluster_1 NMDA Receptor Calcium Influx Assay Workflow cell_plating Plate NMDA Receptor- Expressing Cells dye_loading Load with Calcium- Sensitive Dye cell_plating->dye_loading compound_incubation Incubate with Test Compounds dye_loading->compound_incubation agonist_stimulation Stimulate with Glutamate + Glycine compound_incubation->agonist_stimulation fluorescence_reading Measure Fluorescence (Calcium Influx) agonist_stimulation->fluorescence_reading data_analysis Analyze Data (Calculate IC₅₀) fluorescence_reading->data_analysis

Caption: Workflow for NMDA receptor activity assay.

Structure-Activity Relationship (SAR) Insights

While the 3,5-dimethyladamantane scaffold is a valuable starting point, the nature and position of substituents are critical for biological activity. For instance, in the context of sulfonylurea derivatives, the introduction of the 3,5-dimethyladamantyl group led to a significant decrease in hypoglycemic activity, highlighting the importance of steric and electronic factors in target engagement. This underscores the necessity of careful analog design and comprehensive SAR studies for each new therapeutic target.

Conclusion

The 3,5-dimethyladamantane scaffold, and by extension, 3,5-Dimethyl-1-adamantanemethanol as a key synthetic building block, offers a compelling platform for the design and discovery of novel therapeutics, particularly for CNS disorders. The clinical success of Memantine provides a powerful validation of this approach. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge and practical methodologies to explore the rich medicinal chemistry of this fascinating and therapeutically relevant molecular framework.

References

  • CN102942490A - Synthesis of memantine hydrochloride - Google P
  • CN1335299A - Synthesis of memantine hydrochloride - Google P
  • α,α-DIMETHYL-β-PHENETHYLAMINE - Organic Syntheses Procedure. (URL: [Link])

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | ACS Omega. (URL: [Link])

  • CN103910594A - Preparation method of 1,3-dimethyladamantane - Google P
  • Memantine - New Drug Approvals. (URL: [Link])

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - ResearchGate. (URL: [Link])

  • WO2008062472A2 - Process for the preparation of memantine - Google P
  • WO2007132476A2 - A process for the preparation of memantine hydrochloride - Google P
  • synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. (URL: [Link])

  • Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts | Request PDF - ResearchGate. (URL: [Link])

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central. (URL: [Link])

  • Ritter Reaction - Organic Chemistry Portal. (URL: [Link])

  • 3,5-Dimethyl-1-adamantanol | C12H20O | CID 265793 - PubChem - NIH. (URL: [Link])

  • CAS No : 707-37-9 | Product Name : 3,5-Dimethyl-1-adamantanol | Pharmaffiliates. (URL: [Link])

  • Ritter Reaction. (URL: [Link])

  • A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC - PubMed Central. (URL: [Link])

  • Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O - NIH. (URL: [Link])

  • NMDA-receptors functional assays for CNS diseases - Neuroservice news. (URL: [Link])

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. (URL: [Link])

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Application

3,5-Dimethyl-1-adamantanemethanol: A Versatile Building Block for Advanced Drug Design

Introduction: The Adamantane Scaffold in Modern Medicinal Chemistry The adamantane moiety, a rigid, tricyclic hydrocarbon, has solidified its position as a privileged scaffold in contemporary drug discovery.[1] Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold in Modern Medicinal Chemistry

The adamantane moiety, a rigid, tricyclic hydrocarbon, has solidified its position as a privileged scaffold in contemporary drug discovery.[1] Its unique diamondoid architecture imparts a combination of desirable physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional structure that can enforce specific conformations upon pharmacophoric groups.[2] The incorporation of an adamantane cage into a drug candidate can significantly enhance its pharmacokinetic profile by improving membrane permeability and shielding it from metabolic degradation.[2] Among the various functionalized adamantanes, 3,5-Dimethyl-1-adamantanemethanol emerges as a particularly valuable building block, offering a reactive handle for the introduction of the bulky and lipophilic 3,5-dimethyladamantyl group into a wide array of molecular architectures. This guide provides an in-depth exploration of 3,5-Dimethyl-1-adamantanemethanol, detailing its synthesis, physicochemical properties, and strategic applications in the design of novel therapeutic agents.

Physicochemical Properties and Strategic Advantages

The strategic value of 3,5-Dimethyl-1-adamantanemethanol in drug design is rooted in the physicochemical contributions of the 3,5-dimethyladamantyl moiety. The addition of the two methyl groups to the adamantane core further enhances its lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C13H22O[3]
Molecular Weight 194.31 g/mol [3]
Melting Point 58-62 °C[3]
Boiling Point 115 °C[3]
Calculated LogP (XLogP3) 2.975[3]
Density 1.066 g/cm³[3]

The rigid nature of the adamantane cage provides a stable, non-metabolizable anchor that can orient appended functional groups toward their biological targets with high precision. This conformational rigidity can lead to enhanced binding affinity and selectivity. Furthermore, the steric bulk of the 3,5-dimethyladamantyl group can effectively shield adjacent labile functionalities, such as esters or amides, from enzymatic hydrolysis, thereby prolonging the in vivo half-life of a drug.[4]

Synthesis of 3,5-Dimethyl-1-adamantanemethanol: A Protocol

The most direct and efficient route to 3,5-Dimethyl-1-adamantanemethanol involves the reduction of its corresponding carboxylic acid, 3,5-Dimethyladamantane-1-carboxylic acid. This precursor is commercially available, making this synthetic pathway highly accessible for research and development. The reduction is typically achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LAH).

Protocol 1: Synthesis of 3,5-Dimethyl-1-adamantanemethanol via LAH Reduction

Materials:

  • 3,5-Dimethyladamantane-1-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,5-Dimethyladamantane-1-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the carboxylic acid under a nitrogen atmosphere.

  • Addition of LAH: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add Lithium Aluminum Hydride (1.5 - 2.0 eq) to the stirred solution. Caution: LAH reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and dropwise, add water to quench the excess LAH, followed by the addition of 15% aqueous NaOH, and then more water. A granular precipitate should form.

  • Work-up: Filter the reaction mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl and saturated aqueous Na₂SO₄ solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3,5-Dimethyl-1-adamantanemethanol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a white solid.

Application in Drug Design: Functionalization Protocols

The primary alcohol functionality of 3,5-Dimethyl-1-adamantanemethanol serves as a versatile handle for its incorporation into drug candidates. Standard organic transformations can be employed to link this building block to a pharmacophore of interest.

Esterification: A Gateway to Bioactive Esters

Esterification is a common strategy to append the 3,5-dimethyladamantyl moiety. The resulting esters can act as prodrugs, with the bulky adamantyl group potentially influencing the rate of enzymatic cleavage.

Protocol 2: Fisher Esterification

This classic method is suitable for the synthesis of simple esters.

Procedure:

  • In a round-bottom flask, dissolve 3,5-Dimethyl-1-adamantanemethanol (1.0 eq) and a carboxylic acid of interest (1.1 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude ester.

  • Purify by column chromatography or recrystallization.

Protocol 3: Mitsunobu Reaction for Mild Esterification

The Mitsunobu reaction is a powerful tool for esterification under mild conditions, particularly useful for sensitive substrates.[5] It proceeds with inversion of stereochemistry at the alcohol carbon, though this is not relevant for the achiral 3,5-Dimethyl-1-adamantanemethanol.

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve 3,5-Dimethyl-1-adamantanemethanol (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Etherification: Forming Stable Linkages

The formation of an ether linkage provides a stable connection between the 3,5-dimethyladamantyl group and a parent molecule. The Williamson ether synthesis is a common method for this transformation.

Protocol 4: Williamson Ether Synthesis

Procedure:

  • In a flask under a nitrogen atmosphere, suspend a strong base such as sodium hydride (NaH) (1.2 eq) in anhydrous THF.

  • Slowly add a solution of 3,5-Dimethyl-1-adamantanemethanol (1.0 eq) in THF to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Add an alkyl halide or tosylate (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting ether by column chromatography.

Conceptual Application in Drug Scaffolds

The 3,5-dimethyladamantyl moiety has been explored in various therapeutic areas. For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, bulky, lipophilic groups are often incorporated to enhance binding to the S2 extensive pocket of the enzyme. While not containing the methanol linker, the principle of using the 3,5-dimethyladamantyl group to improve potency has been demonstrated.[4] The strategic placement of this group can lead to a significant increase in inhibitory activity.

Visualizing the Synthetic and Application Pathways

drug_design_workflow cluster_synthesis Synthesis of Building Block cluster_functionalization Functionalization & Incorporation cluster_application Drug Candidate Synthesis start 3,5-Dimethyladamantane-1-carboxylic Acid process Reduction (e.g., LiAlH4) start->process product 3,5-Dimethyl-1-adamantanemethanol process->product building_block 3,5-Dimethyl-1- adamantanemethanol esterification Esterification (Fisher, Mitsunobu) building_block->esterification etherification Etherification (Williamson) building_block->etherification other_fg Conversion to other functional groups building_block->other_fg drug_candidate Final Drug Candidate esterification->drug_candidate etherification->drug_candidate other_fg->drug_candidate pharmacophore Pharmacophore (e.g., enzyme inhibitor) pharmacophore->drug_candidate mechanistic_advantage cluster_drug Drug Candidate cluster_interaction Biological Environment drug Drug Molecule adamantyl 3,5-Dimethyladamantyl Moiety linker Linker (-CH2O-) pharmacophore Pharmacophore labile_group Metabolically Labile Group receptor Target Receptor/ Enzyme adamantyl->receptor Enhanced Lipophilicity & Hydrophobic Interactions enzyme Metabolizing Enzyme adamantyl->enzyme Steric Shielding pharmacophore->receptor Specific Binding labile_group->enzyme Metabolism

Caption: Mechanistic advantages of the 3,5-dimethyladamantyl moiety in drug design.

Conclusion

3,5-Dimethyl-1-adamantanemethanol represents a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis from the corresponding carboxylic acid, combined with the advantageous physicochemical properties conferred by the 3,5-dimethyladamantyl group, makes it an attractive tool for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The protocols detailed herein provide a practical foundation for the synthesis and functionalization of this key intermediate, empowering researchers to explore its full potential in the quest for new and effective medicines.

References

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16019-16023. [Link]

  • Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, (9), 140-145. [Link]

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  • Memantine - New Drug Approvals. PharmaCompass. [Link]

  • New Synthetic Approach to Memantine Hydrochloride Starting from 1,3-Dimethyl-adamantane. ResearchGate. [Link]

  • A process for preparing memantine.
  • 3,5-Dimethyl-1-adamantanol. NIST WebBook. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Hydride Reduction. Chad's Prep. [Link]

  • How exactly does Lithium Aluminium Hydride reduce different organic compounds? Quora. [Link]

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  • Lithium aluminium hydride. Wikipedia. [Link]

  • Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. [Link]

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  • Acid to Alcohol. Organic Chemistry Portal. [Link]

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  • Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research, 3(6), 1103-1108. [Link]

  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 25(22), 5434. [Link]

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  • Reduction of carboxylic acid to alcohol! Sciencemadness.org. [Link]

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Method

Synthesis of Memantine from Adamantane Derivatives: A Detailed Protocol and Mechanistic Overview

Introduction Memantine, chemically known as 1-amino-3,5-dimethyladamantane, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It is a cornerstone therapy for managing moderate to severe Alzheimer's...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Memantine, chemically known as 1-amino-3,5-dimethyladamantane, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It is a cornerstone therapy for managing moderate to severe Alzheimer's disease, where it helps to alleviate symptoms by modulating the effects of glutamate, a neurotransmitter implicated in neuronal excitotoxicity.[1] The unique, rigid, and lipophilic tricyclic cage structure of the adamantane skeleton is a recurring motif in medicinal chemistry, lending favorable pharmacokinetic properties to drug candidates.[2][3]

The synthesis of Memantine has been the subject of extensive research, leading to a variety of published methods starting from adamantane or its derivatives. These routes typically involve the key steps of introducing the two methyl groups at the 3 and 5 positions and subsequently installing the amino group at the 1 position of the adamantane core. This guide provides a detailed examination of the most efficient and scalable synthetic protocols, with a focus on explaining the causality behind experimental choices and providing robust, step-by-step instructions for researchers and drug development professionals. We will explore two primary, field-proven pathways: a highly efficient two-step synthesis directly from 1,3-dimethyladamantane and alternative routes proceeding via the 1-bromo-3,5-dimethyladamantane intermediate.

Section 1: Synthesis of Key Adamantane Precursors

The common starting point for most modern Memantine syntheses is 1,3-dimethyladamantane. While commercially available, its synthesis is rooted in the acid-catalyzed rearrangement of other polycyclic hydrocarbons.[4] For routes requiring a pre-functionalized core, 1-bromo-3,5-dimethyladamantane serves as a versatile intermediate.

Protocol 1.1: Synthesis of 1-Bromo-3,5-dimethyladamantane

This protocol describes the bromination of 1,3-dimethyladamantane at a tertiary bridgehead position. This position is highly susceptible to electrophilic substitution due to the stability of the resulting tertiary carbocation.

Experimental Protocol:

  • To a reaction vessel equipped with a stirrer and a dropping funnel, add 1,3-dimethyladamantane (1.0 eq).

  • Add bromine (1.1 - 1.5 eq) dropwise to the adamantane derivative at a controlled temperature, typically between 15-30 °C.[5][6] The reaction can be carried out neat or in a suitable solvent like 1,2-dichloroethane. The use of a Lewis acid catalyst such as anhydrous aluminum trichloride can facilitate the reaction.[5]

  • Heat the reaction mixture to approximately 50 °C and maintain for several hours (e.g., 12 hours) until analysis (e.g., GC) indicates completion of the reaction.[5]

  • Upon completion, cool the mixture and carefully quench the excess bromine by adding a saturated aqueous solution of a reducing agent, such as sodium bisulfite or sodium metabisulfite, until the red-brown color of bromine disappears.[5]

  • If a solvent was used, perform an aqueous workup. Extract the product into an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure 1-bromo-3,5-dimethyladamantane.[5]

Section 2: Primary Synthetic Pathways to Memantine Hydrochloride

We will now detail the most prominent and efficient methods for converting the adamantane precursors into Memantine.

Pathway A: High-Yield, Two-Step Synthesis from 1,3-Dimethyladamantane

This modern approach, detailed by Vo et al. in ACS Omega, stands out for its high overall yield, operational simplicity, and avoidance of hazardous reagents like liquid bromine, making it highly suitable for large-scale production.[7][8][9] The key transformation is a Ritter-type reaction followed by hydrolysis.

Mechanistic Rationale: The reaction proceeds via the formation of a stable 1-adamantyl tertiary carbocation. Nitric acid acts as an oxidizing agent, abstracting a hydride from the tertiary C-H bond at the 1-position of 1,3-dimethyladamantane.[7] This highly electrophilic carbocation is then immediately trapped by the lone pair of electrons on the nitrogen atom of formamide, a nucleophile. The resulting nitrilium ion intermediate is subsequently hydrolyzed by water present in the reaction medium to yield the N-formyl derivative.[7][10]

Protocol 2A.1: Synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide [7]

  • In a round-bottom flask equipped with a magnetic stirrer and placed in a water bath, slowly add 1,3-dimethyladamantane (1.0 eq, e.g., 0.06 mol, 9.86 g) to concentrated nitric acid (10.0 eq, e.g., 0.6 mol) over 20 minutes, maintaining the temperature at 20–25 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Add formamide (9.0 eq, e.g., 0.54 mol) to the mixture over 30 minutes.

  • Heat the reaction mixture to 85 °C and maintain for 2 hours.

  • After the reaction is complete, cool the solution to 5–10 °C in an ice bath.

  • Slowly pour the cooled reaction mixture into ice-cold water (e.g., 120 mL).

  • Extract the aqueous mixture with dichloromethane (e.g., 150 mL).

  • The organic layer containing the product can be taken directly to the next step or purified by washing with water, drying over sodium sulfate, and evaporating the solvent. This step typically yields the formamide intermediate in very high purity and yield (~98%).[7][9]

Protocol 2A.2: Hydrolysis to Memantine Hydrochloride [7]

  • Combine the crude N-(3,5-Dimethyladamantan-1-yl)formamide (1.0 eq, e.g., 0.06 mol, 12.44 g) with water (e.g., 36 mL) and concentrated hydrochloric acid (36%, e.g., 45 mL, ~8.5 eq).

  • Heat the mixture to reflux (approximately 100 °C) for 1 hour with stirring.

  • Concentrate the reaction mixture to about half its original volume using a rotary evaporator.

  • To the resulting solution, add n-hexane (e.g., 20 mL) and heat to reflux for 30 minutes.

  • Cool the mixture to 5–10 °C for 1 hour to precipitate the product.

  • Filter the white solid, wash with cold ethyl acetate, and dry under a vacuum to obtain Memantine hydrochloride.

Parameter Protocol 2A.1 (Formylation) Protocol 2A.2 (Hydrolysis)
Starting Material 1,3-DimethyladamantaneN-(3,5-Dimethyladamantan-1-yl)formamide
Key Reagents Nitric Acid, FormamideHydrochloric Acid
Molar Ratio (SM:Reagent) 1 : 10 (Nitric Acid), 1 : 9 (Formamide)1 : ~8.5 (HCl)
Temperature 20-25 °C, then 85 °CReflux (~100 °C)
Reaction Time ~3.5 hours1 hour
Typical Yield ~98%~85%
Overall Yield \multicolumn{2}{c}{~83% [7][8]}
Table 1: Summary of reaction conditions for the two-step synthesis of Memantine HCl.
Pathway B: Synthesis from 1-Bromo-3,5-dimethyladamantane

This pathway offers several options for introducing the amino group via nucleophilic substitution of the bromide.

Protocol 2B.1: Direct Amination with Urea [11] This method provides a direct route to the amine, which is then converted to its hydrochloride salt. The use of a high-boiling, less toxic solvent like diphenyl ether improves the safety profile compared to older methods using formic acid.[11]

  • In a reaction vessel, dissolve urea (3.0 eq) in diphenyl ether (2.5 eq).

  • Add 1-bromo-3,5-dimethyladamantane (1.0 eq) to the solution.

  • Heat the reaction mixture to 170 °C for 4 hours.

  • Cool the mixture and proceed to the hydrolysis step by adding aqueous HCl. Heat at 100 °C for 2 hours.

  • After cooling, adjust the pH to ~12 with 30% sodium hydroxide to obtain the Memantine free base.

  • Extract the free base with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and then treat with aqueous HCl (e.g., 18%) to precipitate Memantine hydrochloride. The overall yield for this process is reported to be around 76%.[11]

Protocol 2B.2: Synthesis via Ritter Reaction and Hydrolysis This is a classic and widely patented route involving the formation of an N-acetyl intermediate.[6][12]

  • Acetamide Formation: React 1-bromo-3,5-dimethyladamantane (1.0 eq) with acetonitrile in the presence of a strong acid like concentrated sulfuric acid or phosphoric acid.[12][13] The reaction is typically run at room temperature or with gentle heating.

  • Work-up: Quench the reaction mixture by pouring it onto ice, which precipitates the N-(3,5-dimethyladamantan-1-yl)acetamide.

  • Hydrolysis: The isolated acetamide is then hydrolyzed to Memantine. This is often achieved by refluxing with a strong base like sodium hydroxide in a high-boiling solvent such as diethylene glycol (DEG).[6][14]

  • Salt Formation: After basic hydrolysis, the resulting Memantine free base is extracted and then converted to the hydrochloride salt as described in previous protocols.

Section 3: Workflow and Process Visualization

Visualizing the synthetic pathways provides a clear overview of the strategic choices available for the synthesis of Memantine.

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Amide Intermediates Adamantane Adamantane 1,3-Dimethyladamantane 1,3-Dimethyladamantane Adamantane->1,3-Dimethyladamantane Alkylation 1-Bromo-3,5-dimethyladamantane 1-Bromo-3,5-dimethyladamantane 1,3-Dimethyladamantane->1-Bromo-3,5-dimethyladamantane Bromination (Protocol 1.1) N-formyl-Memantine N-(3,5-Dimethyladamantan- 1-yl)formamide 1,3-Dimethyladamantane->N-formyl-Memantine Ritter-type Reaction (Protocol 2A.1) N-acetyl-Memantine N-(3,5-Dimethyladamantan- 1-yl)acetamide 1-Bromo-3,5-dimethyladamantane->N-acetyl-Memantine Ritter Reaction (Protocol 2B.2) Memantine_HCl Memantine Hydrochloride 1-Bromo-3,5-dimethyladamantane->Memantine_HCl Direct Amination (Urea/Thiourea) (Protocol 2B.1) N-formyl-Memantine->Memantine_HCl HCl Hydrolysis (Protocol 2A.2) N-acetyl-Memantine->Memantine_HCl Base Hydrolysis & Salt Formation

Figure 1: Overview of primary synthetic pathways to Memantine Hydrochloride. The bolded red arrows indicate the preferred high-yield, two-step route.

G start Start: 1,3-Dimethyladamantane step1 Step 1: Formylation Reagents: HNO₃, HCONH₂ Temp: 20-25°C, then 85°C Time: ~3.5h start->step1 intermediate Intermediate: N-formyl-Memantine in Dichloromethane step1->intermediate step2 Step 2: Hydrolysis & Salt Formation Reagents: conc. HCl, H₂O Temp: Reflux (~100°C) Time: 1h intermediate->step2 workup Workup: Concentration, Precipitation with n-Hexane, Filtration step2->workup end Final Product: Memantine Hydrochloride workup->end

Figure 2: Detailed workflow for the recommended two-step synthesis of Memantine HCl from 1,3-dimethyladamantane.

Conclusion

Multiple viable synthetic routes to Memantine hydrochloride from adamantane derivatives have been established. While traditional methods proceeding through a brominated intermediate are effective, they often involve more steps and hazardous materials. The two-step synthesis starting directly from 1,3-dimethyladamantane via a Ritter-type reaction with formamide offers a superior alternative, characterized by high yields, operational simplicity, and an improved safety profile.[7] This method is robust, scalable, and represents the current state-of-the-art for the efficient production of this critical pharmaceutical agent. Researchers should select a protocol based on starting material availability, scale, and safety considerations, with the two-step process being highly recommended for both laboratory and industrial applications.

References

  • Duong, V. B., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, 47(9). Available at: [Link]

  • Vo, T. H., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. Available at: [Link]

  • GenericsWeb. (2014). Memantine - New Drug Approvals. Available at: [Link]

  • PubMed. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Available at: [Link]

  • Organic Syntheses. Adamantane. Org. Syn. Coll. Vol. 5, 20. Available at: [Link]

  • ResearchGate. (2023). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Request PDF. Available at: [Link]

  • Bentham Science. (2023). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Available at: [Link]

  • SciSpace. (2023). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Available at: [Link]

  • ACS Omega. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. Available at: [Link]

  • ResearchGate. (2020). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. Available at: [Link]

  • Google Patents. (2008). WO2008062472A2 - Process for the preparation of memantine.
  • Wiley Online Library. (2024). Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. Chemistry – An Asian Journal. Available at: [Link]

  • Madhra, M., et al. (2007). New Synthetic Approach to Memantine Hydrochloride starting from 1,3-Dimethyl-adamantane. Organic Chemistry: An Indian Journal.
  • PubChem - NIH. Memantine. Available at: [Link]

  • Google Patents. (2014). CN103910594A - Preparation method of 1,3-dimethyladamantane.
  • ResearchGate. (2022). SYNTHESIS OF MEMANTINE HYDROCHLORIDE BY DIRECT AMINOATION OF 1-BROMO-3,5-DIMETHYLADAMANTANE WITH UREA. Request PDF. Available at: [Link]

  • Wikipedia. Ritter reaction. Available at: [Link]

  • European Patent Office. (2009). EP 1836157 B1 - PROCESS FOR THE PREPARATION OF 1-AMINO-3,5-DIMETHYLADAMANTANE HYDROCHLORIDE. Available at: [Link]

  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of 1. Download Table. Available at: [Link]

Sources

Application

Application Notes and Protocols: 3,5-Dimethyl-1-adamantanemethanol in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive technical guide on the utilization of 3,5-Dimethyl-1-adama...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 3,5-Dimethyl-1-adamantanemethanol in the synthesis of advanced polymers. This document delves into the unique properties conferred by the bulky, rigid 3,5-dimethyladamantyl moiety and offers detailed protocols for monomer synthesis and subsequent polymerization, empowering researchers to explore the potential of this versatile building block in creating high-performance materials.

Introduction: The Significance of the Adamantane Moiety in Polymer Science

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, has garnered significant interest in polymer chemistry due to its unique combination of properties.[1] Its rigid and bulky nature, when incorporated into a polymer backbone, imparts exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical strength.[1] The 3,5-dimethyl substitution on the adamantane cage further amplifies these effects and can influence solubility and processing characteristics.

3,5-Dimethyl-1-adamantanemethanol serves as a key precursor for introducing this functional group into various polymer architectures, primarily through its conversion to a polymerizable methacrylate monomer. The resulting polymers exhibit a range of desirable attributes, making them suitable for demanding applications in advanced coatings, optical films, and specialty plastics.[2]

Key Attributes of 3,5-Dimethyl-1-adamantanemethanol:

PropertyValueReference
CAS Number 26919-42-6[3]
Molecular Formula C₁₃H₂₂O[3]
Molecular Weight 194.32 g/mol [3]
Appearance White crystalline powder[3]
Melting Point 60 °C[3]
Boiling Point 115 °C at 3 mmHg[3]

Monomer Synthesis: From Alcohol to Methacrylate

The primary route to incorporate 3,5-Dimethyl-1-adamantanemethanol into polymers is through its conversion to the corresponding methacrylate monomer, 3,5-dimethyl-1-adamantyl methacrylate (DMAdMA). This is typically achieved via an esterification reaction with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Protocol: Synthesis of 3,5-Dimethyl-1-adamantyl Methacrylate (DMAdMA)

Materials:

  • 3,5-Dimethyl-1-adamantanemethanol

  • Methacryloyl chloride

  • Triethylamine (or other suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-Dimethyl-1-adamantanemethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3,5-dimethyl-1-adamantyl methacrylate.

Characterization: The structure and purity of the synthesized monomer should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Polymerization of 3,5-Dimethyl-1-adamantyl Methacrylate

The bulky nature of the 3,5-dimethyladamantyl group significantly influences the polymerization kinetics of DMAdMA. Compared to less bulky methacrylates, the termination rate during free-radical polymerization is decreased, leading to a higher concentration of propagating radicals. This can result in higher polymerization rates and the formation of high molecular weight polymers.[1]

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers. For DMAdMA, a conventional radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is typically employed.

Materials:

  • 3,5-Dimethyl-1-adamantyl methacrylate (DMAdMA)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous toluene or benzene

  • Methanol or ethanol (for precipitation)

  • Schlenk flask or sealed ampoule

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line or inert gas supply

Procedure:

  • Reaction Setup: In a Schlenk flask or glass ampoule, dissolve DMAdMA and the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in anhydrous toluene.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After degassing, backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60 °C for AIBN).[1] Allow the polymerization to proceed for the desired time (e.g., 24 hours).

  • Isolation of Polymer:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol or ethanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

  • Purification: Redissolve the polymer in a small amount of a good solvent (e.g., THF or chloroform) and reprecipitate it into the non-solvent to remove any unreacted monomer and initiator residues. Repeat this process 2-3 times.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization: The resulting poly(3,5-dimethyl-1-adamantyl methacrylate) (PDMAdMA) can be characterized by:

  • Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.[1]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.[1]

Workflow for Free-Radical Polymerization of DMAdMA

FreeRadicalPolymerization cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification Monomer DMAdMA Monomer Flask Schlenk Flask Monomer->Flask Initiator AIBN/BPO Initiator->Flask Solvent Anhydrous Toluene Solvent->Flask Degassing Freeze-Pump-Thaw Cycles Flask->Degassing Heating Heating (e.g., 60°C) Degassing->Heating Precipitation Precipitation in Methanol Heating->Precipitation Filtration Filtration Precipitation->Filtration Reprecipitation Reprecipitation Filtration->Reprecipitation Drying Vacuum Drying Reprecipitation->Drying Final_Polymer Poly(DMAdMA) Drying->Final_Polymer

Caption: Workflow for the free-radical polymerization of DMAdMA.

Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP)

Materials:

  • 3,5-Dimethyl-1-adamantyl methacrylate (DMAdMA)

  • Ethyl α-bromoisobutyrate (EBiB) or similar initiator

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anhydrous toluene or anisole

  • Methanol or ethanol

  • Alumina column

Procedure:

  • Catalyst/Ligand Complex Formation: In a Schlenk flask, add CuBr and the solvent. Degas the mixture with several cycles of vacuum and argon backfill. Add the ligand (PMDETA) via syringe and stir until a homogeneous solution is formed.

  • Addition of Monomer and Initiator: In a separate flask, dissolve the DMAdMA monomer and the initiator (EBiB) in the solvent and degas the solution.

  • Polymerization: Transfer the monomer/initiator solution to the catalyst/ligand solution via a cannula under an inert atmosphere. Place the flask in a thermostatted oil bath at the desired temperature (e.g., 60-90 °C).

  • Termination and Purification: After the desired time or conversion is reached, cool the reaction and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.

Anionic Polymerization

Living anionic polymerization can also be employed to synthesize well-defined PDMAdMA with narrow molecular weight distributions. This technique requires stringent reaction conditions, including high-purity reagents and an oxygen- and moisture-free environment.

Materials:

  • High-purity 3,5-Dimethyl-1-adamantyl methacrylate (DMAdMA)

  • sec-Butyllithium (s-BuLi) or other suitable organolithium initiator

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol (for termination)

Procedure:

  • Solvent and Monomer Purification: THF must be rigorously purified, typically by distillation from a sodium/benzophenone ketyl under argon. The DMAdMA monomer should be purified by distillation or by titration with a living polymer anion solution to remove impurities.

  • Reaction Setup: A high-vacuum line and all-glass, flame-dried reactors are typically used.

  • Polymerization: In the reactor under high vacuum or an inert atmosphere, cool the purified THF to -78 °C. Add the initiator (s-BuLi) followed by the purified DMAdMA monomer. The polymerization is typically very fast.

  • Termination: After the desired reaction time, terminate the polymerization by adding a small amount of degassed anhydrous methanol.

  • Isolation and Purification: Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Properties of Poly(3,5-dimethyl-1-adamantyl methacrylate)

The incorporation of the 3,5-dimethyladamantyl group imparts a unique set of properties to the resulting polymer.

Summary of Polymer Properties:

PropertyDescriptionExpected Value/Trend
Glass Transition Temperature (Tg) The bulky and rigid adamantyl group severely restricts segmental motion of the polymer chains, leading to a very high Tg.Significantly higher than conventional methacrylates like PMMA.
Thermal Stability The inherent thermal stability of the adamantane cage contributes to the high decomposition temperature of the polymer.High decomposition temperatures, often exceeding 300 °C.[1]
Mechanical Properties The rigid structure is expected to result in a high modulus and hardness.High stiffness and good mechanical strength.
Optical Properties Polymers containing adamantane moieties are known for their high optical transparency and low birefringence.Excellent transparency in the visible region.
Solubility The bulky, non-polar nature of the adamantyl group generally leads to good solubility in common organic solvents like THF, chloroform, and toluene.[1]Soluble in a range of organic solvents.

Applications

The exceptional properties of polymers derived from 3,5-Dimethyl-1-adamantanemethanol make them promising candidates for a variety of high-performance applications:

  • Advanced Coatings: Their high thermal stability, hardness, and optical clarity make them suitable for protective and optical coatings.[2]

  • Optical Films: Low birefringence and high transparency are advantageous for applications in optical films and components.[2]

  • High-Temperature Plastics: The high Tg allows for their use in applications requiring dimensional stability at elevated temperatures.

  • Photoresists: Adamantane-based polymers are widely used in photoresist formulations for microlithography due to their thermal stability and etch resistance. The 3,5-dimethyl substitution can further tune these properties.

  • Drug Delivery: The hydrophobic adamantane core can be utilized in the design of amphiphilic block copolymers for drug delivery applications, forming stable micelles that can encapsulate therapeutic agents.

Conclusion

3,5-Dimethyl-1-adamantanemethanol is a valuable building block for the synthesis of advanced polymers with exceptional thermal, mechanical, and optical properties. Through its conversion to the corresponding methacrylate monomer, a range of polymers can be prepared using various polymerization techniques, from conventional free-radical methods to more controlled living polymerizations. The detailed protocols and application insights provided in this guide are intended to facilitate the exploration of this promising monomer in the development of next-generation materials for a wide array of demanding applications.

References

  • Matsumoto, A., Tanaka, S., & Otsu, T. (1991). Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. Macromolecules, 24(14), 4017-4024.
  • Wu, W., Ouyang, Q., He, L., & Huang, Q. (2022). Optical and thermal properties of polymethyl methacrylate (PMMA) bearing phenyl and adamantyl substituents. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 653, 130018.
  • Pu, Y., et al. (2016). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties.
  • Fuchise, K., et al. (2010). Precise synthesis of poly(1-adamantyl methacrylate)
  • Ishizone, T., et al. (2002). Anionic Polymerizations of 1‐Adamantyl Methacrylate and 3‐Methacryloyloxy‐1, 1′‐biadamantane. Macromolecular Chemistry and Physics, 203(10‐11), 1437-1445.
  • Polymer Source, Inc. Poly(1-adamantyl methacrylate) Sample # P10228-ADMMA. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Free Radical Polymerization. Retrieved from [Link]

  • Lochmann, L., & Vlček, P. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793-873.
  • Davis, K. A., & Matyjaszewski, K. (2000). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules, 33(12), 4039-4047.
  • Milliken. (n.d.). Adamantane in Materials Science: From Polymers to Lubricants. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Strategic Functionalization of the 3,5-Dimethyl-1-adamantanemethanol Hydroxyl Group

Introduction: The Adamantane Scaffold in Modern Drug Discovery The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, represents a privileged scaffold in medicinal chemistry.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, represents a privileged scaffold in medicinal chemistry.[1] Its unique cage-like structure imparts desirable pharmacokinetic properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for membrane permeability, and the ability to serve as a rigid anchor for pharmacophores.[2] 3,5-Dimethyl-1-adamantanemethanol is a valuable derivative, offering a primary hydroxyl group as a versatile handle for synthetic elaboration. This hydroxyl group, while seemingly simple, is sterically shielded by the bulky adamantane cage, presenting unique challenges and opportunities in its chemical modification.

This guide provides a comprehensive overview of key synthetic strategies for the functionalization of the primary hydroxyl group of 3,5-Dimethyl-1-adamantanemethanol. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Core Reactivity and Strategic Considerations

The primary alcohol of 3,5-Dimethyl-1-adamantanemethanol is attached to a quaternary bridgehead carbon, creating a neopentyl-like environment. This steric bulk significantly influences its reactivity:

  • Steric Hindrance: The adamantyl cage impedes the approach of bulky reagents. Reactions proceeding through sterically demanding transition states, particularly SN2 reactions, may require carefully optimized conditions or alternative mechanistic pathways.

  • Electronic Effects: The alkyl framework is electron-donating, which can influence the reactivity of adjacent functional groups.

  • Absence of α-Protons: The carbon bearing the hydroxyl group has no protons, precluding certain oxidation or elimination pathways.

These factors necessitate the selection of robust and mechanistically appropriate reactions to achieve desired transformations efficiently.

Key Functionalization Pathways and Protocols

The following sections detail reliable protocols for converting the hydroxyl group into other key functionalities.

Esterification: Accessing Adamantyl Esters

Esterification is a fundamental transformation for modifying polarity and creating prodrugs. Direct acylation using an acid chloride or anhydride, often catalyzed by a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP), is highly effective.

Mechanistic Rationale: DMAP acts as an acyl transfer catalyst. It first reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the sterically hindered alcohol than the anhydride itself, accelerating the reaction.[3]

Protocol 3.1: Synthesis of 3,5-Dimethyl-1-adamantylmethyl Acetate

  • Reaction Setup: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dimethyl-1-adamantanemethanol (1.94 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous pyridine (20 mL) as the solvent, followed by 4-(Dimethylamino)pyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 equiv).[3]

  • Acylation: Add acetic anhydride (2.12 mL, 22.5 mmol, 2.25 equiv) dropwise to the stirred solution.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. Note that adamantane derivatives may not be UV-active and require visualization with a potassium permanganate (KMnO₄) stain.[4]

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 150 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (gradient elution, 100% hexanes to 95:5 hexanes:ethyl acetate) to yield the pure ester.

Reagent/ParameterValuePurpose
Starting Material10.0 mmolSubstrate
Acetic Anhydride22.5 mmolAcylating Agent
DMAP1.0 mmolCatalyst
Pyridine20 mLSolvent/Base
Temperature60-70 °CReaction Condition
Expected Product3,5-Dimethyl-1-adamantylmethyl AcetateEster
Etherification: Building C-O-C Linkages

Ether formation is crucial for introducing stable, lipophilic linkers. We present two robust methods: the classic Williamson ether synthesis and the milder Mitsunobu reaction.

This method involves the SN2 reaction of an alkoxide with a primary alkyl halide.[5] For 3,5-Dimethyl-1-adamantanemethanol, the first step is deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) to form the sodium alkoxide.

Protocol 3.2.1: Synthesis of 1-(Methoxymethyl)-3,5-dimethyladamantane

  • Alkoxide Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 equiv) in 30 mL of anhydrous tetrahydrofuran (THF).

  • Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3,5-Dimethyl-1-adamantanemethanol (1.94 g, 10.0 mmol, 1.0 equiv) in 15 mL of anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Alkyl Halide Addition: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (0.75 mL, 12.0 mmol, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC (KMnO₄ stain).[4]

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3 x 40 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

The Mitsunobu reaction is a powerful alternative that converts an alcohol to various functional groups under mild, neutral conditions.[6][7] It proceeds via an alkoxyphosphonium salt, which undergoes SN2 displacement by a suitable nucleophile. This method avoids the use of strong bases.

Mechanistic Rationale: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) react to form a phosphonium intermediate.[7] The alcohol adds to this intermediate, forming an alkoxyphosphonium salt, which is a superb leaving group. The conjugate base of the acidic pronucleophile (e.g., a phenol or carboxylic acid) then displaces this group in an SN2 fashion.[6][8]

Protocol 3.2.2: Synthesis of 1-(Phenoxymethyl)-3,5-dimethyladamantane

  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, dissolve 3,5-Dimethyl-1-adamantanemethanol (1.94 g, 10.0 mmol, 1.0 equiv), phenol (1.04 g, 11.0 mmol, 1.1 equiv), and triphenylphosphine (2.89 g, 11.0 mmol, 1.1 equiv) in 50 mL of anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) (1.74 mL, 11.0 mmol, 1.1 equiv) dropwise over 15 minutes. A color change and/or precipitate may be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Purification: Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative). Purification is typically achieved by column chromatography on silica gel.

Workflow for Hydroxyl Group Functionalization

G A 3,5-Dimethyl-1-adamantanemethanol B Esterification (Ac₂O, DMAP) A->B C Williamson Ether Synthesis (1. NaH; 2. R-X) A->C D Swern Oxidation (DMSO, (COCl)₂, Et₃N) A->D E Mitsunobu Reaction (Nu-H, PPh₃, DEAD) A->E P1 Adamantyl Ester B->P1 P2 Adamantyl Ether C->P2 P3 Adamantyl Aldehyde D->P3 P4 Adamantyl Ether/Thioether/etc. E->P4

Caption: Key synthetic pathways for functionalizing 3,5-Dimethyl-1-adamantanemethanol.

Oxidation to Aldehydes: The Swern Oxidation

Oxidation of the primary alcohol to the corresponding aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation is an excellent choice, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[9][10]

Mechanistic Rationale: DMSO reacts with oxalyl chloride at -78 °C to form a highly reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride.[9] The alcohol attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base, like triethylamine (Et₃N), facilitates an intramolecular elimination reaction (via a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[9][11]

Protocol 3.3: Synthesis of 3,5-Dimethyl-1-adamantanecarbaldehyde

  • Activator Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 40 mL) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.13 mL, 13.0 mmol, 1.3 equiv) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (1.84 mL, 26.0 mmol, 2.6 equiv). Stir for 15 minutes.

  • Alcohol Addition: Add a solution of 3,5-Dimethyl-1-adamantanemethanol (1.94 g, 10.0 mmol, 1.0 equiv) in 10 mL of DCM dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C. Stir for 45 minutes at -78 °C.

  • Base Addition: Add triethylamine (Et₃N) (6.97 mL, 50.0 mmol, 5.0 equiv) dropwise, keeping the temperature below -65 °C. A thick white precipitate will form. Stir for 30 minutes at -78 °C.

  • Warm-up and Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 45-60 minutes. Add 50 mL of water to quench the reaction.

  • Workup and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

  • Caution: The reaction generates carbon monoxide gas and the volatile, malodorous byproduct dimethyl sulfide.[9] This procedure must be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[10]

Mechanism of the Swern Oxidation

G cluster_0 Activation of DMSO cluster_1 Oxidation DMSO(COCl)₂ DMSO(COCl)₂ Alkoxysulfonium Salt Formation Alkoxysulfonium Salt Formation DMSO(COCl)₂->Alkoxysulfonium Salt Formation -CO, -CO₂, -Cl⁻ Alkoxysulfonium Salt FormationR-CH₂OH Alkoxysulfonium Salt FormationR-CH₂OH Alkoxysulfonium Ion Alkoxysulfonium Ion Alkoxysulfonium Salt FormationR-CH₂OH->Alkoxysulfonium Ion -HCl Sulfur Ylide Sulfur Ylide Alkoxysulfonium Ion->Sulfur Ylide + Et₃N - Et₃NH⁺Cl⁻ Aldehyde + DMS Aldehyde + DMS Sulfur Ylide->Aldehyde + DMS Intramolecular Elimination

Caption: Simplified mechanism of the Swern oxidation of a primary alcohol.

Purification and Characterization of Adamantane Derivatives

The unique physical properties of adamantane derivatives require special consideration during purification and analysis.

  • Solubility: Adamantanes are highly nonpolar and hydrophobic. They exhibit good solubility in nonpolar organic solvents like hexanes, chloroform, and benzene, but poor solubility in polar solvents like water.[4]

  • Chromatography: Due to their nonpolar nature, a less polar solvent system (e.g., high hexane content) is often required for silica gel chromatography. As many adamantane derivatives lack a UV chromophore, TLC plates must be visualized using chemical stains like potassium permanganate or an iodine chamber.[4]

  • Sublimation: For volatile, crystalline derivatives, sublimation can be an effective purification technique to remove non-volatile impurities.[4][12]

  • NMR Spectroscopy: The high symmetry of the adamantane cage leads to characteristic signals in both ¹H and ¹³C NMR spectra. The bridgehead protons and carbons appear at distinct chemical shifts from the methylene bridge protons and carbons. The introduction of substituents breaks this symmetry, leading to more complex spectra that are nonetheless predictable.[13][14]

Adamantane Core PositionApproximate ¹³C Shift (ppm)Approximate ¹H Shift (ppm)
Bridgehead (CH)28-351.9-2.2
Methylene (CH₂)36-451.6-1.8

Note: Chemical shifts are approximate and will vary based on substitution patterns.[13][14]

Conclusion

The primary hydroxyl group of 3,5-Dimethyl-1-adamantanemethanol is a key synthetic handle for accessing a wide array of novel adamantane derivatives. Despite the steric hindrance imposed by the adamantyl cage, high-yielding transformations such as esterification, Williamson ether synthesis, Mitsunobu reactions, and Swern oxidation can be reliably performed with careful selection of reagents and reaction conditions. The protocols and insights provided herein equip researchers with the foundational knowledge to strategically modify this valuable building block for applications in drug discovery and materials science.

References

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  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [URL: https://www.scispace.com/paper/the-lipophilic-bullet-hits-the-targets-wanka-cabrele-2013]
  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c01524]
  • New Synthetic Approach to Memantine Hydrochloride Starting from 1,3-Dimethyl-adamantane. ResearchGate. [URL: https://www.researchgate.
  • Mitsunobu reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction]
  • Williamson Ether Synthesis. [Source not publicly available]
  • Swern oxidation. Wikipedia. [URL: https://en.wikipedia.
  • Swern Oxidation. Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • Making Adamantane From Jet Fuel. YouTube. [URL: https://www.youtube.
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  • Mitsunobu Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/swern-oxidation-of-alcohols-to-aldehydes-and-ketones/]
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Swern Oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
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  • Williamson Ether Synthesis. YouTube. [URL: https://www.youtube.
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  • Swern Oxidation Mechanism. Chemistry Steps. [URL: https://www.chemistrysteps.
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  • 13C NMR spectra of adamantane deriv
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  • Synthesis of functionalized adamantanes from fluoroadamantanes. ResearchGate. [URL: https://www.researchgate.
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Application

Application Notes and Protocols for the Analytical Characterization of 3,5-Dimethyl-1-adamantanemethanol Derivatives

Introduction: The Significance of the Adamantane Scaffold in Modern Research The adamantane moiety, a rigid, lipophilic, and thermodynamically stable diamondoid hydrocarbon, has emerged as a privileged scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Adamantane Scaffold in Modern Research

The adamantane moiety, a rigid, lipophilic, and thermodynamically stable diamondoid hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure provides a robust framework for the design of novel therapeutic agents and advanced materials. Derivatives of 3,5-Dimethyl-1-adamantanemethanol, in particular, are of significant interest due to the combined properties of the adamantane cage and the reactive primary alcohol, which serves as a versatile handle for further chemical modifications.

The precise characterization of these derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and purity. This comprehensive guide provides detailed application notes and validated protocols for a suite of analytical techniques essential for the unambiguous characterization of 3,5-Dimethyl-1-adamantanemethanol and its derivatives. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering both the "how" and the critical "why" behind each experimental choice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the 3D Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For adamantane derivatives, NMR provides detailed information about the carbon skeleton and the position of substituents.

The "Why": NMR Insights into the Adamantane Cage

The rigid, cage-like structure of adamantane results in a unique and often complex NMR spectrum. The protons and carbons of the adamantane core are in distinct chemical environments, leading to a characteristic pattern of signals. The introduction of substituents, such as the hydroxymethyl group and methyl groups in 3,5-Dimethyl-1-adamantanemethanol, breaks the symmetry of the parent adamantane molecule, leading to a greater number of distinct signals. Understanding these chemical shift patterns is crucial for confirming the identity and purity of the synthesized derivatives.

Predicted NMR Data for 3,5-Dimethyl-1-adamantanemethanol

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-Dimethyl-1-adamantanemethanol

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃~0.8-1.0~29-31
Adamantane CH₂~1.1-1.8~30-52
Adamantane CH~1.9-2.2~33-46
-CH₂OH~3.2-3.5~65-70
Adamantane C-OHN/A~70-75
Adamantane C-CH₃N/A~30-35

Note: Predicted values are based on data for analogous compounds and are subject to solvent effects and the influence of further derivatization.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Materials:

  • 3,5-Dimethyl-1-adamantanemethanol derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

  • NMR Spectrometer (300 MHz or higher for better resolution)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference assign Assign Peaks & Integrate reference->assign

Caption: Workflow for NMR analysis of 3,5-Dimethyl-1-adamantanemethanol derivatives.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

The "Why": Mass Spectrometry of Adamantanes

The rigid adamantane cage is prone to characteristic fragmentation pathways upon ionization. Understanding these pathways is key to interpreting the mass spectra of 3,5-Dimethyl-1-adamantanemethanol derivatives. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

The fragmentation of adamantane derivatives is often initiated by the loss of a substituent or through ring cleavage. For 3,5-Dimethyl-1-adamantanemethanol, common fragmentation would involve the loss of the hydroxymethyl group, water, or methyl groups.

Predicted Mass Spectrometry Data

Table 2: Predicted Key Fragments in the EI Mass Spectrum of 3,5-Dimethyl-1-adamantanemethanol

m/z Proposed Fragment Notes
194[M]⁺Molecular Ion
179[M - CH₃]⁺Loss of a methyl group
176[M - H₂O]⁺Loss of water
163[M - CH₂OH]⁺Loss of the hydroxymethyl group
135[C₁₀H₁₅]⁺Adamantyl cation after loss of substituents
109[C₈H₁₃]⁺Further fragmentation of the adamantane cage

Note: The relative intensities of these fragments will depend on the ionization energy and the specific derivative being analyzed.

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of volatile derivatives.

Materials:

  • 3,5-Dimethyl-1-adamantanemethanol derivative

  • High-purity solvent (e.g., dichloromethane, ethyl acetate)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used for adamantane derivatives.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and characteristic fragment ions.

    • Compare the fragmentation pattern with predicted pathways and library spectra if available.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC dilute->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect tic Generate Total Ion Chromatogram (TIC) detect->tic extract_ms Extract Mass Spectrum tic->extract_ms interpret Interpret Fragmentation extract_ms->interpret

Caption: Workflow for GC-MS analysis of 3,5-Dimethyl-1-adamantanemethanol derivatives.

High-Performance Liquid Chromatography (HPLC): Purity Determination and Purification

HPLC is a cornerstone technique for assessing the purity of synthetic compounds and for their purification. For adamantane derivatives, which can vary in polarity, reversed-phase HPLC is a versatile approach.

The "Why": Chromatographic Behavior of Adamantane Derivatives

The retention of adamantane derivatives in reversed-phase HPLC is primarily governed by their hydrophobicity.[3] The adamantane cage itself is highly lipophilic, leading to strong retention on non-polar stationary phases like C18. The polarity of substituents plays a crucial role; for instance, the hydroxyl group in 3,5-Dimethyl-1-adamantanemethanol increases its polarity, leading to earlier elution compared to a non-polar parent adamantane. Derivatization of the hydroxyl group will significantly alter the retention time, providing a means to monitor reaction progress and purify products.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of 3,5-Dimethyl-1-adamantanemethanol derivatives and to purify them.

Materials:

  • 3,5-Dimethyl-1-adamantanemethanol derivative

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Optional: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure for Purity Analysis:

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., ACN or methanol). Dilute to a working concentration of 50-100 µg/mL in the initial mobile phase composition.

  • HPLC Conditions:

    • Mobile Phase A: Water (with 0.1% formic acid or TFA, if needed for peak shape improvement)

    • Mobile Phase B: Acetonitrile (with 0.1% formic acid or TFA)

    • Gradient: A typical gradient would be to start with a higher percentage of mobile phase A and ramp up to a higher percentage of mobile phase B over 15-20 minutes. For example: 50% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm for compounds without a strong chromophore).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Procedure for Preparative HPLC:

  • The same principles apply, but with a larger diameter column, higher flow rates, and larger injection volumes. The goal is to collect the fraction corresponding to the pure compound.

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate purity Calculate % Purity integrate->purity

Caption: Workflow for HPLC purity analysis of 3,5-Dimethyl-1-adamantanemethanol derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

The "Why": Vibrational Modes of Adamantane Derivatives

The IR spectrum of an adamantane derivative is characterized by the vibrational modes of the adamantane cage and its substituents. The C-H stretching and bending vibrations of the adamantane skeleton appear in the typical alkane regions. The most informative peaks are often those of the functional groups. For 3,5-Dimethyl-1-adamantanemethanol, the O-H stretch of the alcohol and the C-O stretch are key diagnostic peaks. When the alcohol is derivatized (e.g., to form an ester), the appearance of new peaks (e.g., a C=O stretch) and the disappearance of the O-H stretch provide clear evidence of the chemical transformation.

Predicted FTIR Data

Table 3: Key FTIR Absorption Bands for 3,5-Dimethyl-1-adamantanemethanol and an Ester Derivative

Functional Group Vibrational Mode 3,5-Dimethyl-1-adamantanemethanol (cm⁻¹) Ester Derivative (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)Absent
C-H (adamantane)Stretching2850-2950 (strong)2850-2950 (strong)
C=O (ester)StretchingAbsent1730-1750 (strong)
C-O (alcohol)Stretching1000-1200Absent
C-O (ester)StretchingAbsent1150-1250
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain an infrared spectrum for the identification of functional groups.

Materials:

  • A small amount of the solid or liquid sample.

Instrumentation:

  • FTIR spectrometer with an ATR accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure: For solid samples, apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: Unambiguous 3D Structure Determination

For crystalline derivatives, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional molecular structure, including stereochemistry and crystal packing.

The "Why": Crystallography of Adamantanes

The rigidity of the adamantane scaffold often promotes the formation of high-quality crystals. Determining the crystal structure of a 3,5-Dimethyl-1-adamantanemethanol derivative can confirm the connectivity of atoms, provide precise bond lengths and angles, and reveal intermolecular interactions in the solid state, such as hydrogen bonding.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of a crystalline derivative.

Materials:

  • High-quality single crystals of the 3,5-Dimethyl-1-adamantanemethanol derivative.

Instrumentation:

  • Single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable single crystal and mount it on the diffractometer.

  • Data Collection:

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Data Analysis:

    • Analyze the final structure for bond lengths, angles, and intermolecular interactions.

    • Generate graphical representations of the molecule and its packing in the crystal lattice.

Conclusion

The comprehensive analytical characterization of 3,5-Dimethyl-1-adamantanemethanol derivatives is essential for advancing research in drug discovery and materials science. The suite of techniques described in this guide—NMR, MS, HPLC, FTIR, and X-ray crystallography—provides a robust framework for elucidating the structure, confirming the identity, assessing the purity, and understanding the properties of these valuable compounds. By applying these protocols and understanding the underlying principles, researchers can ensure the quality and integrity of their work, paving the way for new discoveries and applications.

References

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Institutes of Health. [Link]

  • 3,5-Dimethyl-1-adamantanol. PubChem, National Institutes of Health. [Link]

  • Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. National Institutes of Health. [Link]

  • Liquid chromatography of adamantane derivatives. ResearchGate. [Link]

  • N2 / FID /DMSO] AND [GC/RTX-5MS/HE/MS/DMF] FOR THE DETECTION AND ESTIMATION. IJRPC. [Link]

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Method

Application Notes and Protocols for the Use of Adamantane Derivatives in Antiviral Drug Development

Abstract Adamantane and its derivatives represent a foundational class of antiviral compounds, historically significant for their activity against influenza A virus. While the emergence of widespread resistance has limit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adamantane and its derivatives represent a foundational class of antiviral compounds, historically significant for their activity against influenza A virus. While the emergence of widespread resistance has limited the clinical utility of first-generation adamantanes like amantadine and rimantadine, the adamantane scaffold remains a valuable pharmacophore in modern drug discovery. Its rigid, lipophilic structure is a unique starting point for designing novel inhibitors targeting a range of viral proteins. These application notes provide a comprehensive guide for researchers engaged in the screening, characterization, and development of adamantane-based antiviral agents. We offer detailed, field-proven protocols for evaluating antiviral efficacy and investigating resistance mechanisms, grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Adamantane Scaffold in Antiviral Research

The story of adamantane in virology is one of both pioneering success and cautionary lessons in drug resistance. Discovered in the 1960s, amantadine was one of the first synthetic antiviral drugs approved for clinical use, offering prophylaxis and treatment for influenza A. These first-generation compounds function by blocking the M2 proton channel, a homotetrameric protein embedded in the influenza A viral envelope. This channel is critical for viral replication, as it facilitates the influx of protons into the virion upon entry into the host cell endosome. The resulting acidification is a necessary trigger for the viral uncoating process, releasing the viral ribonucleoprotein (vRNP) into the cytoplasm to initiate replication.

However, the selective pressure exerted by these drugs led to the rapid emergence and fixation of resistance mutations in circulating influenza A strains, primarily at serine 31 (S31N) in the M2 transmembrane domain. This has rendered amantadine and rimantadine largely ineffective against contemporary influenza A viruses. Despite this, the adamantane moiety is experiencing a renaissance in drug development. Researchers are now exploring its use in several ways:

  • Designing novel M2 inhibitors: Creating new derivatives with modified side chains that can bind to and inhibit both wild-type and resistant M2 channels.

  • Targeting other viral proteins: Incorporating the adamantane cage into molecules designed to inhibit other viral targets, such as the influenza neuraminidase, or enzymes from entirely different viruses like SARS-CoV-2 and hepatitis C virus.

  • As a fragment in drug design: Utilizing its unique physicochemical properties as a building block in fragment-based drug discovery.

These notes will guide the modern researcher in harnessing the potential of adamantane derivatives, providing a robust framework for their evaluation.

Principle: The Mechanism of M2 Proton Channel Inhibition

Understanding the mechanism of action is critical for designing effective screening assays and interpreting results. The M2 protein of influenza A forms a pH-gated proton channel. In the acidic environment of the endosome, the channel opens, allowing protons to flow into the virus particle. This process neutralizes the pH inside the virion, which in turn weakens the interaction between the viral matrix protein (M1) and the vRNP complexes, facilitating their release into the cytoplasm. Adamantane derivatives physically obstruct the pore of the M2 channel, preventing this proton influx and trapping the virus in an inert, un-fused state.

M2_Inhibition Figure 1: Mechanism of Adamantane Antiviral Activity cluster_0 Influenza A Virion cluster_1 Viral Envelope cluster_2 Host Cell Endosome (Acidic pH) cluster_3 Host Cell Cytoplasm M2_channel M2 Proton Channel (Wild-Type) vRNP Viral Ribonucleoprotein (vRNP) M2_channel->vRNP Triggers Acidification Replication Viral Replication vRNP->Replication vRNP Release & Uncoating Protons_in H+ Protons_out H+ Protons_out->M2_channel Proton Influx Adamantane Amantadine Adamantane->M2_channel BLOCKS

Caption: Figure 1: Mechanism of Adamantane Antiviral Activity

Core Application: Screening for Antiviral Activity

A systematic workflow is essential for the robust evaluation of novel adamantane compounds. The primary goal is to determine a compound's ability to inhibit viral replication in a cell culture model without causing significant harm to the host cells.

Overall Experimental Workflow

The screening process follows a logical progression from assessing compound toxicity to quantifying its specific antiviral effect. This ensures that any observed reduction in viral titer is a direct result of targeting the virus and not a secondary effect of cytotoxicity.

Antiviral_Screening_Workflow Figure 2: Workflow for Antiviral Compound Screening A 1. Compound Preparation (Adamantane Derivative Stock) C 3. Cytotoxicity Assay (e.g., MTT) Determine Max Non-Toxic Concentration A->C B 2. Host Cell Culture (e.g., MDCK cells) B->C E 5. Antiviral Efficacy Assay (Plaque Reduction Assay) B->E C->E Inform Concentration Range D 4. Virus Propagation & Titer (e.g., Influenza A/WSN/33) D->E F 6. Data Analysis Calculate EC50 & CC50 E->F G 7. Determine Selectivity Index (SI) SI = CC50 / EC50 F->G

Caption: Figure 2: Workflow for Antiviral Compound Screening

Protocol 1: Cytotoxicity Assay (MTT Assay)

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which the test compound is not toxic to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test Adamantane Derivative (solubilized in DMSO, then diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the adamantane derivative in serum-free DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include "cells only" (media control) and "vehicle control" (highest concentration of DMSO used) wells.

  • Incubation: Incubate the plate for 48-72 hours (this should match the duration of your planned antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability versus compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 2: Plaque Reduction Assay

Rationale: This is the gold-standard assay for quantifying the inhibition of viral replication. It measures the ability of a compound to reduce the number of infectious virus particles, or "plaques," formed in a monolayer of host cells.

Materials:

  • Confluent MDCK cell monolayers in 6-well plates

  • Influenza A virus stock of known titer (e.g., A/WSN/33 H1N1)

  • Adamantane derivative at various non-toxic concentrations

  • Infection Medium: Serum-free DMEM with TPCK-Trypsin (1 µg/mL)

  • Agarose Overlay: 2X MEM medium mixed 1:1 with 1.6% molten agarose

  • Crystal Violet solution (0.1% in 20% ethanol)

Procedure:

  • Cell Preparation: Grow MDCK cells in 6-well plates until they are 95-100% confluent.

  • Virus Dilution: Prepare a dilution of the influenza virus stock in infection medium to yield approximately 100 plaque-forming units (PFU) per well.

  • Infection: Wash the cell monolayers twice with PBS. Adsorb 200 µL of the diluted virus onto the cells for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.

  • Compound Treatment: During the adsorption period, prepare the agarose overlay containing the desired concentrations of your adamantane derivative (and a no-drug control). The concentrations should be below the determined CC₅₀.

  • Overlay Application: After 1 hour, remove the virus inoculum. Gently add 2 mL of the warm (approx. 42°C) agarose overlay containing the test compound to each well.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C, 5% CO₂ for 48-72 hours until plaques are visible.

  • Fixation and Staining: Fix the cells by adding 1 mL of 4% formaldehyde for at least 1 hour. Carefully remove the agarose plugs. Stain the cell monolayer with Crystal Violet solution for 15 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control. Plot the percentage reduction versus concentration to determine the 50% effective concentration (EC₅₀).

Data Analysis and Interpretation

The primary output of the screening process is the Selectivity Index (SI), which provides a measure of the compound's therapeutic window.

Selectivity Index (SI) = CC₅₀ / EC₅₀

A higher SI value indicates greater selectivity, meaning the compound is effective against the virus at concentrations far below those that are toxic to host cells. An SI > 10 is generally considered a good starting point for a promising antiviral candidate.

Table 1: Example Data Summary for Novel Adamantane Derivatives

Compound IDTargetCC₅₀ (µM) on MDCK cellsEC₅₀ (µM) vs. Influenza A/WSN/33Selectivity Index (SI)
Amantadine M2 (Wild-Type)>1000.5>200
Rimantadine M2 (Wild-Type)>1000.2>500
ADA-001 M2851.270.8
ADA-002 M2 (S31N)>10025.5>3.9
ADA-003 Neuraminidase605.810.3

Investigating and Overcoming Drug Resistance

The primary challenge for adamantane derivatives is resistance. Investigating the resistance profile of a new compound is a critical step in its development.

Mechanism of Resistance

Resistance to first-generation adamantanes almost universally arises from single amino acid substitutions in the transmembrane domain of the M2 protein. The S31N mutation is the most common in human influenza A viruses. This substitution is thought to alter the binding site of the drug within the M2 channel pore, sterically hindering the drug's access or reducing its binding affinity, thereby allowing proton transport to proceed even in the presence of the drug.

Resistance_Mechanism Figure 3: Adamantane Resistance via M2 Mutation cluster_0 Wild-Type M2 Channel cluster_1 Resistant M2 Channel WT_M2 Pore Lining Residue: Serine 31 Mut_M2 Mutated Residue: Asparagine 31 (S31N) Amantadine Amantadine Amantadine->WT_M2 Binds & Blocks Pore Amantadine->Mut_M2 Binding Prevented

Caption: Figure 3: Adamantane Resistance via M2 Mutation

Protocol 3: Identification of Resistance Mutations via Sanger Sequencing

Rationale: To confirm that resistance is linked to a specific genetic change, the M2 gene of resistant viral isolates must be sequenced. This protocol outlines the steps from viral RNA extraction to sequence analysis.

Materials:

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcription and PCR reagents (RT-PCR kit)

  • Primers flanking the M2 transmembrane domain

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Generate Resistant Virus (Optional): A resistant virus population can be generated by passaging the virus in the presence of sub-optimal concentrations of the test compound in cell culture.

  • RNA Extraction: Extract viral RNA from the supernatant of infected cells (either the original stock or the resistant population) using a commercial kit according to the manufacturer's instructions.

  • RT-PCR: Perform a one-step RT-PCR to reverse transcribe the RNA and amplify the M2 gene segment.

    • Forward Primer Example: 5'-AGCAAAAGCAGGTAGATATTG-3'

    • Reverse Primer Example: 5'-CCTGTCGATCTTTCATATAGG-3'

    • Thermal Cycling: Follow a standard protocol (e.g., 50°C for 30 min for RT, 95°C for 15 min, followed by 40 cycles of 94°C for 30s, 55°C for 30s, 72°C for 1 min, and a final extension at 72°C for 10 min).

  • Verification: Run the PCR product on a 1.5% agarose gel to confirm the presence of a band of the expected size.

  • Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product and the forward/reverse primers for Sanger sequencing.

  • Sequence Analysis: Align the resulting sequence with a wild-type reference sequence (e.g., from the Influenza Research Database) using software like SnapGene or BLAST. Identify any amino acid substitutions in the transmembrane region (codons 26-40).

Conclusion and Future Directions

The adamantane scaffold, despite the challenges of resistance, remains a compelling starting point for antiviral drug discovery. Its rigid, three-dimensional structure provides a unique framework that can be functionalized to develop inhibitors with novel mechanisms or improved resistance profiles. The protocols detailed in these notes provide a foundational workflow for researchers to rigorously assess the potential of new adamantane derivatives. Future work will undoubtedly focus on creating dual-target inhibitors or compounds that can overcome established resistance mutations, ensuring that this historic chemical scaffold continues to play a role in the fight against viral diseases.

References

  • Title: Amantadine and rimantadine for influenza A (H1N1) virus infection in children. Source: Pediatrics URL: [Link]

  • Title: Adamantane derivatives: a new hope for antiviral agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: On the Design of Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel. Source: Molecules URL: [Link]

  • Title: Adamantane-based derivatives as antiviral agents. Source: Archiv der Pharmazie URL: [Link]

  • Title: Adamantane: a lead structure for drugs in clinical practice. Source: Drug Discovery Today URL: [Link]

Application

Application Notes and Protocols: Synthesis of 3,5-Dimethyladamantane-1-carboxylic Acid from 3,5-Dimethyladamantan-1-ol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 3,5-dimethyladamantane-1-carboxylic acid, a crucial intermediate in the pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3,5-dimethyladamantane-1-carboxylic acid, a crucial intermediate in the pharmaceutical industry, notably in the manufacturing of Memantine. The protocol details the conversion of 3,5-dimethyladamantan-1-ol to the corresponding carboxylic acid via the Koch-Haaf reaction. This application note is designed to offer both a theoretical understanding of the reaction mechanism and a practical, step-by-step protocol for laboratory execution.

Introduction and Scientific Background

The adamantane scaffold is a cornerstone in medicinal chemistry due to its unique lipophilic and rigid polycyclic structure. 3,5-Dimethyladamantane-1-carboxylic acid serves as a key precursor for the synthesis of Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] The efficient synthesis of this carboxylic acid is therefore of significant interest.

The conversion of a tertiary alcohol, such as 3,5-dimethyladamantan-1-ol, to a carboxylic acid with the addition of a carbon atom is a non-trivial synthetic transformation. Standard oxidation methods that are effective for primary and secondary alcohols typically fail for tertiary alcohols, as they lack a hydrogen atom on the carbinol carbon, making them resistant to oxidation without C-C bond cleavage.[3][4]

The Koch-Haaf reaction provides an elegant solution for the carboxylation of tertiary alcohols and other substrates that can form stable carbocations.[5][6] This reaction involves the use of a strong acid to generate a carbocation from the alcohol, which is then trapped by carbon monoxide (or a CO precursor like formic acid) to form an acylium ion. Subsequent hydrolysis yields the desired tertiary carboxylic acid.[6][7]

The Koch-Haaf Reaction: Mechanism and Rationale

The synthesis of 3,5-dimethyladamantane-1-carboxylic acid from the corresponding alcohol is achieved through the Koch-Haaf reaction, a powerful method for the synthesis of tertiary carboxylic acids.[6] The reaction proceeds through the following key steps:

  • Carbocation Formation: In the presence of a strong acid, such as concentrated sulfuric acid, the hydroxyl group of 3,5-dimethyladamantan-1-ol is protonated, forming a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation at the bridgehead position of the adamantane cage.[6][7]

  • Carbon Monoxide Insertion: The adamantyl carbocation is then attacked by carbon monoxide. In this protocol, formic acid serves as a convenient in situ source of carbon monoxide in the presence of concentrated sulfuric acid.[6][8] The carbon atom of CO acts as a nucleophile, attacking the carbocation to form a new C-C bond and generating a highly reactive acylium ion intermediate.[7]

  • Hydrolysis: The final step involves the quenching of the reaction mixture with water. Water acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. A subsequent deprotonation step yields the final product, 3,5-dimethyladamantane-1-carboxylic acid.[7]

The choice of the Koch-Haaf reaction is predicated on its efficiency in carboxylating sterically hindered tertiary alcohols and its ability to proceed under relatively manageable laboratory conditions when formic acid is used as the carbon monoxide source.[6]

Experimental Workflow and Visualization

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow Start 3,5-Dimethyladamantan-1-ol Reagents Concentrated H₂SO₄ Formic Acid Reaction Koch-Haaf Reaction (Carboxylation) Start->Reaction Reactant Reagents->Reaction Workup Aqueous Workup (Quenching with Ice) Reaction->Workup Reaction Mixture Purification Purification (Recrystallization) Workup->Purification Crude Product Product 3,5-Dimethyladamantane-1-carboxylic Acid Purification->Product Purified Product

Caption: Synthetic workflow for the preparation of 3,5-dimethyladamantane-1-carboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Koch-Haaf reaction on adamantane derivatives.[8][9]

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,5-Dimethyladamantan-1-ol≥98%Commercially AvailableStarting material.[10][11]
Sulfuric Acid (H₂SO₄)95-98%Reagent GradeDehydrating and catalytic agent.
Formic Acid (HCOOH)≥98%Reagent GradeCarbon monoxide source.
Dichloromethane (CH₂Cl₂)ACS Grade-Extraction solvent.
Methanol (CH₃OH)ACS Grade-Recrystallization solvent.
Deionized Water--For workup and recrystallization.
Ice--For quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous-Drying agent.

4.2. Equipment

  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

4.3. Step-by-Step Procedure

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 150 mL of concentrated sulfuric acid (95-98%).

  • Cooling: Cool the sulfuric acid to 10-15 °C using an ice-water bath.

  • Addition of Alcohol: While maintaining the temperature between 10-15 °C, slowly add 18.0 g (0.1 mol) of 3,5-dimethyladamantan-1-ol to the stirred sulfuric acid. The addition should be done portion-wise to control the exotherm.

  • Addition of Formic Acid: Once the alcohol has completely dissolved, add 9.2 g (0.2 mol) of formic acid dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 20 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The color of the mixture may change during this time.

  • Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) to remove any residual acid.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 3,5-dimethyladamantane-1-carboxylic acid.

  • Purification: Recrystallize the crude product from a mixture of methanol and water to obtain the pure carboxylic acid as a white crystalline solid.

4.4. Expected Yield and Characterization

  • Expected Yield: 65-75%

  • Appearance: White crystalline solid

  • Melting Point: Compare with literature values.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety and Handling Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Formic Acid: Corrosive and causes severe burns. Handle in a well-ventilated fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Exothermic Reactions: The addition of reagents to sulfuric acid and the quenching of the reaction mixture are highly exothermic. Maintain strict temperature control and perform additions slowly.

Conclusion

The Koch-Haaf reaction provides a reliable and efficient method for the synthesis of 3,5-dimethyladamantane-1-carboxylic acid from 3,5-dimethyladamantan-1-ol. This protocol offers a detailed, step-by-step guide for researchers in the field of organic and medicinal chemistry. The successful synthesis of this key intermediate is crucial for the development and production of important pharmaceuticals like Memantine.

References

  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
  • Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation.
  • Grokipedia. (n.d.). Koch reaction.
  • Al-Afeef, S., & Al-Qirim, T. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088.
  • Wikipedia. (2023). Koch reaction.
  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols.
  • Al-Afeef, S., & Al-Qirim, T. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed.
  • Duong, V. B., et al. (2022). Synthesis of memantine hydrochloride by direct amination of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine.
  • Wikipedia. (2023). Alcohol oxidation.
  • ChemicalBook. (n.d.). Memantine HCl synthesis.
  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols.
  • Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
  • Iwata, M., et al. (2024). Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine.
  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry).
  • Cambridge University Press. (n.d.). Koch Reaction.
  • ChemistryViews. (2017). The Oxidation of Alcohols.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4.
  • ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols.
  • Benchchem. (n.d.). Synthesis routes of 1-Acetyl-3,5-dimethyl Adamantane.
  • ChemicalBook. (n.d.). 3,5-Dimethyl-1-adamantanol.
  • Semantic Scholar. (2019). Facile Synthesis of 3-(Azol-1-yl)
  • Wikipedia. (2025). 1-Adamantanecarboxylic acid.
  • ACS Omega. (2020).
  • PubChem. (n.d.). 3,5-Dimethyl-1-adamantanol.
  • ResearchGate. (2014). Synthesis of 3,5-dimethyladamantan-1-ol by reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese complexes.
  • Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • ResearchGate. (2025).

Sources

Method

The Adamantane Scaffold: A Privileged Structure for Targeting Central Nervous System Disorders

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Appeal of the Adamantane Moiety in Neurotherapeutics The adamantane cage, a perfectly symmetrical,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Appeal of the Adamantane Moiety in Neurotherapeutics

The adamantane cage, a perfectly symmetrical, rigid, and lipophilic hydrocarbon, has emerged as a "privileged" scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure is not just a synthetic curiosity but a powerful tool for designing drugs with enhanced pharmacokinetic and pharmacodynamic properties.[2][3] When incorporated into a molecule, the adamantane moiety can increase its lipophilicity, facilitating passage through the blood-brain barrier—a critical hurdle in the development of treatments for central nervous system (CNS) disorders.[4][5] This, combined with its metabolic stability, makes adamantane a cornerstone for developing novel therapeutics for a range of debilitating neurological conditions, from neurodegenerative diseases to neuropathic pain.[1][4][6]

This guide provides an in-depth exploration of the role of adamantane derivatives in targeting CNS disorders, offering both a conceptual framework and practical protocols for researchers in the field. We will delve into the mechanisms of action of key adamantane-based drugs, provide detailed experimental workflows, and present data to inform the rational design of the next generation of neurotherapeutics.

Core Mechanisms of Action in the Central Nervous System

The therapeutic success of adamantane derivatives in neurology is primarily attributed to their ability to modulate key neurotransmitter systems implicated in the pathophysiology of various CNS disorders. Two mechanisms, in particular, stand out: N-methyl-D-aspartate (NMDA) receptor antagonism and the modulation of dopaminergic pathways.

NMDA Receptor Antagonism: Quelling Excitotoxicity

Excessive activation of NMDA receptors by the excitatory neurotransmitter glutamate is a central pathological process in several neurodegenerative diseases, leading to a phenomenon known as excitotoxicity.[7][8] This overstimulation results in a massive influx of calcium ions into neurons, triggering a cascade of events that culminates in cell death.[7][8]

Memantine , a cornerstone in the treatment of moderate to severe Alzheimer's disease, is a prime example of an adamantane derivative that functions as an uncompetitive, low-to-moderate affinity NMDA receptor antagonist.[7][8][9][10][11] Its genius lies in its nuanced mechanism of action. Unlike high-affinity NMDA receptor antagonists that can block normal synaptic transmission and cause significant side effects, memantine preferentially blocks the open channel of the NMDA receptor during pathological, sustained activation.[7][9][10][11] This voltage-dependent and rapid on/off binding kinetics allow it to quell excitotoxicity while preserving the physiological function of the NMDA receptor, which is crucial for learning and memory.[10][11]

NMDA_Pathway

Dopaminergic Modulation: Restoring Motor Control

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficit in the neurotransmitter dopamine, resulting in the characteristic motor symptoms of tremors, rigidity, and bradykinesia.[12][13] Amantadine , initially developed as an antiviral, was serendipitously found to alleviate these symptoms.[14][15]

Amantadine's mechanism of action in Parkinson's disease is multifaceted. It is believed to enhance dopaminergic transmission by promoting the release of dopamine from presynaptic terminals and inhibiting its reuptake.[12][14] Some evidence also suggests a direct stimulation of dopamine receptors.[14] Additionally, amantadine exhibits weak antagonistic properties at the NMDA receptor, which may contribute to its efficacy, particularly in managing levodopa-induced dyskinesias.[12][13][15][16]

Dopaminergic_Pathway

Emerging Mechanisms: Neuroinflammation and Beyond

Recent research has begun to uncover other potential mechanisms through which adamantane derivatives may exert their neuroprotective effects. There is growing evidence that these compounds can modulate neuroinflammatory pathways, which are increasingly recognized as key contributors to the progression of neurodegenerative diseases.[17][18][19] For instance, some adamantane derivatives have been shown to influence the expression of genes involved in the brain's inflammatory response.[17][18] Additionally, the adamantane scaffold is being explored for its potential to target other receptors and channels in the CNS, including AMPA and KATP channels, as well as the GABAergic system.[4]

Therapeutic Applications in CNS Disorders

The unique properties of adamantane derivatives have led to their successful application in a variety of CNS disorders.

Disorder Adamantane Derivative(s) Primary Mechanism of Action Therapeutic Effect
Alzheimer's Disease MemantineNMDA receptor antagonismReduces excitotoxicity, improves cognitive function and global status in moderate to severe stages.[7][8][9][10][11][20][21]
Parkinson's Disease AmantadineDopamine release enhancement, dopamine reuptake inhibition, weak NMDA antagonismAlleviates motor symptoms (tremor, rigidity, bradykinesia) and manages levodopa-induced dyskinesias.[12][13][14][15][16][20]
Neuropathic Pain Investigational DerivativesModulation of P2X7 receptors, sigma receptors, and voltage-gated calcium channelsPotential for analgesic effects in chronic pain states.[22][23][24][25]
Multiple Sclerosis AmantadineNot fully elucidated, likely involves dopaminergic and anti-fatigue mechanismsManages fatigue, a common and debilitating symptom of MS.[6][21]
Traumatic Brain Injury Amantadine, MemantineNMDA receptor antagonism, modulation of dopaminergic systemsMay improve cognitive function and rate of recovery.[6][21]

Application Notes and Protocols

This section provides detailed, step-by-step methodologies for key experiments in the research and development of adamantane-based CNS therapeutics.

Protocol 1: General Synthesis of an Amino-Adamantane Derivative

The synthesis of adamantane derivatives often begins with the functionalization of the adamantane core, followed by the introduction of desired pharmacophores.[26][27][28] This protocol outlines a general method for the synthesis of an amino-adamantane derivative, a common starting point for many CNS-active compounds.

Rationale: This multi-step synthesis provides a versatile route to amino-adamantane derivatives. The initial bromination creates a reactive site on the adamantane scaffold. The subsequent Ritter reaction with acetonitrile followed by hydrolysis is a classic and efficient method for introducing an amino group. This amino group can then be further modified to generate a library of compounds for screening.

Materials:

  • Adamantane

  • Bromine

  • Acetonitrile

  • Sulfuric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Hydrochloric acid (in diethyl ether)

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Bromination of Adamantane:

    • In a well-ventilated fume hood, dissolve adamantane in a suitable solvent (e.g., carbon tetrachloride, though safer alternatives are preferred).

    • Slowly add bromine dropwise to the solution at room temperature while stirring. The reaction is often initiated by light.

    • Continue stirring until the color of bromine disappears, indicating the completion of the reaction.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude 1-bromoadamantane.

    • Purify the product by recrystallization or column chromatography.

  • Synthesis of N-(1-Adamantyl)acetamide (Ritter Reaction):

    • Dissolve 1-bromoadamantane in acetonitrile.

    • Slowly add concentrated sulfuric acid to the solution, keeping the temperature controlled with an ice bath.

    • Allow the reaction mixture to stir at room temperature for several hours to overnight.

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.

    • The product, N-(1-adamantyl)acetamide, will precipitate. Collect the solid by filtration and wash with water.

    • Dry the product thoroughly.

  • Hydrolysis to 1-Aminoadamantane:

    • Reflux the N-(1-adamantyl)acetamide in an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer, filter, and evaporate the solvent to obtain 1-aminoadamantane.

  • Formation of the Hydrochloride Salt (for improved stability and handling):

    • Dissolve the 1-aminoadamantane in diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis_Workflow

Protocol 2: In Vitro Evaluation of NMDA Receptor Antagonism using a Fluorescence-Based Calcium Influx Assay

This protocol describes a high-throughput compatible fluorescence-based assay to screen for and characterize the activity of adamantane derivatives as NMDA receptor antagonists.[29][30] The assay measures changes in intracellular calcium concentration in response to NMDA receptor activation.

Rationale: This cell-based functional assay provides a direct measure of the inhibitory effect of test compounds on NMDA receptor activity.[29] By using a fluorescent calcium indicator, the influx of calcium through the NMDA receptor channel upon activation can be quantified. This method is more physiologically relevant than simple binding assays and can be adapted for high-throughput screening to identify novel NMDA receptor modulators. Using supramaximal concentrations of glutamate and glycine helps to selectively identify non-competitive antagonists, which are often of greater therapeutic interest.[29]

Materials:

  • A cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells expressing NR1/NR2B subunits).

  • Cell culture medium and supplements.

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, buffered with HEPES).

  • NMDA and glycine (co-agonists).

  • Test adamantane derivatives and a known NMDA receptor antagonist (e.g., MK-801 or memantine) as a positive control.

  • A fluorescence plate reader with an injection system.

  • 96- or 384-well black-walled, clear-bottom microplates.

Step-by-Step Procedure:

  • Cell Culture and Plating:

    • Culture the NMDA receptor-expressing cells according to standard protocols.

    • The day before the assay, seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

    • Prepare a loading solution of the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.

    • Incubate the cells with the dye loading solution at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

    • After incubation, wash the cells with assay buffer to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of the test adamantane derivatives and control compounds in assay buffer.

    • Add the compound solutions to the appropriate wells of the microplate. Include wells with vehicle control (e.g., DMSO) and a positive control antagonist.

    • Incubate the plate at room temperature for a predetermined period to allow the compounds to interact with the receptors.

  • Fluorescence Measurement and Agonist Injection:

    • Place the microplate in the fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the calcium indicator dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for a short period.

    • Using the plate reader's injection system, add a solution of NMDA and glycine to all wells to stimulate the receptors.

    • Continue to record the fluorescence signal for several minutes to capture the peak calcium response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (0% inhibition) and a maximally effective concentration of a known antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

InVitro_Workflow

Protocol 3: In Vivo Efficacy Assessment in a Transgenic Mouse Model of Alzheimer's Disease

This protocol provides a framework for evaluating the in vivo efficacy of a promising adamantane derivative in a transgenic mouse model of Alzheimer's disease, such as the 3xTg-AD or 5XFAD mouse model.[31][32][33][34]

Rationale: Animal models that recapitulate key pathological features of Alzheimer's disease, such as amyloid-beta plaques and cognitive deficits, are essential for preclinical drug development.[31][32][33][34][35] This protocol allows for the assessment of a test compound's ability to improve cognitive function and potentially modify disease pathology in a living organism, providing crucial data for its therapeutic potential. The Morris water maze is a widely accepted behavioral test for assessing spatial learning and memory, which are significantly impaired in Alzheimer's disease.[33]

Materials:

  • Transgenic Alzheimer's disease mice (e.g., 3xTg-AD) and wild-type littermates as controls.

  • Test adamantane derivative, formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Vehicle for the test compound.

  • Morris water maze apparatus.

  • Equipment for euthanasia and tissue collection.

  • Reagents for immunohistochemistry (e.g., antibodies against amyloid-beta) and biochemical assays (e.g., ELISA kits for amyloid-beta levels).

Step-by-Step Procedure:

  • Animal Grouping and Treatment:

    • Acquire age-matched transgenic and wild-type mice.

    • Divide the transgenic mice into at least two groups: a vehicle-treated group and a test compound-treated group. Include a wild-type control group.

    • Administer the test compound or vehicle to the mice daily (or according to the desired dosing regimen) for a specified duration (e.g., 4-12 weeks).

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (Learning):

      • For 5-7 consecutive days, train the mice to find a hidden platform in the water maze.

      • Conduct multiple trials per day for each mouse.

      • Record the time it takes for the mouse to find the platform (escape latency) and the path length.

    • Probe Trial (Memory):

      • 24 hours after the last training session, remove the platform from the maze.

      • Allow each mouse to swim freely in the maze for a set time (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the former platform location.

  • Euthanasia and Tissue Collection:

    • Following the completion of behavioral testing, euthanize the mice according to approved protocols.

    • Perfuse the animals with saline followed by a fixative (e.g., paraformaldehyde).

    • Carefully dissect and collect the brains. Hemisect the brains: use one hemisphere for immunohistochemistry and the other for biochemical analysis.

  • Histopathological and Biochemical Analysis:

    • Immunohistochemistry:

      • Process the fixed brain hemisphere for sectioning.

      • Perform immunohistochemical staining using antibodies against amyloid-beta to visualize and quantify plaque burden.

    • Biochemical Analysis:

      • Homogenize the other brain hemisphere.

      • Use ELISA kits to measure the levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42).

  • Data Analysis:

    • Analyze the behavioral data (escape latency, time in target quadrant) using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the different groups.

    • Quantify the plaque burden from the immunohistochemistry images.

    • Compare the amyloid-beta levels from the ELISA results between the groups.

    • Correlate the behavioral outcomes with the pathological findings.

Conclusion and Future Directions

Adamantane derivatives have proven to be a remarkably versatile and successful class of compounds for the treatment of CNS disorders.[1][26] Their unique physicochemical properties, coupled with their ability to modulate key neurological targets, have led to the development of indispensable therapies for diseases like Alzheimer's and Parkinson's. The future of adamantane-based drug discovery lies in the exploration of novel derivatives with improved target selectivity and multifaceted mechanisms of action.[20] By combining rational drug design with the robust experimental protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of the adamantane scaffold, offering new hope for patients with debilitating neurological conditions.

References

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that combines clinical efficacy with a favorable tolerability profile. Journal of Neural Transmission, 114(8), 1021-1029.
  • Sy, M., Kitazawa, M., & LaFerla, F. M. (2010). The 3xTg-AD mouse model of Alzheimer's disease: a powerful tool for the study of Aβ and tau pathology.
  • Stone, T. W. (1976). The mechanism of action of amantadine in Parkinsonism: a review.
  • Patsnap Synapse. (2024). What is the mechanism of Amantadine Hydrochloride?
  • Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing. Maze Engineers.
  • Limav. (n.d.). Animal models of Alzheimer's disease and drug development. Limav.
  • Psychopharmacology Institute. (2022).
  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of memantine? Dr.Oracle.
  • Giménez-Llort, L., Blázquez, G., & Cañete, T. (2016). Rodent models for Alzheimer's disease drug discovery. Expert Opinion on Drug Discovery, 11(11), 1045-1058.
  • Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride?
  • Jain, S., & Singh, D. (2024). Memantine. In StatPearls.
  • ResearchGate. (n.d.). (PDF) The mechanism of action of amantadine in Parkinsonism: a review.
  • Crosby, N. J., Deane, K. H., & Clarke, C. E. (2003). Amantadine in Parkinson's disease.
  • Cambridge University Press. (2022). Role of Animal Models in Alzheimer's Disease Drug Development. In Alzheimer's Disease Drug Development: Research and Development Ecosystem (pp. 73-94). Cambridge University Press.
  • Benchchem. (2025). Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers. Benchchem.
  • Sulkowski, G., Dąbrowska, K., & Słupski, W. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. International Journal of Molecular Sciences, 23(9), 4683.
  • Korabecny, J., Cabelova, P., & Kuca, K. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 26(32), 5934-5966.
  • Dr.Oracle. (2025).
  • The Role of Adamantane Deriv
  • Colacurcio, D. J., Gauthier, C., & Hamel, E. (2012). New Adamantane Phenylalkylamines With σ-receptor Binding Affinity and Anticancer Activity, Associated With Putative Antagonism of Neuropathic Pain. Journal of Medicinal Chemistry, 55(22), 10241-10261.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
  • ResearchGate. (n.d.). (PDF) New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity.
  • Sulkowski, G., Dąbrowska, K., & Słupski, W. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. International Journal of Molecular Sciences, 23(9), 4683.
  • Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. (n.d.).
  • Rullo, A., Di Martino, R. M. C., & Bruno, C. (2013). Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release. ACS Medicinal Chemistry Letters, 4(11), 1075-1080.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • Benchchem. (2025). Amantadine: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile. Benchchem.
  • ResearchGate. (n.d.). Treatment with novel adamantane derivatives (2, 3) or...
  • Georgiev, A., & Chochkova, M. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1026.
  • Tyurenkov, I. N., Perfilova, V. N., & Reznikova, L. B. (2016). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. Experimental and Clinical Pharmacology, 79(1), 11-14.
  • Dravid, S. M., Burger, P. B., & Prakash, A. (2007). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Molecular Pharmacology, 72(5), 1232-1241.
  • Benchchem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Grieb, P. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Neuroscience, 17, 1129330.
  • Grieb, P. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. ScienceOpen.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.).
  • ResearchGate. (n.d.). Some adamantyl derivatives with antiinflamatory and analgesic properties.
  • ResearchGate. (n.d.). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)...
  • ResearchGate. (n.d.). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Reaction Biology.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 1993.
  • In vitro characterization of novel NR2B selective NMDA receptor antagonists. (n.d.).
  • Magazanik, L. G., Buldakova, S. L., & Samoilova, M. V. (1997). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. The Journal of Physiology, 505(Pt 3), 655-668.
  • MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7623.
  • Tsvetanova, E., Zheleva, D., & Valcheva, V. (2022).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Dimethyl-1-adamantanemethanol

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-Dimethyl-1-adamantanemethanol. It is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-Dimethyl-1-adamantanemethanol. It is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols and improve yields. The methodologies and advice presented herein are grounded in established organometallic principles and tailored to the unique challenges posed by the sterically hindered and highly stable adamantane scaffold.

Introduction: The Challenge of Adamantane Functionalization

3,5-Dimethyl-1-adamantanemethanol is a valuable building block in medicinal chemistry and materials science. Its rigid, lipophilic adamantane core imparts unique pharmacological and physical properties to derivative molecules. However, the synthesis of this alcohol is not without its challenges. The adamantane cage is characterized by strong C-H bonds and significant steric hindrance, which can impede reactivity and lead to low yields.[1][2] Achieving selective functionalization at the C-1 position requires careful control over reaction conditions and a thorough understanding of the underlying mechanisms.

This guide focuses on one of the most reliable and common strategies for this synthesis: a two-step approach involving the bromination of 1,3-dimethyladamantane followed by a Grignard reaction with formaldehyde. We will dissect common points of failure in this workflow and provide actionable, field-proven solutions.

Overall Synthetic Workflow

The following diagram illustrates the primary synthetic route discussed in this guide.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Grignard Reaction & Hydroxymethylation A 1,3-Dimethyladamantane B 1-Bromo-3,5-dimethyladamantane A->B Br₂, AlBr₃ (cat.) C Adamantyl Grignard Reagent B->C Mg⁰, Anhydrous THF D 3,5-Dimethyl-1- adamantanemethanol C->D 1) Paraformaldehyde 2) H₃O⁺ Workup

Caption: General two-step synthesis of 3,5-Dimethyl-1-adamantanemethanol.

Troubleshooting Guide: Synthesis of 1-Bromo-3,5-dimethyladamantane

The first step, the selective bromination at a tertiary carbon, is crucial for the success of the entire synthesis. Low yields here will invariably lead to a poor overall yield.

Question: My bromination of 1,3-dimethyladamantane results in a low yield or a mixture of products. What is going wrong?

Answer: Low yields in this electrophilic substitution are typically traced back to three factors: reagent quality, reaction control, and the formation of byproducts.

Possible Causes & Solutions:

Possible Cause Scientific Explanation Troubleshooting & Optimization
Moisture Contamination The Lewis acid catalyst (e.g., AlBr₃ or FeCl₃) is extremely hygroscopic. Water will react with and deactivate the catalyst, halting the reaction.Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and freshly opened or purified bromine.
Insufficient Catalyst Activity The catalyst promotes the polarization of Br₂ to generate the reactive electrophile (Br⁺). An old or deactivated catalyst will result in a sluggish or incomplete reaction.Use a fresh, high-purity Lewis acid catalyst. Consider using a more reactive system if necessary, but be mindful of increased side reactions.
Over-bromination While the tertiary C-H bonds at the bridgehead positions are the most reactive, forcing conditions (high temperature, excess bromine) can lead to di- or tri-brominated adamantane species.Add the bromine solution dropwise at a low temperature (e.g., 0 °C) to control the reaction exotherm. Use a slight excess of 1,3-dimethyladamantane relative to bromine to favor mono-substitution.
Radical Side Reactions Exposure to UV light can initiate radical chain reactions, leading to non-selective bromination at secondary carbons and complex product mixtures.Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

Troubleshooting Guide: Grignard Reaction and Hydroxymethylation

The formation of the adamantyl Grignard reagent and its subsequent reaction with an electrophile is the most sensitive part of the synthesis. Success hinges on rigorously controlled anhydrous conditions.[3]

Question: I am having trouble forming the Grignard reagent from 1-Bromo-3,5-dimethyladamantane. The reaction won't initiate or I get a low yield of the final alcohol.

Answer: This is a classic and frequent challenge in organometallic chemistry, often exacerbated by the bulky adamantyl halide.[3] Failure can occur during the initiation of the Grignard reagent or in the subsequent reaction with formaldehyde.

G Start Grignard Reaction Failure Check_Moisture Is the system rigorously anhydrous? Start->Check_Moisture Check_Mg Is the Mg surface activated? Check_Moisture->Check_Mg Yes Action_Dry Action: Oven-dry all glassware. Use anhydrous solvent. Flame-dry under vacuum. Check_Moisture->Action_Dry No Check_Halide Is the adamantyl bromide pure? Check_Mg->Check_Halide Yes Action_Activate Action: Crush Mg turnings. Add a small crystal of I₂. Use a chemical activator (e.g., DIBAL-H). Check_Mg->Action_Activate No Success Successful Grignard Formation Check_Halide->Success Yes Action_Purify Action: Purify bromide via recrystallization or chromatography to remove impurities. Check_Halide->Action_Purify No Action_Dry->Start Re-attempt Action_Activate->Start Re-attempt Action_Purify->Start Re-attempt

Caption: Troubleshooting flowchart for Grignard reagent initiation failure.

Possible Causes & Solutions:

Possible Cause Scientific Explanation Troubleshooting & Optimization
Wet Glassware/Solvent Grignard reagents are potent bases and will be instantly quenched by protic sources like water, protonating the reagent back to 1,3-dimethyladamantane.[4]Flame-dry all glassware under vacuum immediately before use. Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone).
Passive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the C-Br bond.Mechanically activate the magnesium by crushing the turnings in a dry mortar and pestle before adding them to the flask. Chemically activate with a small crystal of iodine or 1,2-dibromoethane. A small amount of DIBAL-H can also be effective.
Formation of Wurtz Coupling Byproduct The Grignard reagent can react with unreacted 1-Bromo-3,5-dimethyladamantane to form a dimer (biadamantane). This side reaction is common with sterically hindered halides.Ensure efficient stirring. Add the adamantyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
Ineffective Formaldehyde Source Paraformaldehyde is a polymer that must depolymerize to gaseous formaldehyde to react. This process can be slow and inefficient, leading to low conversion.Dry the paraformaldehyde thoroughly in a vacuum oven before use. Heat the reaction mixture gently (e.g., to 50-60 °C in THF) after adding the paraformaldehyde to promote depolymerization. Ensure the paraformaldehyde is a fine, easily dispersed powder.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis? A1: Without question, the most critical factor is the rigorous exclusion of water and atmospheric oxygen, especially during the formation and reaction of the Grignard reagent. Grignard reagents are highly reactive and will be destroyed by even trace amounts of moisture.

Q2: My final product is an oil and won't crystallize. How can I purify it? A2: 3,5-Dimethyl-1-adamantanemethanol has a reported melting point of around 60 °C.[5] If it fails to crystallize, this strongly suggests the presence of impurities. The most common impurity is the starting material, 1,3-dimethyladamantane, which is a low-melting solid or oil. Purification via column chromatography on silica gel (using a hexane/ethyl acetate gradient) is the most effective method to separate the polar alcohol product from nonpolar hydrocarbon impurities.

Q3: Are there any alternative synthetic routes I should consider? A3: Yes. An alternative is the Koch-Haaf reaction, where 1,3-dimethyladamantane is reacted with formic acid in the presence of a strong acid (like sulfuric acid) to form 3,5-dimethyl-1-adamantanecarboxylic acid. This acid can then be reduced to the desired alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). This route avoids the moisture-sensitive Grignard step but involves the use of highly corrosive acids and a powerful, pyrophoric reducing agent.

Q4: What analytical techniques are essential for monitoring this synthesis? A4:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the disappearance of the starting bromide and the appearance of the more polar alcohol product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying byproducts like the Wurtz coupling product and assessing the purity of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required to confirm the structure of the final 3,5-Dimethyl-1-adamantanemethanol and ensure its isomeric purity.

Q5: What are the primary safety concerns with this synthesis? A5:

  • Bromine: Highly corrosive and toxic. Must be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous Solvents (THF, Ether): Highly flammable and can form explosive peroxides. Never distill to dryness.

  • Grignard Reagent Formation: Can be highly exothermic. Maintain good temperature control and have an ice bath ready.

  • Quenching: The quenching of the reaction with aqueous acid is also exothermic and will release hydrogen gas if unreacted magnesium is present. Perform this step slowly and with caution in a well-ventilated fume hood.

Detailed Experimental Protocol: Grignard Route

This protocol is a representative example and should be adapted based on laboratory conditions and scale.

Step 1: Synthesis of 1-Bromo-3,5-dimethyladamantane

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-dimethyladamantane (10.0 g, 60.9 mmol).

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add anhydrous carbon tetrachloride (100 mL).

  • In a separate, dry dropping funnel, prepare a solution of bromine (10.7 g, 66.9 mmol, 1.1 eq) in anhydrous CCl₄ (20 mL).

  • Cool the reaction flask to 0 °C in an ice bath.

  • Add the bromine solution dropwise to the stirred adamantane solution over 1 hour.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from methanol.

Step 2: Synthesis of 3,5-Dimethyl-1-adamantanemethanol

  • Assemble a 250 mL three-neck flask, flame-dried under vacuum and equipped with a condenser, magnetic stir bar, and a rubber septum. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Add magnesium turnings (1.78 g, 73.0 mmol, 1.2 eq relative to bromide) to the flask.

  • Add a single small crystal of iodine to activate the magnesium.

  • In a dry syringe or dropping funnel, add a solution of 1-Bromo-3,5-dimethyladamantane (from Step 1) in anhydrous THF (80 mL).

  • Add ~5 mL of the bromide solution to the magnesium. The solution should become warm and cloudy, indicating initiation. If not, gently warm the flask.

  • Once initiated, add the remainder of the bromide solution dropwise, maintaining a gentle reflux.

  • After addition, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • In a separate, dry flask, add finely powdered, dry paraformaldehyde (2.74 g, 91.3 mmol, 1.5 eq).

  • Cool the Grignard solution to 0 °C. Add the paraformaldehyde in portions to the stirred solution.

  • After addition, remove the ice bath, and heat the mixture to 50 °C for 3 hours.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid/oil by column chromatography on silica gel to yield pure 3,5-Dimethyl-1-adamantanemethanol.

References
  • Guo, J. (2018). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. Available at: [Link]

  • Vu, B. D., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085-16088. Available at: [Link]

  • Google Patents. (2014). CN103910594A - Preparation method of 1,3-dimethyladamantane.
  • ResearchGate. (2021). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. Available at: [Link]

  • Google Patents. (2013). CN102942490A - Synthesis of memantine hydrochloride.
  • ACS Publications. (2010). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2021). Four-Directional Synthesis of Adamantane Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 265793, 3,5-Dimethyl-1-adamantanol. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. Available at: [Link]

  • Organic Syntheses. Adamantane. Available at: [Link]

  • Vu, B. D., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Available at: [Link]

  • PubMed. (2013). Development of a flow method for the hydroboration/oxidation of olefins. Available at: [Link]

  • ResearchGate. (2019). Strong adamantane bonds lead to functionalization challenges. Available at: [Link]

  • ResearchGate. (2018). Adamantane and Grignard Reaction. Available at: [Link]

  • ACS Publications. (2005). Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry. Available at: [Link]

  • Stibor, I., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • PubMed. (2015). Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3,5-Dimethyl-1-adamantanemethanol

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, FAQs, and validated protocols for the chromatographic purification o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, FAQs, and validated protocols for the chromatographic purification of 3,5-Dimethyl-1-adamantanemethanol. Our focus is on delivering not just methods, but the scientific reasoning behind them to empower you to solve purification challenges effectively.

Introduction: The Challenge of Purifying Adamantane Scaffolds

3,5-Dimethyl-1-adamantanemethanol is a valuable building block in medicinal chemistry and materials science, notable for its rigid, lipophilic cage structure. While this structure imparts unique properties, it also presents purification challenges. The molecule's high symmetry, lack of a strong UV chromophore, and the potential for structurally similar impurities necessitate a robust and well-understood chromatographic strategy. This guide provides the tools to develop such a strategy.

Section 1: Core Compound Properties & Impurity Profile

Understanding the physicochemical properties of your target compound and potential impurities is the foundation of any successful purification.

Table 1: Physicochemical Properties of 3,5-Dimethyl-1-adamantanemethanol

PropertyValueSource
Molecular FormulaC₁₃H₂₂O[1]
Molecular Weight194.32 g/mol [1]
AppearanceWhite crystalline powder[1]
Melting Point58-62 °C[2]
Boiling Point115 °C @ 3 mmHg[2]
SolubilitySoluble in Methanol
Synonyms1-(Hydroxymethyl)-3,5-dimethyladamantane

Expert Insight: Anticipating Common Impurities

The synthesis of adamantane derivatives can produce complex mixtures.[3] Effective purification requires anticipating what you need to separate. Common impurities may include:

  • Unreacted Starting Materials: Such as 1,3-dimethyladamantane or a related ester/acid precursor. These are typically more non-polar than the desired product.

  • Isomeric Byproducts: Depending on the synthesis, substitution at other positions of the adamantane cage can occur.

  • Over-functionalized Products: Formation of diols or other multi-substituted adamantanes is possible.[3] These will be significantly more polar than the target mono-alcohol.

  • Reagents and Catalysts: Residual reagents from the synthetic steps.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for TLC analysis of 3,5-Dimethyl-1-adamantanemethanol?

A1: Start with a non-polar solvent system. A good initial system is 10-20% Ethyl Acetate in Hexane. The two methyl groups on the adamantane core decrease the molecule's polarity and retention on silica gel compared to unsubstituted adamantane alcohols.[4] Aim for a Retention Factor (Rf) of 0.25-0.35 for optimal transfer to a flash column chromatography method.

Q2: My compound has no UV activity. How can I visualize it on a TLC plate or detect it during HPLC?

A2: This is a classic challenge with adamantanes. For TLC, use a chemical stain. A potassium permanganate (KMnO₄) dip is excellent as it reacts with the alcohol functional group, appearing as a yellow spot on a purple background. For HPLC, you must use a universal detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector.

Q3: Can I purify this compound by recrystallization instead of chromatography?

A3: Possibly, but it depends on the impurity profile. Recrystallization is most effective for removing small amounts of impurities from a product that is already >90% pure.[5] If your crude material contains significant amounts of structurally similar impurities, chromatography will be necessary to achieve high purity.[5][6] A combined approach—chromatography followed by a final recrystallization polish—is often the most powerful method.

Q4: I'm seeing significant peak tailing during my HPLC analysis. What is the cause?

A4: Peak tailing for an alcohol on a C18 reversed-phase column can be caused by secondary interactions with residual, un-capped silanol groups on the silica backbone. To mitigate this, try adding a small amount (0.05-0.1%) of an acid modifier like trifluoroacetic acid (TFA) or formic acid to your mobile phase. This protonates the silanol groups, reducing the unwanted interaction.

Section 3: In-Depth Troubleshooting Guide

This guide addresses specific issues you may encounter during column chromatography purification.

Problem 1: Poor Separation of Target Compound and a Non-Polar Impurity

  • Underlying Cause: The polarity difference between your product and the impurity (e.g., unreacted 1,3-dimethyladamantane) is insufficient in the chosen solvent system. The alkyl groups on your target molecule reduce its interaction with the silica stationary phase, causing it to elute closer to non-polar impurities than one might expect.[4]

  • Solution Strategy:

    • Decrease Solvent Polarity: Substantially lower the percentage of the polar solvent (e.g., from 15% Ethyl Acetate in Hexane down to 5-7%). This will increase the retention of all compounds and may improve the separation.

    • Change Solvent Selectivity: If reducing polarity is insufficient, switch to a solvent system with different chemical properties. For instance, replace Ethyl Acetate/Hexane with Dichloromethane/Hexane or Toluene/Acetone mixtures. This alters the specific interactions between the solvents, solutes, and stationary phase, often resolving co-elutions.

    • Increase Stationary Phase Volume: Use a longer column or a larger quantity of silica gel relative to your sample load (aim for a sample-to-sorbent mass ratio of 1:50 to 1:100 for difficult separations).

Problem 2: Low Mass Recovery After Column Chromatography

  • Underlying Cause: 3,5-Dimethyl-1-adamantanemethanol, being a crystalline solid with a relatively low melting point, can be lost during solvent evaporation if not handled carefully. Irreversible adsorption onto highly active sites on the silica gel is also a possibility, though less common for simple alcohols.

  • Solution Strategy:

    • Gentle Solvent Removal: Use a rotary evaporator with a water bath temperature no higher than 30-35°C. Once the bulk of the solvent is removed, switch to a high-vacuum line at room temperature to remove the final traces.

    • Column Conditioning: If you suspect irreversible adsorption, pre-treating the silica gel can help. For dry-loading, mix the crude material with a small amount of silica, but also add a portion of Celite. For wet-loading, flush the column with the initial, low-polarity mobile phase before introducing the sample.

Section 4: Validated Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

  • Preparation: Dissolve a small amount (~1 mg) of your crude material in 0.5 mL of a solvent like Dichloromethane or Ethyl Acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate. Also spot a reference standard of the pure compound if available.

  • Development: Place the plate in a developing chamber containing a 15% Ethyl Acetate in Hexane mobile phase. Ensure the chamber is saturated with solvent vapor.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and allow it to dry completely. Visualize under a UV lamp (254 nm) to see any UV-active impurities. Then, dip the plate into a potassium permanganate staining solution and gently heat with a heat gun until spots appear.

  • Analysis: Calculate the Rf value for your target compound. Adjust the mobile phase composition until the Rf is in the 0.25-0.35 range.

Protocol 2: Normal-Phase Flash Column Chromatography

  • Column Packing: Select a column size appropriate for your sample amount (e.g., a 40g silica column for 0.4-0.8g of crude material). Equilibrate the column with a starting mobile phase of very low polarity (e.g., 2-3% Ethyl Acetate in Hexane).

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel (~2-3x the mass of the crude product). After the solvent is fully evaporated, load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 2% to 25% Ethyl Acetate over 10-15 column volumes. The progress can be monitored by an in-line UV detector (for impurities) and by collecting fractions for TLC analysis.[7]

  • Fraction Analysis: Collect fractions and analyze them by TLC using the method developed in Protocol 1.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure with gentle heating (<35°C).

Section 5: Visualization Workflows

The following diagrams illustrate key decision-making processes in the purification workflow.

Chromatography_Selection start Start: Crude Product Ready for Purification solubility_test Assess Solubility: Is the crude material readily soluble in non-polar solvents (Hexane, Toluene)? start->solubility_test decision_sol Soluble? solubility_test->decision_sol normal_phase Primary Choice: Normal-Phase Chromatography (Silica Gel) decision_sol->normal_phase  Yes reversed_phase Alternative Choice: Reversed-Phase Chromatography (C18 Silica) decision_sol->reversed_phase No   end_np Proceed with NP Method Development (e.g., Hexane/EtOAc) normal_phase->end_np end_rp Proceed with RP Method Development (e.g., Acetonitrile/Water) reversed_phase->end_rp

Caption: Decision tree for selecting the primary chromatographic mode.

Troubleshooting_Workflow start Problem: Poor Separation in Normal-Phase Column decision_rf Are Rf values of spots too high (>0.5) and close? start->decision_rf decrease_polarity Action: Decrease % of polar solvent (e.g., EtOAc) in mobile phase. decision_rf->decrease_polarity Yes change_solvents Action: Change solvent selectivity. Replace EtOAc/Hex with DCM/Hex or Toluene/Acetone. decision_rf->change_solvents No (Rf is okay, spots still co-elute) check_again Separation Improved? decrease_polarity->check_again check_again->change_solvents No success Purification Optimized check_again->success Yes failure Consider Alternative Technique (e.g., Reversed-Phase HPLC) change_solvents->failure

Caption: Troubleshooting workflow for poor separation in flash chromatography.

References

  • PubChem. (n.d.). 3,5-Dimethyl-1-adamantanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ivashkevich, O. A., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. Retrieved from [Link]

  • Yurchenko, A. G., et al. (2020). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. ResearchGate. Retrieved from [Link]

  • Podgornik, A., et al. (1993). Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Kriz, J., et al. (1995). Liquid chromatography of adamantane derivatives. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(Hydroxymethyl)-3,5-dimethyladamantane

Welcome to the technical support center for the synthesis of 1-(Hydroxymethyl)-3,5-dimethyladamantane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Hydroxymethyl)-3,5-dimethyladamantane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with adamantane scaffolds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during the synthesis of this valuable building block.

Introduction

1-(Hydroxymethyl)-3,5-dimethyladamantane is a key intermediate in the synthesis of various pharmacologically active compounds, leveraging the unique lipophilic and rigid structure of the dimethyladamantane core. Its synthesis, while conceptually straightforward, is prone to specific side reactions and yield-reducing pitfalls that require careful control of reaction conditions. This guide focuses on the two most prevalent synthetic strategies: the Grignard reaction pathway and the Koch-Haaf carboxylation followed by reduction.

Part 1: Troubleshooting by Synthetic Approach

We will explore the common issues encountered in each major synthetic route, providing explanations for the underlying chemistry and actionable solutions to overcome them.

Approach A: Grignard Reaction Pathway

This is a classic and reliable method involving the bromination of 1,3-dimethyladamantane, formation of the corresponding Grignard reagent, and subsequent reaction with a formaldehyde source.[1]

Diagram 1. General workflow for the Grignard synthesis route.
Troubleshooting & FAQs: Grignard Pathway

Q1: My Grignard reagent fails to form or the reaction won't initiate. What's wrong?

A1: This is the most common failure point in the entire sequence. The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions.[2]

  • Underlying Cause: Grignard reagents are potent bases and will be instantly quenched by any protic source, such as water, forming the parent alkane (1,3-dimethyladamantane in this case) and magnesium hydroxide salts.[2] Furthermore, a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from starting.[2]

  • Solutions & Protocol Insights:

    • Glassware Preparation: All glassware must be rigorously dried. Flame-dry the apparatus under vacuum or oven-dry it at >120°C for several hours and assemble it hot while flushing with an inert gas like argon or nitrogen.[2][3]

    • Solvent Purity: Use freshly opened anhydrous grade diethyl ether or THF. If the solvent is from a previously opened bottle, it should be dried over a suitable agent (e.g., sodium/benzophenone) and distilled immediately before use.

    • Magnesium Activation: The grey oxide layer on the magnesium must be bypassed.

      • Mechanical Activation: Before adding the solvent, crush the magnesium turnings with a dry glass rod inside the reaction flask to expose a fresh, reactive metal surface.[2][3]

      • Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium.[2][4][5][6] The iodine etches the metal surface. The reaction can be considered initiated once the characteristic purple/brown color of the iodine disappears. A few drops of 1,2-dibromoethane is another effective initiator.[2][5]

    • Initiation: Add only a small portion of your 1-bromo-3,5-dimethyladamantane solution to the magnesium suspension. You should observe signs of reaction (gentle bubbling, slight cloudiness, heat generation) before continuing with a slow, dropwise addition of the remaining halide.[2][4] Gentle warming with a heat gun may be necessary to start the reaction.[2]

Q2: My reaction with formaldehyde gives a very low yield of the desired primary alcohol. What side reactions are occurring?

A2: The choice and handling of the formaldehyde source are critical. Using an inappropriate form or allowing for moisture will drastically reduce your yield.

  • Underlying Cause: Formaldehyde is a gas and is commonly available in three forms: formalin (an aqueous solution), paraformaldehyde (a solid polymer), and trioxane (a cyclic trimer). Using formalin is not an option, as the water will destroy the Grignard reagent.[7] Paraformaldehyde is the most common choice, but it can contain adsorbed water and must be thoroughly dried before use.[7][8] The depolymerization of paraformaldehyde to gaseous formaldehyde can be slow, leading to an incomplete reaction.

  • Solutions & Protocol Insights:

    • Use Dry Paraformaldehyde: Ensure your paraformaldehyde is a fine, dry powder. For best results, dry it in a vacuum desiccator over P₂O₅ for 48 hours before use.[7]

    • Reaction Setup: The most effective, albeit technically demanding, method is to heat dry paraformaldehyde in a separate flask and pass the resulting dry formaldehyde gas through the Grignard solution.[7] A more practical lab-scale approach is to add the Grignard reagent slowly to a well-stirred slurry of excess, highly dried paraformaldehyde in anhydrous ether/THF at 0°C.

    • Avoid Side Products: The primary side product is the starting material (1,3-dimethyladamantane) from the Grignard reagent being quenched by trace water. Another potential side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide, although this is more common with primary halides.[6]

Approach B: Koch-Haaf Carboxylation & Reduction

This pathway involves the carboxylation of 1,3-dimethyladamantane under strong acid conditions to form the carboxylic acid, which is then reduced to the target alcohol.

Diagram 2. General workflow for the Koch-Haaf and reduction route.
Troubleshooting & FAQs: Koch-Haaf & Reduction Pathway

Q1: My Koch-Haaf reaction produced a dark, tarry mixture with a low yield of the desired carboxylic acid.

A1: The Koch-Haaf reaction is highly exothermic and operates under harsh, strongly acidic conditions.[9][10] Improper temperature control is the most frequent cause of failure.

  • Underlying Cause: The reaction proceeds via the formation of a stable tertiary carbocation at the adamantane bridgehead, which is then trapped by carbon monoxide (generated in situ from formic acid).[9][11] If the temperature rises uncontrollably, side reactions such as fragmentation, polymerization, and sulfonation can occur, leading to the characteristic dark, intractable mixture.[9]

  • Solutions & Protocol Insights:

    • Temperature Control: The reaction must be maintained at a low temperature. Conduct the addition of formic acid to the solution of dimethyladamantane in sulfuric acid dropwise while vigorously stirring in an ice-salt bath to keep the internal temperature below 15-20°C.[10]

    • Reagent Quality: Use concentrated (96-98%) sulfuric acid and high-purity formic acid. The presence of excess water can interfere with the formation of the necessary carbocation intermediates.

    • Order of Addition: A common successful procedure involves adding a solution of the adamantane in formic acid to the cooled sulfuric acid.[10] This ensures the adamantane is always in the presence of the carbon monoxide source as the carbocation is formed.

Q2: The reduction of my 3,5-dimethyladamantane-1-carboxylic acid is incomplete, and I recover starting material.

A2: Carboxylic acids are challenging to reduce. Lithium aluminum hydride (LiAlH₄) is the reagent of choice, as weaker reagents like sodium borohydride (NaBH₄) are ineffective.[12][13][14]

  • Underlying Cause: The first step of the reaction is an acid-base reaction where the hydride deprotonates the carboxylic acid to form a carboxylate salt and H₂ gas.[13][14][15] This consumes one equivalent of hydride before any reduction occurs. The resulting carboxylate is electron-rich and less electrophilic, making the subsequent reduction slower.[13] Therefore, a stoichiometric excess of LiAlH₄ is required.

  • Solutions & Protocol Insights:

    • Stoichiometry: Use at least 1.5-2.0 molar equivalents of LiAlH₄ relative to the carboxylic acid to ensure the reaction goes to completion.

    • Reagent Quality: LiAlH₄ is highly reactive with atmospheric moisture. Use a fresh bottle or previously unopened container. Clumpy or grey powder is a sign of degradation.

    • Procedure: Add a solution of the carboxylic acid in an anhydrous solvent (like THF) dropwise to a stirred suspension of LiAlH₄ in THF at 0°C. Adding the solid LiAlH₄ to the acid solution is highly exothermic and dangerous.[15]

    • Workup: After the reaction is complete, the workup procedure must be performed carefully at low temperatures to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide complex. A standard Fieser workup (sequential addition of x mL H₂O, x mL 15% NaOH, then 3x mL H₂O) is highly effective at producing a granular, easily filterable aluminum salt precipitate.

ParameterRecommended ConditionRationale
LiAlH₄ Equivalents 1.5 - 2.0To account for initial deprotonation and ensure complete reduction of the carboxylate.[13]
Reaction Solvent Anhydrous THF or Diethyl EtherAprotic solvents that are stable to LiAlH₄.[16]
Addition Temperature 0 °CTo control the initial exothermic deprotonation reaction.[15]
Reaction Temperature Room Temperature to RefluxAfter addition is complete, the reaction can be gently warmed to ensure completion.
Table 1. Key parameters for the successful reduction of adamantane carboxylic acids.

Part 2: General FAQs and Purification

Q: What are the best methods to monitor these reactions and characterize the products?

A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for monitoring the disappearance of starting material (e.g., 1-bromo-3,5-dimethyladamantane) and the appearance of the less polar alcohol product. Use a standard silica plate with a hexane/ethyl acetate solvent system.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The definitive tool for identifying volatile byproducts and confirming the mass of the desired product. Adamantane derivatives are typically very well-suited for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final structure. The high symmetry of the 3,5-dimethyladamantane core results in a characteristically simple spectrum.

Q: How can I effectively purify the final 1-(Hydroxymethyl)-3,5-dimethyladamantane product?

A: The final product is a crystalline solid and can be purified by several methods.

  • Aqueous Wash: During the workup, washing the organic layer with brine (saturated aq. NaCl) helps to remove water-soluble impurities.

  • Column Chromatography: If significant non-polar impurities (like unreacted starting material or coupling byproducts) are present, flash column chromatography on silica gel is effective. A gradient elution from pure hexane to 10-20% ethyl acetate in hexane typically provides good separation.

  • Recrystallization: This is the best method for obtaining a highly pure final product. The product is often soluble in solvents like ethyl acetate or dichloromethane and can be recrystallized by the addition of a non-polar anti-solvent like hexane or heptane.[17][18] Cooling the solution slowly will yield well-defined crystals.[18]

Part 3: References

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Google Patents. (2011). JP4984548B2 - Purification method of adamantane monools.

  • ResearchGate. (n.d.). Adamantane and Grignard Reaction. [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • ScienceMadness.org. (2016). Grignard successes and failures. [Link]

  • Chemguide. (n.d.). Reduction of Carboxylic Acids. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • The Synthetic Inspector. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • ResearchGate. (2013). Reactions of formaldehyde with organometallic reagents. [Link]

  • ProQuest. (2016). Alkenylation of Adamantanols with Alcohols in the Presence of Sulfuric Acid. [Link]

  • Wikipedia. (n.d.). Koch reaction. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]

  • Organic Syntheses. (n.d.). Tertiary alcohols from hydrocarbons by ozonation on silica gel. [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. [Link]

  • ResearchGate. (2014). Synthesis of 3,5-dimethyladamantan-1-ol by reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese complexes. [Link]

  • ScienceMadness.org. (2018). what form of formaldehyde is used in grignards?. [Link]

  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

  • Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation. [Link]

  • National Institutes of Health. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. [Link]

  • ResearchGate. (2020). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Journal of Military Pharmaco-Medicine. (2022). Synthesis of memantine hydrochloride by direct amination of 1-bromo-3,5-dimethyladamantane. [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

  • YouTube. (2020). Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. [Link]

  • Cambridge University Press. (n.d.). Koch Reaction. [Link]

  • Google Patents. (2010). CN101798270B - Method for preparing 3-amino-1-adamantane alcohol.

  • ResearchGate. (2011). Koch-Haaf reactions of adamantanols. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Adamantane Functionalization

Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the adamantane sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the adamantane scaffold. Here, we address common challenges encountered during experimental work, providing in-depth troubleshooting guides and frequently asked questions to enhance your reaction outcomes. Our approach is grounded in mechanistic principles to empower you with the knowledge to make informed decisions for successful synthesis.

Introduction to Adamantane Functionalization

Adamantane and its derivatives are pivotal in medicinal chemistry and materials science due to their unique rigid, lipophilic, and three-dimensional structure.[1][2] The direct functionalization of adamantane's C–H bonds is an efficient strategy for synthesizing novel compounds. However, the high bond dissociation energies of its tertiary (bridgehead) and secondary C–H bonds present a significant challenge, often leading to issues with reactivity and selectivity.[3][4] This guide will help you overcome these hurdles.

A primary obstacle in adamantane functionalization is controlling the regioselectivity between the four equivalent tertiary (C1) bridgehead positions and the twelve equivalent secondary (C2) methylene positions.[3][4] Many reactions proceed via radical or carbocationic intermediates, and the reaction conditions can be tuned to favor one pathway over the other, thereby influencing the site of functionalization.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of adamantane. Each guide follows a question-and-answer format to directly address specific experimental issues.

Guide 1: Poor Regioselectivity (Mixture of 1- and 2-Substituted Adamantane)

Question: My reaction is producing a mixture of 1- and 2-substituted adamantane products, and I need to improve the selectivity for the 1-position (tertiary C-H bond). What factors should I investigate?

Answer: Achieving high regioselectivity is a common challenge. The tertiary C–H bonds at the bridgehead positions are generally more reactive towards radical abstraction and carbocation formation. However, statistical factors and the nature of the reactive intermediates can lead to functionalization at the secondary positions. Here’s a systematic approach to troubleshooting poor regioselectivity:

1. Re-evaluate Your Reaction Mechanism:

  • Radical Reactions: Many functionalization reactions, such as halogenation and some oxidations, proceed through a radical mechanism.[1][5] The selectivity in these cases is often dependent on the radical species generated. For instance, in photocatalytic systems, the choice of photocatalyst and hydrogen atom transfer (HAT) catalyst is crucial for selective C-H activation.[3][6][7]

  • Carbocationic Reactions: Reactions like the Koch-Haaf carboxylation or Friedel-Crafts alkylation involve the formation of an adamantyl carbocation. The tertiary carbocation is significantly more stable than the secondary, which should inherently favor 1-substitution. If you are seeing 2-substitution, it might indicate a competing radical pathway or rearrangement under harsh conditions.

2. Catalyst and Reagent Selection:

  • For Radical Reactions: Employing a selective catalyst system is key. For example, a dual catalyst system using an iridium photocatalyst in tandem with a quinuclidine-based HAT catalyst has been shown to exhibit remarkable selectivity for the tertiary C-H bonds of adamantane.[3]

  • For Oxidative Functionalizations: The choice of oxidant and catalyst can dramatically influence selectivity. For instance, in hydroxylations, certain metal-complex catalysts can favor the formation of 1-adamantanol.[5][8]

3. Solvent Effects:

  • The polarity of the solvent can influence the stability of intermediates. For reactions involving charged intermediates like carbocations, a more polar solvent can enhance the rate of their formation and potentially improve selectivity.

  • In radical reactions, the solvent should be inert to the reaction conditions to avoid competitive side reactions.

4. Temperature Control:

  • Higher temperatures can sometimes lead to decreased selectivity by providing enough energy to overcome the activation barrier for the less favored pathway (i.e., secondary C-H abstraction). Try running your reaction at a lower temperature to see if selectivity improves.

Experimental Workflow for Optimizing Regioselectivity:

Caption: Troubleshooting workflow for poor regioselectivity.

Guide 2: Low or No Product Yield

Question: My adamantane functionalization reaction is resulting in a very low yield or no desired product at all. How can I improve the conversion?

Answer: Low yields can be attributed to a variety of factors, from catalyst deactivation to improper reaction setup. Here is a checklist to diagnose and resolve issues of low conversion:

1. Catalyst Activity and Loading:

  • Catalyst Deactivation: Catalysts can be sensitive to air, moisture, or impurities in the reagents and solvents. Ensure you are using freshly purified reagents and dry solvents. If using a metal-based catalyst, consider the possibility of poisoning by sulfur or other coordinating functional groups.

  • Catalyst Loading: The concentration of the catalyst can be critical. Too low a concentration may result in a slow or stalled reaction, while too high a concentration can sometimes lead to unwanted side reactions. Perform a screen of catalyst loading to find the optimal concentration.

2. Reagent Stoichiometry and Addition:

  • Excess of Adamantane: In many C-H functionalization reactions, it is beneficial to use an excess of the hydrocarbon substrate to favor the desired reaction and minimize side reactions of the functionalizing agent.

  • Slow Addition: For highly reactive reagents, slow addition via a syringe pump can help to maintain a low concentration in the reaction mixture, which can suppress the formation of byproducts.

3. Reaction Temperature and Time:

  • Insufficient Temperature: Some adamantane functionalization reactions require significant thermal energy to overcome the high C-H bond dissociation energy. If your reaction is sluggish, a modest increase in temperature may improve the rate and yield.

  • Reaction Time: Monitor your reaction over time using an appropriate analytical technique (e.g., GC-MS, TLC, NMR) to determine the optimal reaction time.[9] Prolonged reaction times can sometimes lead to product decomposition.[9]

4. Light Source for Photochemical Reactions:

  • Wavelength and Intensity: For photochemical reactions, the wavelength of the light source must be appropriate to excite the photocatalyst. Ensure your lamp's emission spectrum overlaps with the absorption spectrum of your catalyst. The intensity of the light can also affect the reaction rate.

Data Summary for Troubleshooting Low Yield:

ParameterPotential IssueRecommended Action
Catalyst Deactivation/PoisoningUse fresh catalyst, purify reagents, ensure inert atmosphere.
Incorrect LoadingScreen a range of catalyst concentrations (e.g., 0.5-5 mol%).
Reagents ImpuritiesPurify all reagents and solvents before use.
StoichiometryUse adamantane in excess; optimize the ratio of other reagents.
Temperature Too LowIncrementally increase the reaction temperature (e.g., in 10 °C steps).
Time SuboptimalMonitor the reaction progress over time to find the point of maximum yield.
Light Source Mismatch/Low IntensityVerify the lamp's wavelength and consider a more powerful source.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a general adamantane bromination protocol?

A1: A common and effective method for the synthesis of 1-bromoadamantane is the reaction of adamantane with elemental bromine. While this can be done neat, the use of a Lewis acid catalyst can facilitate the reaction under milder conditions. A well-established procedure involves dissolving adamantane in a solvent like dichloromethane, followed by the addition of a Lewis acid such as aluminum bromide (AlBr₃) and then elemental bromine.[10] The reaction typically proceeds at room temperature.[10]

Q2: How can I introduce a carboxylic acid group onto the adamantane scaffold?

A2: The Koch-Haaf reaction is a classic method for the carboxylation of adamantane.[11] This reaction typically involves treating adamantane with carbon monoxide in the presence of a strong acid, such as a mixture of formic acid and sulfuric acid, to generate the 1-adamantanecarboxylic acid.[11] Milder conditions using gallium chloride as a catalyst have also been reported to yield 1-adamantanecarboxaldehyde, which can be subsequently oxidized to the carboxylic acid.[11]

Q3: Are there any "green" or biocatalytic methods for adamantane functionalization?

A3: Yes, biocatalytic approaches are gaining interest for their high selectivity and mild reaction conditions.[4] Microbial hydroxylation, for example, can selectively functionalize the tertiary C-H bonds of adamantane.[4] Enzymes like cytochrome P450 have been shown to hydroxylate adamantane with high regioselectivity.[4] While these methods can overcome some of the challenges of traditional chemical synthesis, they may face limitations in terms of substrate scope and scalability.[4]

Q4: My reaction involves an adamantyl radical. What are some common ways to generate it?

A4: The adamantyl radical is a key intermediate in many C-H functionalization reactions.[3] It can be generated through several methods:

  • Hydrogen Atom Abstraction (HAT): This is a very common strategy, often initiated by a highly reactive species. Examples include:

    • Photocatalytically generated radicals.[3]

    • Oxygen-centered radicals derived from peroxides.[3]

  • From Haloadamantanes: Pre-functionalized haloadamantanes can be used to generate the adamantyl radical through radical initiation or with organometallic reagents.[3]

Q5: What analytical techniques are best for monitoring the progress of my adamantane functionalization reaction?

A5: A combination of techniques is often ideal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for separating and identifying the volatile adamantane derivatives and byproducts, allowing you to monitor the consumption of starting material and the formation of products.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction's progress, especially if your products have different polarities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your final product and for determining the regioselectivity of the reaction by analyzing the characteristic signals of the adamantane cage.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantane

This protocol is adapted from a method known for its high selectivity for the tertiary C-H bond.[7]

Materials:

  • Adamantane

  • Alkene (electron-deficient)

  • Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., a quinuclidine derivative)

  • Anhydrous solvent (e.g., acetonitrile)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add adamantane (1.5-2 equivalents), the iridium photocatalyst (1-2 mol%), and the HAT catalyst (5-10 mol%).

  • Add the electron-deficient alkene (1 equivalent) to the flask.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Workflow Diagram for Photocatalytic Alkylation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Adamantane, Photocatalyst, HAT Catalyst B Add Alkene and Solvent A->B C Degas Mixture B->C D Irradiate with Blue LEDs and Stir C->D E Monitor Progress (GC-MS/TLC) D->E F Quench Reaction E->F G Purify by Chromatography F->G

Caption: Experimental workflow for photocatalytic C-H alkylation of adamantane.

References

  • Weigel, W. K., Dang, H. T., Feceu, A., & Martin, D. B. C. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10-36. [Link]

  • Chalaya, O. N., Lifshits, S. K., & Kashirtsev, V. A. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(21), 15881. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708–5715. [Link]

  • Kumar, M. P., Annie, A. S., Solanke, J. N., Dandela, R., & Dhayalan, V. (2024). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. Asian Journal of Organic Chemistry, 13(8), e202400184. [Link]

  • Weigel, W. K., III, Dang, H. T., Feceu, A., & Martin, D. B. C. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20, 10-36. [Link]

  • Kumar, M. P., et al. (2024). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. Ben-Gurion University Research Portal. [Link]

  • Bagrii, E. I., Nekhaev, A. I., & Maksimov, A. L. (2017). Oxidative Functionalization of Adamantanes (Review). Petroleum Chemistry, 57(3), 183–197. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • One Chemistry. (2022, January 21). How to Find R & S Configuration of Adamantane ? | Chirality | Organic Chemistry [Video]. YouTube. [Link]

  • Santo, M. F., et al. (2024). Tuning the Energy Levels of Adamantane by Boron Substitution. MDPI. [Link]

  • Structural Optimisation of Adamantane. (2017, May 2). [Video]. YouTube. [Link]

  • Shokova, E. A., & Kovalev, V. V. (2021). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. MDPI. [Link]

  • Khusnutdinov, R. I., et al. (2009). Selective Hydroxylation of Adamantane and Its Derivatives. ResearchGate. [Link]

  • Yonezawa, T., et al. (2005). Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters, 7(8), 1665–1667. [Link]

  • How to optimize the synthesis conditions of 2 - adamantanone? (2025). Blog. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges in Scale-Up Synthesis of Adamantane Derivatives

Prepared by a Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of adamantane derivatives. Adamantane's unique rigid, lipophilic,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of adamantane derivatives. Adamantane's unique rigid, lipophilic, and three-dimensional structure provides significant advantages in drug design, enhancing pharmacokinetic properties like bioavailability and metabolic stability.[1][2] However, these same properties present considerable challenges during scale-up synthesis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of adamantane derivatives.

Q1: Why are my adamantane derivatives so poorly soluble, especially in polar solvents?

A1: The adamantane cage is a rigid, bulky, and highly lipophilic hydrocarbon structure.[3] This nonpolar nature leads to unfavorable interactions with polar solvents like water, resulting in very low aqueous solubility.[3][4] Furthermore, the strong crystal lattice of many adamantane derivatives, due to their high symmetry, can contribute to poor solubility even in some organic solvents.[3]

Q2: What are the best general solvents for adamantane and its less polar derivatives?

A2: Adamantane and its nonpolar derivatives are readily soluble in nonpolar organic solvents. Good choices include benzene, hexane, chloroform, and other hydrocarbons.[3][4][5][6] Solubility in these solvents generally increases with temperature.[3][4]

Q3: How can I improve the aqueous solubility of my adamantane-based drug candidate?

A3: Several strategies can be employed:

  • Chemical Modification: Introduce polar functional groups such as amines, hydroxyls, or carboxylic acids onto the adamantane scaffold to increase polarity.[3]

  • pH Adjustment: For derivatives with ionizable groups (e.g., amino or carboxyl groups), adjusting the pH to form a salt can dramatically increase aqueous solubility. This is a common strategy for amine-containing drugs like amantadine and memantine, which are prepared as hydrochloride salts.[7][8][9][10][11][12][13][14]

  • Cyclodextrin Complexation: The hydrophobic adamantane core can form inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, thereby increasing the apparent water solubility.[3][15]

Q4: My functionalization reaction (e.g., bromination, amination) is not selective and produces a mixture of products. What's going on?

A4: The adamantane cage has two types of C-H bonds: tertiary (at the four bridgehead positions) and secondary (at the six methylene bridges). These bonds have unusually high bond dissociation energies (BDEs), making them challenging to functionalize selectively.[16][17][18] The main challenge lies in achieving selectivity between these non-equivalent positions.[16] Many reactions, especially radical-based ones, can lead to complex mixtures.[16] To improve selectivity, you must carefully control reaction conditions (catalyst, temperature, solvent) and choose reagents known to favor one position over the other. For instance, bromination with bromine often yields the 1-bromoadamantane (tertiary position), while other methods may be required for secondary functionalization.[5]

Q5: My reaction is violently exothermic, especially when using strong acids. How can I manage this on a larger scale?

A5: Reactions involving strong acids and adamantane, such as the oxidation of adamantane with concentrated sulfuric acid to produce adamantanone, are inherently exothermic.[19] Rapid evolution of gas (like SO₂) is a sign of a highly exothermic state.[19] On a larger scale, this poses significant safety risks, including boil-overs and pressure buildup.[19]

  • Control Measures:

    • Slow, controlled addition of reagents: Add the strong acid or oxidizing agent portion-wise at a reduced temperature.

    • Efficient heat dissipation: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system.

    • Consider alternative methods: Continuous flow chemistry offers superior heat transfer and control for highly exothermic reactions.[19]

In-Depth Troubleshooting Guides

Problem Area 1: Solubility and Purification

The inherent lipophilicity and crystallinity of adamantane derivatives often lead to challenges in dissolution, reaction work-up, and final purification.

Q: My adamantane starting material won't dissolve in the reaction solvent, leading to a sluggish or incomplete reaction. What are my options?

A: This is a common issue when scaling up from small lab experiments where a slight excess of solvent might have masked the problem.

Troubleshooting Workflow:

A Incomplete Dissolution B Increase Temperature A->B C Change Solvent System A->C E Phase-Transfer Catalysis (PTC) A->E D Use a Co-solvent C->D F Check for Solubility Data C->F G Test small-scale solubility with nonpolar (Toluene, Heptane) or polar aprotic (DCM, THF) solvents C->G H Add a miscible co-solvent (e.g., THF in Heptane) to improve solvating power D->H I For reactions with ionic reagents in a nonpolar medium, add a PTC like TBAI E->I

Caption: Troubleshooting workflow for solubility issues.

Detailed Explanation:

  • Increase Temperature: Adamantane's solubility in organic solvents often increases with temperature.[3][4] Carefully increasing the reaction temperature (while monitoring for side reactions) can often solve the issue.

  • Solvent Selection: If heating is not an option, a change of solvent is necessary. Adamantane itself is soluble in hydrocarbons like hexane and benzene.[4] For functionalized derivatives, you may need more polar solvents. Refer to solubility data for diamondoids in various organic solvents to make an informed choice.[20]

  • Co-solvents: If a single solvent doesn't work, a co-solvent system can be effective. Adding a small amount of a good-solvating, miscible solvent can significantly improve solubility without drastically changing the reaction medium.

  • Phase-Transfer Catalysis (PTC): In multiphase systems where your adamantane derivative is in an organic phase and a reagent is in an aqueous or solid phase, a phase-transfer catalyst (like tetrabutylammonium iodide, TBAI) can facilitate the reaction, avoiding the need for a single solvent that dissolves everything. This has been used effectively in amantadine synthesis.[21]

Q: Column chromatography of my adamantane derivative is difficult and not scalable. What are viable alternative purification strategies?

A: Relying on chromatography for multi-kilogram scale-up is often economically and practically unfeasible.

Purification Strategy Decision Tree:

A Purification Challenge B Is the product a solid? A->B C Yes B->C Yes D No B->D No E Recrystallization C->E F Sublimation C->F G Distillation D->G H Salt Formation / pH Swing D->H

Caption: Decision tree for selecting a purification method.

Detailed Explanation:

  • Recrystallization: This is the most common and scalable method for solid derivatives. The key is finding a suitable solvent system (a single solvent or a solvent/anti-solvent pair) where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution or are insoluble at high temperatures.

  • Sublimation: Adamantane itself sublimes readily, even at room temperature.[5] This property can be exploited for purification, especially to remove non-volatile impurities. It is a highly effective technique for nonpolar, thermally stable derivatives.[6]

  • Distillation: For liquid or low-melting adamantane derivatives, distillation under reduced pressure can be a viable scale-up option.

  • Salt Formation / pH Swing: For derivatives with acidic or basic handles (e.g., adamantane-1-amine), this is a powerful technique. You can perform an acid-base extraction into an aqueous layer, wash the aqueous layer with an organic solvent to remove nonpolar impurities, and then adjust the pH back to precipitate or extract the purified product. This is integral to the work-up of amantadine and memantine syntheses.[10][11]

Problem Area 2: Reaction Control and Selectivity

Achieving high yield and purity on a large scale requires precise control over reaction parameters, especially for functionalization reactions on the adamantane core.

Q: My Friedel-Crafts reaction with an adamantyl electrophile is giving poor yields and a mixture of isomers on the aromatic ring. How can I optimize this?

A: Friedel-Crafts reactions involving adamantane can be tricky. The bulky adamantyl carbocation is a potent electrophile, but its stability and steric hindrance can lead to side reactions or lack of selectivity.[5][22][23]

Optimization Parameters:

ParameterIssueRecommended ActionRationale
Catalyst Low activity or over-alkylationScreen different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·Et₂O).[23][24] Consider solid acid catalysts for better control and easier removal.The choice of Lewis acid affects the generation rate and stability of the adamantyl cation, influencing reactivity and selectivity.
Temperature Isomerization, side reactionsRun the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Lower temperatures often improve selectivity (e.g., favoring the para product over meta) by reducing the energy available for isomerization pathways.
Solvent Poor selectivity, side reactionsUse the aromatic substrate as the solvent if possible, or choose an inert solvent like a hydrocarbon.[23]The solvent can influence catalyst activity and the lifetime of the carbocation intermediate.
Stoichiometry Multiple alkylationsUse a stoichiometric excess of the aromatic compound relative to the adamantyl electrophile.This statistically favors mono-alkylation and reduces the chance of a second adamantyl group adding to the same aromatic ring.

Key Experimental Protocols

The following protocols are adapted from published, scalable syntheses of important adamantane derivatives.

Protocol 1: Two-Step, One-Pot Synthesis of Amantadine Hydrochloride

This procedure, adapted from a reported economical process, avoids hazardous reagents like oleum and provides a high yield suitable for scale-up.[10][13]

Step 1: Synthesis of N-(1-adamantyl)formamide

  • To a suitable reactor equipped with mechanical stirring, a thermometer, and an addition funnel, add formamide.

  • Slowly add 1-bromoadamantane to the formamide.

  • With efficient cooling and stirring, add concentrated (96%) sulfuric acid dropwise, maintaining the internal temperature at a controlled level (e.g., below 40°C).

  • After the addition is complete, slowly heat the reaction mixture to approximately 85°C and hold for 1-2 hours, monitoring for completion by TLC or GC.[13]

  • Cool the reaction mixture and carefully quench by pouring it over ice water.

  • The solid N-(1-adamantyl)formamide product will precipitate. Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum. This intermediate is often used directly in the next step.[10]

Step 2: Hydrolysis to Amantadine Hydrochloride

  • To the crude, dried N-(1-adamantyl)formamide in the reactor, add an aqueous solution of hydrochloric acid (e.g., ~20% HCl).[13]

  • Heat the mixture to reflux (around 100-110°C) and maintain for 1-2 hours. The hydrolysis progress can be monitored by the disappearance of the formamide intermediate.[13]

  • After completion, cool the reaction mixture. The amantadine hydrochloride product may precipitate upon cooling.

  • To improve recovery, concentrate the reaction volume under vacuum.

  • Add a non-polar solvent like acetone or n-hexane to precipitate the product completely.[11][13]

  • Filter the white solid, wash with a small amount of cold acetone, and dry under vacuum to yield amantadine hydrochloride.[13]

Protocol 2: One-Pot Synthesis of Memantine Hydrochloride

This procedure is adapted from a high-yield, two-step, one-pot process suitable for industrial scale.[11][12][14]

  • Charge the reactor with nitric acid and cool to 20-25°C.

  • Slowly add 1,3-dimethyladamantane over 30 minutes, maintaining the temperature with controlled stirring.[11]

  • After stirring for 1 hour, add formamide over 30 minutes, again controlling the temperature.[11]

  • Heat the reaction mixture to 85°C and hold for approximately 2 hours. Monitor for the completion of the formamidation step.[11][14]

  • Cool the reaction to 5-10°C and quench by adding it to a separate vessel containing ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent like dichloromethane.[11][14]

  • Wash the combined organic layers with a basic solution (e.g., 10% NaOH) and then with water. Dry the organic layer over a drying agent (e.g., Na₂SO₄).

  • Evaporate the solvent under vacuum to yield crude N-formyl-1-amino-3,5-dimethyladamantane.

  • Without further purification, add an aqueous solution of hydrochloric acid (~21-36%) and water to the crude intermediate.[11][14]

  • Heat the mixture to reflux for 1 hour.[11]

  • Concentrate the reaction mixture under vacuum.

  • Add a non-polar solvent like n-hexane and heat to reflux briefly, then cool to 5-10°C for 1 hour to induce crystallization.[11]

  • Filter the white solid, wash with cold n-hexane, and dry under vacuum to obtain memantine hydrochloride.

References

  • A modified method for synthesis of amantadine hydrochloride. Available from: [Link]

  • An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. Available from: [Link]

  • Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Indian Academy of Sciences. Available from: [Link]

  • The Role of Adamantane Derivatives in Modern Drug Discovery. Available from: [Link]

  • A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. (PDF) Available from: [Link]

  • Adamantane - Wikipedia. Available from: [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC, PubMed Central. Available from: [Link]

  • Adamantane-containing drug delivery systems. Pharmacia. Available from: [Link]

  • Simple and Economical Process for Producing Amantadine Hydrochloride. PMC, NIH. Available from: [Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Available from: [Link]

  • Adamantane - Solubility of Things. Available from: [Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed. Available from: [Link]

  • Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega. Available from: [Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ResearchGate. Available from: [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available from: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available from: [Link]

  • Process for the preparation of memantine. Google Patents.
  • Process for the preparation of 1-adamantane derivatives. Google Patents.
  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. Available from: [Link]

  • Synthesis of Rigid Multivalent Scaffolds Based on Adamantane. PMC, PubMed Central. Available from: [Link]

  • Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate. Available from: [Link]

  • Solubility of Diamantane, Trimantane, Tetramantane, and Their Derivatives in Organic Solvents. Journal of Chemical & Engineering Data, ACS Publications. Available from: [Link]

  • An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. ResearchGate. Available from: [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Available from: [Link]

  • An Unusual Friedel-Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. PubMed. Available from: [Link]

  • adamantane - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. Available from: [Link]

  • Synthesis of adamantane. Reddit. Available from: [Link]

  • Direct Clay‐Catalyzed Friedel‐Crafts Arylation and Chlorination of the Hydrocarbon Adamantane. Request PDF, ResearchGate. Available from: [Link]

  • Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. RSC Publishing. Available from: [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC, PubMed Central. Available from: [Link]

  • Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]

  • (PDF) Oxidative functionalization of adamantanes (review). ResearchGate. Available from: [Link]

  • Annulated carbamates are precursors for the ring contraction of the adamantane framework. RSC Publishing. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 3,5-Dimethyl-1-adamantanemethanol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purification of 3,5-Dimethyl-1-adamantanemethanol, a key intermediate in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 3,5-Dimethyl-1-adamantanemethanol, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, we have compiled this resource to address common challenges and provide robust, field-proven protocols to ensure the highest purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 3,5-Dimethyl-1-adamantanemethanol?

A1: The impurity profile of your 3,5-Dimethyl-1-adamantanemethanol sample is largely dependent on the synthetic route employed. Common impurities can be categorized as follows:

  • Starting Materials: Unreacted 1,3-dimethyladamantane is a frequent impurity if the synthesis involves direct oxidation of the adamantane core.[1] If the synthesis proceeds via a carbonyl intermediate, such as 3,5-dimethyl-1-adamantanecarboxaldehyde, this may also be present in the crude product.

  • Reaction Byproducts: Over-oxidation can lead to the formation of diols or ketone derivatives. In syntheses involving Friedel-Crafts type reactions, polysubstituted adamantanes can be a significant byproduct.[2] If a Grignard reaction is used with an ester, double addition can lead to tertiary alcohols.[3]

  • Solvents and Reagents: Residual solvents from the reaction or purification steps, as well as byproducts from reagents (e.g., magnesium salts from a Grignard reaction), can also be present.

Q2: I have a crude sample of 3,5-Dimethyl-1-adamantanemethanol. What is the best initial purification strategy?

A2: For solid compounds like 3,5-Dimethyl-1-adamantanemethanol, recrystallization is an excellent and often sufficient first step for purification.[4][5] This technique is effective at removing a significant portion of both soluble and insoluble impurities. The choice of solvent is critical for successful recrystallization.

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the 3,5-Dimethyl-1-adamantanemethanol well at elevated temperatures but poorly at lower temperatures. This differential solubility allows for the formation of pure crystals upon cooling. For adamantane derivatives, which are generally non-polar, suitable solvents include methanol, ethanol, or mixtures of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexane or heptane).[1] It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific sample.

Q4: My compound is still impure after recrystallization. What is the next step?

A4: If recrystallization does not yield a product of the desired purity, column chromatography is the recommended next step.[1] This technique is highly effective for separating compounds with similar polarities. For 3,5-Dimethyl-1-adamantanemethanol, a normal-phase chromatography setup using silica gel as the stationary phase is typically employed.

Q5: How do I determine the purity of my final product?

A5: The purity of your 3,5-Dimethyl-1-adamantanemethanol should be assessed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify structurally related impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (58-62 °C) is a good indicator of high purity.[7]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Troubleshooting Suggestion
No crystals form upon cooling. The solution is not supersaturated.- Evaporate some of the solvent to increase the concentration of the compound.- Add a seed crystal of pure 3,5-Dimethyl-1-adamantanemethanol.- Gently scratch the inside of the flask with a glass rod at the liquid-air interface.
Oiling out occurs (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the compound, or the cooling is too rapid.- Use a lower-boiling solvent or a solvent mixture.- Ensure slow cooling to allow for proper crystal lattice formation.
Low recovery of purified product. Too much solvent was used initially, or the crystals are significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath to minimize solubility.- Avoid washing the collected crystals with excessive amounts of cold solvent.
Colored impurities remain in the crystals. The colored impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
Column Chromatography Troubleshooting
Problem Possible Cause Troubleshooting Suggestion
Poor separation of compounds (overlapping peaks). The solvent system (mobile phase) is not optimal.- Adjust the polarity of the mobile phase. For normal-phase chromatography on silica gel, a less polar solvent system (e.g., increasing the hexane to ethyl acetate ratio) will increase the retention time of polar compounds.[8]
Cracking or channeling of the silica gel column. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A layer of sand on top of the silica can help prevent disturbance.
Streaking or tailing of the compound bands. The compound is too polar for the solvent system, or it is interacting strongly with the silica gel.- Increase the polarity of the mobile phase.- If the compound is acidic or basic, consider adding a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to improve the peak shape.[8]
Compound is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase during the elution (gradient elution). For very polar compounds, a small percentage of methanol can be added to the mobile phase.[8]

Experimental Protocols

Protocol 1: Recrystallization of 3,5-Dimethyl-1-adamantanemethanol
  • Dissolution: In a fume hood, dissolve the crude 3,5-Dimethyl-1-adamantanemethanol in a minimal amount of a suitable hot solvent (e.g., methanol or an ethyl acetate/hexane mixture) in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: To maximize the yield, cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and assess the purity by GC-MS or NMR.

Protocol 2: Column Chromatography of 3,5-Dimethyl-1-adamantanemethanol
  • Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the impure 3,5-Dimethyl-1-adamantanemethanol in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated 3,5-Dimethyl-1-adamantanemethanol using appropriate analytical methods.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of 3,5-Dimethyl-1-adamantanemethanol.

PurificationWorkflow Crude Crude 3,5-Dimethyl-1- adamantanemethanol Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Analysis (GC-MS, NMR, MP) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity ≥ 98% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Purity Analysis (GC-MS, NMR, MP) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity ≥ 98%

Caption: Purification workflow for 3,5-Dimethyl-1-adamantanemethanol.

Potential Impurity Formation Pathways

The diagram below illustrates potential impurity formation based on a plausible synthetic route involving the reduction of a carbonyl precursor.

ImpurityFormation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 1_3_DM_Adamantane 1,3-Dimethyladamantane Carbonyl_Intermediate 3,5-Dimethyl-1-adamantane carbonyl compound 1_3_DM_Adamantane->Carbonyl_Intermediate e.g., Friedel-Crafts Acylation Unreacted_SM Unreacted 1,3-Dimethyladamantane 1_3_DM_Adamantane->Unreacted_SM Incomplete Reaction Target_Product 3,5-Dimethyl-1-adamantanemethanol Carbonyl_Intermediate->Target_Product Reduction Incomplete_Reduction Unreacted Carbonyl Intermediate Carbonyl_Intermediate->Incomplete_Reduction Incomplete Reduction Byproducts Over-oxidation or Side-reaction Products Target_Product->Byproducts Side Reactions

Sources

Troubleshooting

Technical Support Center: Troubleshooting Adamantane Rearrangement Reactions

Welcome to the technical support center for adamantane rearrangement reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for adamantane rearrangement reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with the synthesis of adamantane and its derivatives through cationic rearrangement pathways. Adamantane's rigid, strain-free, diamondoid structure makes it a valuable building block in medicinal chemistry and materials science.[1][2] However, its synthesis via Lewis acid-catalyzed rearrangement of polycyclic hydrocarbon precursors can be fraught with challenges.[3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established mechanistic principles and practical, field-proven insights to help you navigate the complexities of these powerful reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the adamantane rearrangement reaction, providing a foundational understanding for further troubleshooting.

Q1: What is the fundamental principle behind the adamantane rearrangement?

A1: The adamantane rearrangement is a thermodynamically controlled process that converts various C₁₀H₁₆ tricyclic alkane isomers into the exceptionally stable adamantane structure.[3][4] The reaction is typically catalyzed by strong Lewis acids (e.g., AlCl₃) or superacids, which facilitate a complex cascade of carbocationic rearrangements.[5][6] The driving force is the formation of the adamantane cage, which is the most stable C₁₀H₁₆ isomer due to its ideal, strain-free tetrahedral bond angles, closely resembling the diamond lattice.[5]

Q2: Why is a Lewis acid, like aluminum chloride (AlCl₃), necessary?

A2: Lewis acids are crucial for initiating the rearrangement process.[7] They function by abstracting a hydride ion from the starting hydrocarbon, generating a carbocation.[8] This initial carbocation then undergoes a series of intramolecular rearrangements (1,2-hydride and alkyl shifts) that progressively transform the carbon skeleton into the more stable adamantane framework.[9][10] The Lewis acid's role is to continuously generate these cationic intermediates, allowing the system to eventually reach the thermodynamic minimum, which is adamantane.[7]

Q3: What are the most common starting materials for adamantane synthesis?

A3: The most accessible and widely used precursor is endo-tetrahydrodicyclopentadiene (also known as tricyclo[5.2.1.0²⁶]decane), which is derived from the hydrogenation of dicyclopentadiene.[1][3][5][11] Other C₁₀H₁₆ isomers can also be used, but tetrahydrodicyclopentadiene is often preferred due to its commercial availability and relatively efficient conversion.[1][3]

Q4: My reaction is producing a black, tarry substance. What is happening?

A4: The formation of black tar is a very common issue and typically indicates competing side reactions, primarily intermolecular polymerization and cracking. This occurs when the carbocationic intermediates react with other molecules in the mixture instead of undergoing the desired intramolecular rearrangement. This is often exacerbated by excessively high temperatures, high catalyst concentration, or the presence of impurities.[11]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during adamantane rearrangement experiments.

Guide 1: Low or No Yield of Adamantane

A low or negligible yield of adamantane is one of the most frequent challenges. This can stem from several factors related to catalyst activity, reaction conditions, and starting material purity.

Problem Analysis Workflow

Sources

Optimization

methods for drying and storing 3,5-Dimethyl-1-adamantanemethanol

Document ID: TSC-AD_METH-DS260121 Version: 1.0 Introduction This guide provides researchers, scientists, and drug development professionals with comprehensive, field-tested protocols and troubleshooting advice for the ef...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-AD_METH-DS260121 Version: 1.0

Introduction

This guide provides researchers, scientists, and drug development professionals with comprehensive, field-tested protocols and troubleshooting advice for the effective drying and storage of 3,5-Dimethyl-1-adamantanemethanol (CAS No. 26919-42-6). The integrity, purity, and stability of this adamantane derivative are paramount for reproducible experimental outcomes. Adherence to proper handling procedures is critical to prevent sample degradation, melting, or contamination. This document is structured as a series of frequently asked questions and in-depth protocols to address specific challenges you may encounter.

Section 1: Critical Compound Properties & Handling Considerations

Before selecting a drying or storage method, it is essential to understand the key physicochemical properties of 3,5-Dimethyl-1-adamantanemethanol. These characteristics directly influence the appropriate handling procedures.

What are the most important physical properties of 3,5-Dimethyl-1-adamantanemethanol?

The compound is a white crystalline powder.[1] Its most critical properties for handling are its low melting point and its solubility profile. These dictate the thermal limits for drying and the potential solvents that may need to be removed.

PropertyValueSignificance for Handling
Physical Form White to Almost White Crystalline Powder[1][2] Surface area can influence drying rates and susceptibility to moisture.
Melting Point 58 - 62 °C[1][2][3] CRITICAL: This low melting point strictly prohibits the use of standard high-temperature ovens. Drying temperatures must be kept well below this range to avoid melting the material, which would trap solvent and moisture.
Boiling Point 115 °C / 3 mmHg[2] The relatively low boiling point under vacuum indicates that the compound has appreciable vapor pressure, making vacuum-based drying methods highly effective.
Solubility Soluble in Methanol[2] Methanol is a common solvent that may be present after synthesis. Its removal is a primary goal of the drying process.

Section 2: Recommended Drying Methodologies

The choice of drying method depends on the nature of the impurity to be removed (e.g., residual solvent from synthesis vs. atmospheric moisture). The following decision tree and protocols will guide you to the appropriate technique.

Decision Workflow for Selecting a Drying Method

This workflow helps you choose the optimal drying strategy based on your starting material's condition.

DryingDecisionWorkflow start Start: Assess Sample Condition q1 Is the sample a 'wet solid' from filtration (e.g., contains significant solvent)? start->q1 q2 Is the sample a solid that appears dry but may contain trace moisture/solvent? q1->q2 No proc1 Method 1: Low-Temperature Vacuum Oven Drying q1->proc1 Yes proc2 Method 2: Vacuum Desiccator Drying q2->proc2 Yes end_node Sample is Dry. Proceed to Storage. q2->end_node No proc1->end_node proc2->end_node

Caption: Decision workflow for drying 3,5-Dimethyl-1-adamantanemethanol.

Experimental Protocol 1: Low-Temperature Vacuum Oven Drying

Application: This is the preferred method for removing residual solvents (e.g., methanol, ether) from the crystalline solid after synthesis and filtration. The combination of low heat and vacuum accelerates evaporation without risking melting.[4][5]

Causality: Applying a vacuum lowers the boiling point of solvents, allowing them to be removed at temperatures safely below the compound's melting point.[6] This prevents the formation of a molten phase that would trap impurities and hinder the drying process.

Step-by-Step Methodology:

  • Sample Preparation: Spread the crystalline powder in a thin, even layer on a clean glass watch glass or petri dish. This maximizes the surface area exposed to the vacuum.

  • Oven Setup:

    • Pre-heat the vacuum oven to a temperature of 35-40°C . DO NOT EXCEED 40°C.

    • Ensure a cold trap (using dry ice/acetone or a mechanical chiller) is placed between the oven and the vacuum pump. This is crucial to capture the evaporating solvent and protect the pump oil from contamination.

  • Drying Procedure:

    • Place the sample into the pre-heated oven and close the door, ensuring a good seal.

    • Slowly and carefully apply the vacuum. A sudden vacuum can cause the fine powder to splatter.

    • Once a stable vacuum is achieved (typically <1 mmHg), allow the sample to dry for 12-24 hours.

  • Verification of Dryness:

    • Release the vacuum using an inert gas like nitrogen or argon, if available, to prevent the re-introduction of moist air.

    • Remove the sample and weigh it.

    • Return the sample to the vacuum oven for another 4-6 hours under the same conditions.

    • Reweigh the sample. The sample is considered dry when two consecutive weighings are identical (drying to a constant weight).

  • Final Handling: Once dry, immediately transfer the compound to an appropriate storage container (see Section 3).

Experimental Protocol 2: Vacuum Desiccator Drying

Application: Ideal for removing trace amounts of atmospheric water absorbed during handling or for maintaining the dryness of an already-dried sample.[7][8]

Causality: A desiccant creates a low-humidity environment.[9] Applying a vacuum accelerates the diffusion of water molecules from the solid crystal lattice into this dry environment, speeding up the drying process compared to a standard desiccator.[10]

Step-by-Step Methodology:

  • Desiccator Preparation:

    • Ensure the bottom compartment of the desiccator is filled with a fresh, active desiccant. Suitable options include anhydrous calcium sulfate (Drierite®), silica gel, or molecular sieves.[7] Phosphorus pentoxide (P₄O₁₀) is extremely effective but should be handled with great care due to its corrosive nature.[10]

    • Lightly grease the ground-glass rim of the desiccator lid with vacuum grease to ensure an airtight seal.

  • Sample Placement: Place the sample, contained in an open or loosely-capped vial, onto the perforated ceramic plate in the upper compartment of the desiccator.

  • Drying Procedure:

    • Close the desiccator lid by sliding it into place.

    • If using a vacuum desiccator, connect the stopcock to a vacuum pump and slowly evacuate the chamber.

    • Once evacuated, close the stopcock and turn off the pump.

    • Allow the sample to dry at room temperature. This can take 24-72 hours, depending on the amount of moisture.

  • Completion: To remove the sample, slowly open the stopcock to allow air (or preferably, an inert gas) to re-enter the desiccator. Abruptly opening the valve can cause a rush of air that may disturb the powdered sample.

Section 3: Long-Term Storage Protocols

Proper storage is essential to maintain the long-term integrity of 3,5-Dimethyl-1-adamantanemethanol. The primary goals are to protect the compound from moisture and atmospheric oxygen.

Hierarchy of Storage Options

StorageHierarchy good GOOD Standard Storage better BETTER Desiccator Storage good->better best BEST / ARCHIVAL Inert Gas Storage better->best

Caption: Recommended storage methods for increasing levels of protection.

Protocol 3.1: Standard Storage (Good)

  • Procedure: Place the dried compound in a clean, airtight glass vial with a PTFE-lined cap. Store the vial in a cool, dark, and dry place, such as a laboratory cabinet, away from direct sunlight and heat sources.[2][11]

  • Best For: Short-term storage (1-3 months) of material for routine use.

Protocol 3.2: Desiccator Storage (Better)

  • Procedure: Place the tightly sealed vial (as described in 3.1) inside a desiccator containing an active desiccant.[8] This provides an extra layer of protection against ambient humidity, especially in environments with poor climate control.

  • Best For: Medium-term storage (3-12 months) or for labs in humid climates.

Protocol 3.3: Inert Gas Blanket Storage (Best/Archival)

  • Procedure:

    • Place the dried compound into a vial suitable for sealing (e.g., a screw-cap vial or an ampoule).

    • Insert a long-stemmed pipette or needle connected to a source of dry, inert gas (argon or nitrogen) into the vial, with the tip near the bottom.[12]

    • Gently flush the vial with the inert gas for 1-2 minutes. The heavier inert gas will displace the lighter, moist air.

    • While still flushing, slowly withdraw the needle and immediately seal the vial with a PTFE-lined cap.

    • For an enhanced seal, wrap the cap-vial interface with Parafilm®.

    • Store the vial as described in 3.2 (in a cool, dark, desiccated environment).

  • Best For: Long-term archival storage (>1 year) or for highly sensitive experiments where even trace oxidation or hydrolysis must be prevented.[13][14]

Section 4: Troubleshooting Guide & FAQs

Q1: I tried to dry my sample in a vacuum oven set to 65°C and it turned into a glassy solid. What went wrong and can I fix it?

A: You have inadvertently melted your sample. The temperature you set (65°C) is above the melting point range of 58-62°C.[1][2][3] When the compound melts and then re-solidifies under vacuum, it can trap residual solvent and moisture within the solid matrix, leading to an impure product. Unfortunately, this physical change is difficult to reverse. The material may need to be re-purified by recrystallization and then dried again using the correct low-temperature protocol (≤40°C).

Q2: My compound is clumpy and doesn't flow freely after drying in a desiccator for 24 hours. Is it still wet?

A: Clumping is a strong indicator of residual moisture or solvent. The electrostatic forces between particles are increased by the presence of polar molecules like water, causing aggregation. To resolve this, you can gently crush the clumps with a clean spatula (in a low-humidity environment like a glove bag, if possible) to break up the agglomerates and then continue drying. For a more robust solution, transfer the material to a vacuum oven at 35-40°C, which is more effective at removing tightly bound moisture. The definitive test for dryness is to dry to a constant weight.

Q3: Can I just use a standard laboratory oven at 40°C instead of a vacuum oven?

A: This is strongly discouraged. In a standard oven, you are relying solely on heat to provide the energy for evaporation into static air. Without a vacuum to lower the boiling point, the rate of solvent/water removal at a safe temperature like 40°C will be extremely slow and inefficient. A vacuum oven is superior because it actively removes vapor molecules, dramatically accelerating the drying process at a safe, low temperature.[5]

Q4: What is the best desiccant for my desiccator when handling this compound?

A: For routine use, rechargeable silica gel (with a color indicator) or anhydrous calcium sulfate (Drierite®) are excellent choices due to their ease of use and safety.[7] Molecular sieves (3Å or 4Å) offer higher drying capacity and are also a great option, especially for maintaining a very dry atmosphere.[15] While phosphorus pentoxide (P₄O₁₀) is one of the most powerful desiccants, it forms a corrosive layer of phosphoric acid upon absorbing water and should be reserved for applications requiring extreme dryness and handled with appropriate safety precautions.[10]

Q5: Is 3,5-Dimethyl-1-adamantanemethanol known to be sensitive to air or light?

A: While adamantane itself is a very stable hydrocarbon cage,[16] there is no specific, widely published data on the long-term air or light sensitivity of this particular derivative. However, as a general principle for all high-purity organic compounds, especially those used in pharmaceutical development, it is best practice to assume some level of sensitivity. The hydroxyl group could be a site for slow oxidation over time. Therefore, storing under an inert gas (Protocol 3.3) and in the dark is the most rigorous and recommended approach for ensuring long-term stability and preventing the formation of unknown impurities.[12]

Q6: Why is a cold trap so important when using a vacuum oven?

A: A cold trap serves two critical functions. First, it efficiently condenses the volatile solvents being removed from your sample, which prevents them from entering and contaminating the vacuum pump oil. Contaminated oil degrades pump performance and can lead to costly repairs. Second, it improves the ultimate vacuum level within the system by trapping molecules that might otherwise remain in the vapor phase, leading to more efficient drying.

References

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-adamantanol. PubChem. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3,5-dimethyl-1-adamantyl)acetamide. PubChem. Retrieved January 21, 2026, from [Link]

  • Memmert GmbH & Co.KG. (2022, August 4). Vacuum oven in determination of phenolic compound characteristics. Retrieved January 21, 2026, from [Link]

  • NurdRage. (2015, November 26). Drying Alcohol Using Magnesium and Molecular Sieves [Video]. YouTube. [Link]

  • Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?. Retrieved January 21, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved January 21, 2026, from [Link]

  • Buchi.com. (n.d.). How to effectively use organic solvents in lyophilization. Retrieved January 21, 2026, from [Link]

  • University of California, Riverside. (n.d.). Chemical Storage. EH&S. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US9221733B2 - Methods and systems useful for drying ethanol.
  • Wikipedia. (n.d.). Desiccator. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2021, April 21). How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate)?. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2015, August 5). What does drying under vacuum at room temperature mean?. Retrieved January 21, 2026, from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved January 21, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Adamantane. Retrieved January 21, 2026, from [Link]

  • Martin Christ. (2023, August 23). Use of organic solvents in freeze dryers. Retrieved January 21, 2026, from [Link]

  • Cole-Parmer. (2022, August 15). Learn more about desiccators. Retrieved January 21, 2026, from [Link]

  • Drawell. (n.d.). Basic Statement of Vacuum Drying Oven – Learn Now. Retrieved January 21, 2026, from [Link]

  • W.R. Grace. (2021, March 26). A Better Way to Dehydrate Ethanol. C&EN. Retrieved January 21, 2026, from [Link]

  • European Geosciences Union. (2021). Vacuum drying soil samples is a low-temperature alternative to conventional oven drying when determining soil water repellence. EGU General Assembly 2021. Retrieved January 21, 2026, from [Link]

  • University of Southern California. (n.d.). Chemical Segregation and Storage. USC Environmental Health & Safety. Retrieved January 21, 2026, from [Link]

  • Solution Pharmacy. (2021, August 7). How to Use Desiccator Properly | Parts and Function of Desiccator | ENGLISH [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved January 21, 2026, from [Link]

  • Kunz, C., Schuldt-Lieb, S., & Gieseler, H. (2018). Freeze-Drying From Organic Cosolvent Systems, Part 1: Thermal Analysis of Cosolvent-Based Placebo Formulations in the Frozen State. Journal of Pharmaceutical Sciences, 107(3), 887-896. [Link]

  • Sciencemadness.org. (2011, March 26). drying things wet with alcohol. Retrieved January 21, 2026, from [Link]

  • WonderHowTo. (2009, November 16). How to Make a desiccator bag for drying chemicals. Retrieved January 21, 2026, from [Link]

  • Buchi.com. (n.d.). Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). FI115968B - Process for drying a crystallized product.
  • Wikipedia. (n.d.). Inert gas. Retrieved January 21, 2026, from [Link]

  • Graskova, I. A., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Molecules, 30(20), 4893. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with Adamantane Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in the chemical modification of adamantane and its derivatives. The inherent rigidity and three-dimensional structure of the adamantane cage often lead to experimental difficulties, which this guide aims to resolve with practical, evidence-based solutions.

Introduction: The Adamantane Challenge

Adamantane's distinctive cage-like structure, a building block in numerous applications from medicinal chemistry to materials science, presents a formidable obstacle in synthetic chemistry: steric hindrance.[1][2] Its rigid, bulky framework can significantly impede the approach of reagents, leading to low yields, poor regioselectivity, or even complete reaction failure.[3][4] This guide is designed to help you navigate these challenges by providing expert insights into the causes of these issues and strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant issue in adamantane chemistry?

A1: The adamantane molecule is a rigid, tricyclic alkane with a diamondoid structure. This creates a three-dimensional cage where the carbon atoms are not easily accessible. There are two types of C-H bonds in adamantane: tertiary (bridgehead) and secondary (methylene). While the four equivalent tertiary C-H bonds are generally more reactive due to the stability of the resulting carbocation or radical intermediates, they are still sterically shielded.[1][3][5] The twelve secondary C-H bonds are even more sterically hindered.[3] This steric congestion makes it difficult for reagents to approach the carbon centers, thus hindering bond formation.[6]

Q2: I'm observing poor regioselectivity between the tertiary (C1) and secondary (C2) positions. How can I favor functionalization at the bridgehead position?

A2: Achieving high regioselectivity is a common challenge. Here are several strategies to favor the tertiary position:

  • Radical-Mediated Reactions: Many radical-based C-H functionalization methods inherently favor the tertiary position. This is because the tertiary adamantyl radical is more stable than the secondary radical.[1][5]

  • Photocatalysis and Hydrogen Atom Transfer (HAT): Recent advances in photoredox catalysis, often in combination with a hydrogen atom transfer (HAT) catalyst, have shown excellent selectivity for the strong tertiary C-H bonds of adamantanes.[7][8][9][10][11] These methods can differentiate between C-H bonds with subtle differences in bond dissociation energies.

  • Catalyst Control: The choice of catalyst is crucial. For instance, dual catalytic systems involving an iridium photocatalyst and a quinuclidine-based HAT catalyst have demonstrated remarkable selectivity for the 3° position.[1]

Q3: My reaction with a substituted adamantane derivative is sluggish or not proceeding at all. What can I do?

A3: This is a classic symptom of severe steric hindrance. Consider the following troubleshooting steps:

  • Reagent Size: Opt for smaller, more reactive reagents that can better access the sterically crowded reaction site.[4]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[4] However, be mindful of potential side reactions and decomposition.

  • High-Activity Catalysts: Employing highly active catalysts can open up alternative, lower-energy reaction pathways.[4] This is particularly relevant in transition metal-catalyzed C-H functionalization.[12][13]

  • Solvent Effects: The choice of solvent can influence reaction rates. Solvents that can stabilize transition states or intermediates may facilitate the reaction. For some palladium-catalyzed reactions, hexafluoroisopropanol (HFIP) has been shown to be effective.[12]

Q4: Are there methods to functionalize the secondary (C2) position of adamantane selectively?

A4: While thermodynamically less favored, selective functionalization at the C2 position is possible, often requiring specific strategies:

  • Directing Groups: Installing a directing group on the adamantane scaffold can steer a catalyst to a specific secondary C-H bond, overriding the inherent preference for the tertiary position.[12][14]

  • Ring Expansion/Contraction Strategies: Synthesizing 1,2-disubstituted adamantanes can be achieved by constructing the adamantane framework through ring expansion or contraction reactions of adamantane homologues.[15]

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Severe steric hindrance from bulky adamantyl group and/or reagent.[3][4]- Use smaller, more reactive reagents. - Increase reaction temperature. - Employ a more active catalyst system (e.g., photoredox or transition metal catalysis).[7][13]
Poor Regioselectivity (mixture of C1 and C2 isomers) Insufficient differentiation between tertiary and secondary C-H bonds by the reagent or catalyst.- Utilize a catalyst system known for high regioselectivity, such as specific photoredox/HAT systems.[8][10][11] - Explore radical-based reactions that favor the more stable tertiary radical.[1][5]
Reaction Stalls Before Completion Catalyst deactivation or product inhibition.- Add a fresh portion of the catalyst. - Consider a flow chemistry setup to minimize product inhibition.
Decomposition of Starting Material Reaction conditions are too harsh.- Lower the reaction temperature. - Use a milder catalyst or reagent. - Shorten the reaction time.

Experimental Protocols

Protocol 1: Photocatalytic C-H Alkylation of Adamantane at the Tertiary Position

This protocol is adapted from methodologies employing dual photoredox and hydrogen atom transfer (HAT) catalysis.[7][8][9][10][11]

Materials:

  • Adamantane

  • Alkene (electron-deficient)

  • Iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6)

  • Quinuclidine-based HAT catalyst

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Schlenk flask or similar reaction vessel

  • Light source (e.g., blue LED)

  • Stir plate

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add adamantane (1.0 equiv), the iridium photocatalyst (1-2 mol%), and the quinuclidine-based HAT catalyst (5-10 mol%).

  • Add the electron-deficient alkene (1.2 equiv).

  • Add anhydrous, degassed solvent to achieve the desired concentration.

  • Stir the reaction mixture at room temperature.

  • Irradiate the flask with a blue LED light source.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Diagram: General Workflow for Photocatalytic C-H Functionalization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Adamantane, Photocatalyst, and HAT Catalyst B Add Alkene and Solvent A->B C Degas and Place under Inert Atmosphere B->C D Irradiate with Light Source and Stir C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Quench Reaction and Purify Product E->F

Caption: Workflow for Photocatalytic C-H Functionalization.

Visualizing Reaction Mechanisms

Diagram: Simplified Catalytic Cycle for HAT-Mediated C-H Functionalization

G cluster_cycle Catalytic Cycle PC PC* AdH Adamantane (Ad-H) PC_red PC(red) PC->PC_red SET Ad_radical Ad• AdH->Ad_radical HAT HAT_cat HAT Catalyst Product_radical Product• Ad_radical->Product_radical + Alkene Alkene Alkene Product Product Product_radical->Product Reduction PC_red->PC SET

Caption: Simplified HAT Catalytic Cycle.

References

  • Weigel, W. K., Dang, H. T., Feceu, A., & Martin, D. B. C. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10-36. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708–5715. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Weigel, W. K., Dang, H. T., Feceu, A., & Martin, D. B. C. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]

  • (n.d.). Directed C–H Functionalization of the Adamantane Framework. Thieme Chemistry. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Larrosa Ferreiro, M. (2015). C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES. Group seminar. [Link]

  • Weigel, W. K., III, Dang, H. T., Feceu, A., & Martin, D. B. C. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]

  • Weigel, W. K., III, Martin, D. B. C., & et al. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. ACS Catalysis, 14(7), 4993–5000. [Link]

  • Kumar, M. P., Annie, A. S., Solanke, J. N., & Dhayalan, V. (2024). Catalytic C−H functionalization of adamantane by Ir‐cat. ResearchGate. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708-5715. [Link]

  • Stastna, T., & Slavicek, J. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7624. [Link]

  • Bagrii, E. I., & Karaulova, E. N. (2012). Oxidative functionalization of adamantanes (review). Petroleum Chemistry, 52(3), 173-193. [Link]

  • (n.d.). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. ResearchGate. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

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  • (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

  • (n.d.). Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. [Link]

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Optimization

analytical methods for detecting byproducts in adamantane synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the analysis of adamantane and its derivatives. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of adamantane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to ensure the purity and quality of their synthesized adamantane compounds. The unique, rigid cage structure of adamantane makes it a valuable building block in pharmaceuticals, but its synthesis can lead to a variety of byproducts that must be carefully identified and quantified.[1][2]

This resource provides in-depth, field-proven insights in a question-and-answer format, addressing common challenges encountered during the analytical workflow.

Frequently Asked Questions (FAQs)
General Questions

Q: What are the most common byproducts I should expect in adamantane synthesis?

A: The byproducts largely depend on the synthesis route. The most common industrial method is the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. During this isomerization, several byproducts can form:

  • Unreacted Starting Material: Residual amounts of endo- or exo-tetrahydrodicyclopentadiene are common.[3]

  • Partially Rearranged Isomers: Other tricyclic C10H16 isomers that are thermodynamically less stable than adamantane can be present.

  • Alkylated Adamantanes: If alkylated precursors are used, or if there are side reactions, you might find methyl-, dimethyl-, or ethyl-adamantanes.[3]

  • Polysubstituted Byproducts: In functionalization reactions (e.g., bromination, alkylation), over-reaction can lead to di- or tri-substituted adamantanes when only mono-substitution is desired.[4][5]

  • Degradation Products: Harsh reaction conditions can lead to fragmentation or polymerization, resulting in a complex mixture of hydrocarbon byproducts and tar-like residues.[3][4]

Q: Which analytical method is best for my sample: GC-MS, HPLC, or NMR?

A: The optimal method depends on the specific properties of your target compound and the potential impurities. Here's a general guideline:

  • GC-MS (Gas Chromatography-Mass Spectrometry) is the workhorse for volatile and thermally stable compounds. It is ideal for analyzing the parent adamantane hydrocarbon and other non-polar byproducts from the initial synthesis.[6][7] It provides excellent separation and definitive identification through mass spectral libraries.[8][9]

  • HPLC (High-Performance Liquid Chromatography) is preferred for non-volatile, polar, or thermally labile adamantane derivatives, such as alcohols, amines, or carboxylic acids.[6][10] Reversed-phase (RP-HPLC) is the most common mode used.[10]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy is unparalleled for structural elucidation. While not a primary separation technique, it is essential for confirming the identity of the final product and major byproducts.[11] Quantitative NMR (qNMR) can also be a powerful tool for purity assessment without the need for identical reference standards for each impurity.[12]

Below is a decision-making workflow to help you select the appropriate technique.

MethodSelection start Start: Analyze Adamantane Sample is_volatile Is the analyte volatile & thermally stable? start->is_volatile is_polar Does the analyte have polar functional groups (e.g., -OH, -NH2)? is_volatile->is_polar No gcms Use GC or GC-MS is_volatile->gcms Yes need_structure Need definitive structural confirmation or absolute purity? is_polar->need_structure No hplc Use HPLC (likely RP-HPLC) is_polar->hplc Yes need_structure->hplc No, for separation nmr Use NMR Spectroscopy need_structure->nmr Yes derivatize_gc Consider derivatization (e.g., silylation) then GC-MS hplc->derivatize_gc Alternative for volatile derivatives

Caption: Decision tree for selecting the primary analytical method.

Gas Chromatography (GC/GC-MS) Troubleshooting

Q1: My GC chromatogram shows poor peak shape (tailing/fronting) for adamantane. What's the cause?

A: Poor peak shape is a common issue that often points to problems in the injection port or the column itself.[13]

  • Peak Tailing: This is often caused by active sites in the system where polar analytes can have secondary interactions. For adamantane derivatives with functional groups (e.g., adamantanols), this is a frequent problem.[14]

    • Cause & Solution: The glass inlet liner or the front of the GC column may have active silanol groups. Replace the inlet liner with a new, deactivated one. If the problem persists, trim 0.5-1 meter from the front of the column to remove accumulated non-volatile residues or active sites.[14]

  • Peak Fronting: This typically indicates column overload.

    • Cause & Solution: The amount of sample injected is too high for the column's capacity. Dilute your sample or increase the split ratio on your injector to reduce the amount of sample reaching the column.[13]

Q2: I'm seeing unexpected peaks (ghost peaks) in my GC-MS analysis. Where are they coming from?

A: Ghost peaks are extraneous peaks that are not from your injected sample. They usually arise from contamination.

  • Cause & Solution:

    • Septum Bleed: Over-tightening the septum nut can cause small particles of the septum to enter the inlet, which then outgas during a run.[14] Replace the septum and avoid over-tightening.

    • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps. Ensure high-purity gas and install/replace gas purifiers.[15]

    • Sample Carryover: Residue from a previous, more concentrated sample can be retained in the syringe or inlet and elute in a subsequent run. Run a solvent blank to confirm carryover and clean the syringe and inlet if necessary.[13]

Q3: How can I identify an unknown byproduct using GC-MS?

A: GC-MS is a powerful tool for identifying unknowns. The process relies on interpreting the mass spectrum.

  • Acquire a High-Quality Mass Spectrum: Ensure the peak is intense enough to provide a clean spectrum.

  • Analyze the Molecular Ion (M+): The peak with the highest mass-to-charge ratio (m/z) is often the molecular ion, which gives you the molecular weight of the compound. For adamantane (C10H16), the M+ ion is at m/z 136.[9]

  • Examine Fragmentation Patterns: The adamantane cage is very stable, so its primary fragmentation involves the loss of alkyl groups. The most intense peak in adamantane's spectrum is often the C10H15+ fragment at m/z 135. Other characteristic fragments appear at m/z 93, 79, and 41.[5] By comparing the fragmentation pattern of your unknown to that of adamantane, you can deduce its structure. For example, a peak at m/z 150 could indicate a methyladamantane.

  • Use a Spectral Library: Compare your acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley). A high match factor strongly suggests the identity of the compound.[9]

Q4: I have trouble analyzing hydroxylated adamantane byproducts (e.g., 1-adamantanol, 1,3-adamantanediol) by GC. What should I do?

A: Hydroxylated adamantanes are more polar and less volatile than the parent hydrocarbon, leading to poor peak shape and potential thermal degradation in the hot GC inlet.

  • Cause & Solution: The polar hydroxyl groups interact strongly with active sites in the GC system. The best solution is derivatization , which converts the polar -OH groups into less polar, more volatile groups. Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[6] The resulting trimethylsilyl (TMS) ethers are much more amenable to GC analysis.

GC_Troubleshooting start GC-MS Problem Observed peak_shape Poor Peak Shape? start->peak_shape ghost_peaks Ghost Peaks? peak_shape->ghost_peaks No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes solution_ghost Replace Septum / Check Gas Purity / Run Blank ghost_peaks->solution_ghost Yes solution_tailing Deactivated Liner / Trim Column tailing->solution_tailing solution_fronting Dilute Sample / Increase Split fronting->solution_fronting

Caption: A simplified workflow for troubleshooting common GC-MS issues.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: How do I select the right column and mobile phase for separating adamantane derivatives?

A: For most adamantane derivatives, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6][10]

  • Column: A C18-modified silica column is an excellent starting point.[10] The hydrophobic adamantane cage interacts well with the C18 stationary phase. Standard dimensions like 4.6 x 150 mm with 5 µm particles are suitable for most applications.

  • Mobile Phase: A mixture of acetonitrile (ACN) or methanol (MeOH) and water is typically used. The retention of adamantane derivatives is influenced by their substituents.[10]

    • Hydrophobic derivatives (e.g., alkyl-substituted): Retention is driven by hydrophobic properties. You will need a higher percentage of organic solvent (ACN or MeOH) to elute them.

    • Hydrophilic derivatives (e.g., hydroxyl-substituted): Retention is controlled by the hydrophilic part of the molecule. A lower percentage of organic solvent will be needed.

    • Optimization: Start with a gradient elution (e.g., 50% to 90% ACN over 15 minutes) to screen for all byproducts. Once the retention window is known, you can switch to a faster gradient or an isocratic method for routine analysis.

Q2: My aminoadamantane derivatives (like Amantadine) are not being detected by my UV detector. What should I do?

A: The adamantane cage itself has no chromophore and therefore does not absorb UV light. Amino groups also have very weak UV absorbance. To detect these compounds, you must use a different detector or employ derivatization.

  • Cause & Solution:

    • Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can detect any non-volatile analyte, making them suitable for underivatized aminoadamantanes.

    • Pre-column Derivatization: This is a more common and highly sensitive approach. React the amino group with a labeling agent that has a strong fluorophore or chromophore.[16]

      • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to create a highly fluorescent derivative.[16]

      • 9-fluorenylmethyl chloroformate (FMOC-Cl): Another excellent fluorescent labeling agent for primary and secondary amines.[17]

      • Dansyl Chloride: Creates a highly fluorescent derivative that can be detected with high sensitivity.[16]

Q3: My HPLC peak resolution is poor. How can I improve it?

A: Poor resolution means your peaks are overlapping. Improving it involves adjusting chromatographic parameters to increase the separation between peaks.

  • Cause & Solution:

    • Optimize Mobile Phase Strength: If peaks are eluting too quickly, decrease the percentage of the organic solvent (ACN/MeOH) in your mobile phase. This will increase retention and provide more time for separation to occur.

    • Change Organic Solvent: Switching from methanol to acetonitrile (or vice-versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.

    • Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase the run time.

    • Use a Longer Column or Smaller Particles: A longer column provides more surface area for interaction, and a column with smaller particles provides higher efficiency. Both can significantly improve resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How can NMR help confirm the identity of adamantane and its byproducts?

A: NMR spectroscopy provides detailed information about the chemical structure. Due to its high Td symmetry, the adamantane spectrum is very simple and characteristic.[5]

  • ¹H NMR: The proton NMR spectrum of adamantane shows only two signals: one for the four methine protons (at the bridgehead C-H positions) and one for the twelve methylene protons (at the -CH2- positions).[5][18] These typically appear as broad, poorly resolved signals around 1.7-1.9 ppm.[5] The introduction of a substituent breaks this symmetry and results in a more complex, but predictable, spectrum.

  • ¹³C NMR: The carbon NMR spectrum is equally simple, showing only two peaks for the methine carbons (~28.5 ppm) and methylene carbons (~37.9 ppm).[5][19] The chemical shifts are highly sensitive to substitution, making ¹³C NMR a powerful tool for identifying the position of functional groups and characterizing isomers.[19]

Q2: Can I quantify the purity of my adamantane sample using NMR?

A: Yes, quantitative ¹H NMR (qNMR) is a highly accurate method for purity assessment.[12]

  • Principle: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration. The molar ratio, and thus the purity, can be calculated directly.

  • Advantages: It is a primary ratio method, meaning it does not require a reference standard of the analyte itself. It can quantify the main component and any impurities with observable proton signals in a single experiment.[12]

  • Procedure:

    • Accurately weigh a known amount of your adamantane sample and a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Dissolve in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Integrate a well-resolved signal from your adamantane sample and a signal from the internal standard.

    • Calculate the purity using the established formulas that relate the integral values, number of protons, molecular weights, and sample masses.[12]

Detailed Protocols
Protocol 1: GC-MS Method for Adamantane Purity and Byproduct Profiling

This protocol is a starting point for analyzing adamantane synthesis reaction mixtures for hydrocarbon byproducts.

  • Sample Preparation:

    • Dissolve ~10 mg of the crude reaction mixture in 10 mL of hexane or dichloromethane.

    • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • GC-MS Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/Splitless, 250 °C.

    • Injection Mode: Split (ratio 50:1).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230 °C.[20]

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify adamantane by its retention time and mass spectrum (M+ at m/z 136).

    • Identify potential byproducts by comparing their mass spectra against a library (e.g., NIST).[9]

    • Calculate purity using the area percent method (Note: this assumes all compounds have the same response factor and is semi-quantitative).

Data Interpretation Guide

Table 1: Typical GC-MS Data for Adamantane and Potential Byproducts

CompoundTypical Molecular Ion (m/z)Key Fragment Ions (m/z)Notes
Adamantane136135, 93, 79, 41Highly characteristic pattern.[5]
exo-Tetrahydrodicyclopentadiene13667, 79, 93Precursor isomer; will have a different retention time than adamantane.[3]
1-Methyladamantane150135, 107, 93Loss of methyl group (15 amu) is common.
1,3-Dimethyladamantane164149, 121, 107Loss of one or two methyl groups.[3]
1-Bromoadamantane214, 216135, 79, 93Characteristic bromine isotope pattern (approx. 1:1 ratio for M+ and M+2).[5]
References
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  • ResearchGate. (2025). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. [Link]

  • PubMed Central (PMC). (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

  • PubMed. (1991). An HPLC Method Using FMOC-ADAM for Determination of Hydroxyproline in Muscle. [Link]

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  • ResearchGate. (2025). Mass spectrometry of diamantane and some adamantane derivatives. [Link]

  • ResearchGate. (2025). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. [Link]

  • MDPI. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]

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  • ScienceDirect. (1971). 13C NMR spectra of adamantane derivatives. [Link]

  • ResearchGate. (2025). Gas chromatography of halogenated adamantanes. [Link]

  • ResearchGate. (2025). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. [Link]

  • ResearchGate. (2013). Biological activity of adamantane analogues. [Link]

  • PubMed Central (PMC). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

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  • MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

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  • YouTube. (2022). How to Troubleshoot and Improve your GC/MS. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 3,5-Dimethyl-1-adamantanemethanol and other adamantane alcohols

An In-Depth Comparative Guide to Adamantane Alcohols for Advanced Research Introduction: The Adamantane Scaffold in Modern Chemistry Adamantane, a rigid, strain-free, and highly lipophilic tricyclic hydrocarbon (C₁₀H₁₆),...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Adamantane Alcohols for Advanced Research

Introduction: The Adamantane Scaffold in Modern Chemistry

Adamantane, a rigid, strain-free, and highly lipophilic tricyclic hydrocarbon (C₁₀H₁₆), has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique diamondoid structure, composed of three fused cyclohexane rings in a chair conformation, imparts exceptional thermal stability and a well-defined three-dimensional geometry.[1][3] These properties have made adamantane derivatives invaluable for designing molecules with enhanced pharmacokinetic profiles, including improved metabolic stability and bioavailability.[4][5]

Adamantane alcohols, in particular, serve as crucial building blocks for synthesizing a wide range of functional molecules. The position and nature of the hydroxyl group, along with other substituents on the cage, significantly influence the compound's physicochemical properties and reactivity. This guide provides a comparative analysis of 3,5-Dimethyl-1-adamantanemethanol against two fundamental adamantane alcohols, 1-adamantanol and 2-adamantanol, offering insights for researchers, scientists, and drug development professionals.

Comparative Physicochemical Properties

The substitution pattern on the adamantane core dictates the molecule's physical characteristics. The addition of methyl groups and the extension of the hydroxyl to a hydroxymethyl group in 3,5-Dimethyl-1-adamantanemethanol create distinct differences from the parent alcohols, 1-adamantanol and 2-adamantanol. These differences are critical for applications ranging from polymer design to drug formulation.

Property3,5-Dimethyl-1-adamantanemethanol1-Adamantanol2-Adamantanol
Molecular Formula C₁₃H₂₂O[6][7]C₁₀H₁₆O[8]C₁₀H₁₆O[9]
Molecular Weight 194.32 g/mol [6][7]152.23 g/mol [8]152.23 g/mol [9]
Appearance White to Almost white crystalline powder[6][7]White crystalline powder or needles[8]White to off-white crystalline powder[9]
Melting Point 58-62 °C[6]~247 °C (sublimes)[8]258-262 °C[9]
Boiling Point 115 °C / 3 mmHg[6]Sublimes[8]214.73 °C (rough estimate)[9]
Solubility Soluble in methanol[6]Soluble in organic solvents, partly miscible in water[8]Soluble in methanol[9]
Structure Primary AlcoholTertiary AlcoholSecondary Alcohol

Expert Analysis of Structural-Property Relationships:

  • Melting Point: 1-Adamantanol and 2-adamantanol have exceptionally high melting points due to the high symmetry and rigidity of the unsubstituted cage, which allows for efficient crystal packing. The introduction of two methyl groups and a flexible hydroxymethyl group in 3,5-Dimethyl-1-adamantanemethanol disrupts this symmetry, leading to a significantly lower melting point.

  • Lipophilicity: The adamantane core is inherently lipophilic. The two additional methyl groups on 3,5-Dimethyl-1-adamantanemethanol further increase its lipophilicity compared to 1-adamantanol and 2-adamantanol. This property is crucial in drug design for modulating membrane permeability and target engagement.[2][5]

  • Reactivity and Steric Hindrance: The nature of the alcohol is a key differentiator. 1-Adamantanol is a tertiary alcohol, making its hydroxyl group sterically hindered and less reactive in certain transformations like oxidation. 2-Adamantanol is a secondary alcohol, offering intermediate reactivity. 3,5-Dimethyl-1-adamantanemethanol is a primary alcohol, presenting a less sterically hindered hydroxyl group that is more accessible for subsequent chemical modifications such as esterification or etherification.

Synthesis Methodologies and Experimental Protocols

The synthesis of these alcohols requires distinct chemical strategies that reflect the stability and reactivity of the adamantane cage. The following protocols are self-validating systems designed for reproducibility.

Experimental Protocol 1: Synthesis of 1-Adamantanol via Oxidation

This protocol describes the direct oxidation of adamantane, a robust method for producing the tertiary alcohol.[10]

Causality: The bridgehead positions (tertiary carbons) of adamantane are more susceptible to oxidation due to the stability of the resulting tertiary carbocation intermediate. Ozonation on silica gel provides a controlled method for this transformation.

Adamantane Adamantane Ozonation Ozonation (O₃) on Silica Gel Adamantane->Ozonation 1. Adsorb on silica gel 2. Cool to -78 °C 3. Bubble O₃/O₂ Hydrolysis Hydrolysis (e.g., NaBH₄) Ozonation->Hydrolysis Reduce intermediate Purification Purification (Crystallization) Hydrolysis->Purification Product 1-Adamantanol Purification->Product

Caption: Workflow for 1-Adamantanol Synthesis.

Step-by-Step Methodology:

  • Preparation: Suspend adamantane in a suitable solvent like dichloromethane and add dried silica gel. Evaporate the solvent to obtain adamantane adsorbed onto the silica gel.

  • Ozonation: Cool the flask containing the adamantane-silica gel mixture to -78°C (dry ice/acetone bath). Pass a stream of ozone-oxygen through the mixture until a blue color persists, indicating excess ozone.

  • Workup: Purge the mixture with nitrogen to remove excess ozone. Add a reducing agent, such as sodium borohydride in ethanol, to quench the intermediate ozonide and form the alcohol.

  • Isolation and Purification: Filter the silica gel and wash with an organic solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield pure 1-adamantanol.

Experimental Protocol 2: Synthesis of 2-Adamantanol via Rearrangement

The synthesis of 2-adamantanol often involves the acid-catalyzed rearrangement of 1-adamantanol, leveraging the thermodynamic stability of the secondary isomer under certain conditions.[11]

Causality: While the tertiary carbocation is kinetically favored, solid acid catalysts can facilitate a hydride shift, leading to the formation of the secondary 2-adamantyl cation, which can then be hydrated to form 2-adamantanol.

Adamantanol1 1-Adamantanol Reaction Reaction with Solid Acid Catalyst (e.g., Zeolite) Adamantanol1->Reaction 1. Dissolve in solvent 2. Heat with catalyst Extraction Solvent Extraction Reaction->Extraction Separate product from catalyst Chromatography Purification (Column Chromatography) Extraction->Chromatography Product 2-Adamantanol Chromatography->Product

Caption: Workflow for 2-Adamantanol Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1-adamantanol in an inert solvent like cyclohexane. Add a solid acid catalyst, such as a zeolite (e.g., H-ZSM-5).

  • Isomerization: Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress using Gas Chromatography (GC) to observe the conversion of 1-adamantanol to 2-adamantanol.

  • Workup: After cooling, filter the catalyst from the reaction mixture. Wash the catalyst with a fresh portion of the solvent.

  • Isolation and Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting mixture of adamantane alcohols can be separated and purified by column chromatography on silica gel.

Experimental Protocol 3: Synthesis of 3,5-Dimethyl-1-adamantanemethanol

This synthesis is a multi-step process starting from 1,3-dimethyladamantane, which can be prepared via Lewis acid-catalyzed rearrangement.[12] The subsequent steps involve introducing a functional group at a bridgehead position, which is then converted to the hydroxymethyl group.

Causality: The synthesis leverages the stability of the 1,3-dimethyladamantane structure. Bridgehead functionalization is achieved via carboxylation, a reaction that proceeds through a stable tertiary carbocation intermediate, followed by a standard reduction of the carboxylic acid to a primary alcohol.

Start 1,3-Dimethyladamantane Carboxylation Koch-Haaf Carboxylation (HCOOH, H₂SO₄) Start->Carboxylation Intermediate 3,5-Dimethyl-1- adamantanecarboxylic Acid Carboxylation->Intermediate Reduction Reduction (e.g., LiAlH₄ in THF) Intermediate->Reduction Purification Purification (Crystallization/Chromatography) Reduction->Purification Product 3,5-Dimethyl-1-adamantanemethanol Purification->Product

Caption: Workflow for 3,5-Dimethyl-1-adamantanemethanol Synthesis.

Step-by-Step Methodology:

  • Carboxylation: Carefully add 1,3-dimethyladamantane to a mixture of concentrated sulfuric acid and formic acid at a low temperature (e.g., 0-5°C). Allow the reaction to stir for several hours.

  • Hydrolysis: Pour the reaction mixture over ice water to precipitate the carboxylic acid product.

  • Isolation of Acid: Collect the solid precipitate by filtration, wash with water until the filtrate is neutral, and dry to obtain crude 3,5-dimethyl-1-adamantanecarboxylic acid.

  • Reduction: In a separate flask under an inert atmosphere (nitrogen or argon), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Slowly add a solution of the carboxylic acid in THF.

  • Workup: After the reaction is complete, cautiously quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution. Filter the resulting aluminum salts and wash the solid with THF.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization: A Comparative View

Definitive structural confirmation relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The adamantane cage protons typically appear as a complex set of broad multiplets between 1.5 and 2.5 ppm. In 3,5-Dimethyl-1-adamantanemethanol, two key signals will be a singlet for the two equivalent methyl groups (around 0.9 ppm) and a singlet for the -CH₂O- protons (around 3.3 ppm). The -OH proton will appear as a broad singlet whose position is concentration-dependent.

  • ¹³C NMR: Carbons attached to a hydroxyl group are deshielded and appear in the 50-85 ppm region.[13]

    • 1-Adamantanol: The tertiary C-OH carbon appears around 68 ppm.

    • 2-Adamantanol: The secondary C-OH carbon appears around 73 ppm.

    • 3,5-Dimethyl-1-adamantanemethanol: The primary -CH₂OH carbon will be in the 60-70 ppm range. The carbons bearing the methyl groups (C3, C5) and the carbon attached to the hydroxymethyl group (C1) will also show distinct, downfield shifts.

Mass Spectrometry (MS)

The fragmentation of adamantane alcohols is characterized by two primary pathways: α-cleavage and dehydration.[14][15]

  • Dehydration: A loss of water (M-18) is common for all three alcohols, yielding a radical cation with a mass corresponding to the respective alkene.

  • α-Cleavage: This is most prominent for primary and secondary alcohols. For 3,5-Dimethyl-1-adamantanemethanol, cleavage of the C1-CH₂OH bond would be less favorable than fragmentation of the cage. For 2-adamantanol, α-cleavage next to the C-OH group is a likely fragmentation pathway.

  • Cage Fragmentation: The rigid adamantane core leads to a series of characteristic fragment ions corresponding to the loss of alkyl groups.[16] The molecular ion (M⁺) peak for adamantane derivatives is typically observable.

Applications in Research and Drug Development

The choice of adamantane alcohol is dictated by the desired properties of the final molecule.

  • 1-Adamantanol and 2-Adamantanol: These are foundational building blocks. 1-Adamantanol is a precursor to drugs like amantadine and rimantadine.[4] Their primary role is to introduce a rigid, lipophilic moiety that can act as a pharmacophore, anchoring a drug into a hydrophobic binding pocket or improving its ADME properties.[4][5]

  • 3,5-Dimethyl-1-adamantanemethanol: This molecule offers a more sophisticated platform for drug design.

    • Structural Analogy to Memantine: Its core structure (3,5-dimethyladamantane) is identical to that of Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The corresponding tertiary alcohol, 3,5-dimethyl-1-adamantanol, is a known related compound to Memantine.[17][18] This structural similarity makes 3,5-Dimethyl-1-adamantanemethanol an ideal starting point for synthesizing new Memantine analogs or other neuroactive agents.

    • Vector for Derivatization: The primary alcohol provides a reactive handle that is spatially removed from the bulky cage. This allows for the attachment of other functional groups, linkers, or pharmacophores without the steric hindrance associated with the tertiary hydroxyl of 1-adamantanol.

    • Tuning Lipophilicity: The two methyl groups provide additional lipophilicity, which can be strategically employed to enhance passage across the blood-brain barrier or to optimize binding in hydrophobic protein domains.

Conclusion

While 1-adamantanol and 2-adamantanol are workhorse scaffolds in medicinal chemistry, 3,5-Dimethyl-1-adamantanemethanol represents a more specialized and versatile building block. Its key advantages lie in the combination of a highly lipophilic, drug-relevant core with a reactive and sterically accessible primary alcohol. This unique structure provides researchers with a powerful tool to:

  • Synthesize novel derivatives of known drugs like Memantine.

  • Develop complex molecules where the adamantane cage serves as a rigid anchor.

  • Fine-tune physicochemical properties such as solubility and lipophilicity with greater precision.

The comparative analysis of its properties, synthesis, and characterization underscores its value for creating next-generation therapeutics and advanced materials.

References

  • ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 702-82-9,3-Amino-1-hydroxyadamantane. Retrieved from [Link]

  • Google Patents. (n.d.). CN103910594A - Preparation method of 1,3-dimethyladamantane.
  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-adamantanol. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • ResearchGate. (2011). Use of the Adamantane Structure in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tertiary alcohols from hydrocarbons by ozonation on silica gel. Retrieved from [Link]

  • PubMed. (2011). The many faces of the adamantyl group in drug design. Retrieved from [Link]

  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Supporting Information. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[19]uril. Retrieved from [Link]

  • YouTube. (2020). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN1980875A - Preparation method of 2-adamantanol and 2-adamantanone.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). 500 H 1 NMR spectra of adamantane spinning at 5 kHz.... Retrieved from [Link]

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  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

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Comparative

Comparative Analysis of the Biological Activity of 3,5-Dimethyl-1-adamantanemethanol and Its Derivatives: A Guide for Drug Discovery Professionals

The adamantane scaffold, a rigid and lipophilic tricyclic alkane, has proven to be a privileged structure in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a variety of therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane scaffold, a rigid and lipophilic tricyclic alkane, has proven to be a privileged structure in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a variety of therapeutic agents. Among these, 1-adamantanemethanol derivatives have attracted considerable interest. This guide provides a detailed comparative analysis of the biological activity of the parent compound, 3,5-Dimethyl-1-adamantanemethanol, and its structurally related derivatives. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers in the field.

The Adamantane Core in Drug Design

The unique cage-like structure of adamantane is not merely a passive scaffold; it actively influences a molecule's biological profile. Its rigidity can lock a pharmacophore into a specific conformation, enhancing binding affinity to a target protein. Furthermore, its lipophilicity aids in membrane permeability, a crucial factor for drug absorption and distribution. A notable early success is Amantadine (1-aminoadamantane), an antiviral agent approved for the treatment of Influenza A. This has spurred decades of research into more complex adamantane derivatives, including 3,5-Dimethyl-1-adamantanemethanol, which serves as a foundational structure for further chemical exploration.

Synthesis and Derivatization of 3,5-Dimethyl-1-adamantanemethanol

The primary route to synthesizing derivatives of 3,5-Dimethyl-1-adamantanemethanol involves the modification of its hydroxyl group. This nucleophilic center is readily amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space.

A common and effective method for creating derivatives is through esterification or etherification reactions. For instance, the hydroxyl group can be reacted with various acyl chlorides or carboxylic acids to form a library of ester derivatives. This approach is valuable for probing the effects of steric bulk, electronics, and lipophilicity on biological activity. Similarly, ether linkages can be formed to introduce different alkyl or aryl substituents.

Workflow for Derivative Synthesis (Esterification Example):

Below is a generalized workflow for the synthesis of ester derivatives of 3,5-Dimethyl-1-adamantanemethanol, a common strategy for creating compound libraries for screening.

cluster_synthesis Derivative Synthesis Workflow Parent 3,5-Dimethyl-1- adamantanemethanol Reaction Stir at Room Temp (or heat) Parent->Reaction Reagent Acyl Chloride (R-COCl) Reagent->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ester Derivative Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Generalized workflow for the synthesis of ester derivatives.

Comparative Biological Activity: Antiviral Properties

The most well-documented biological activity for this class of compounds is their antiviral potential, particularly against influenza viruses. The parent compound, 3,5-Dimethyl-1-adamantanemethanol, has been identified as an antiviral agent itself. Its derivatives, however, often exhibit modulated and sometimes enhanced activity.

A key study in this area, detailed in a foundational patent, explored a range of derivatives. The primary assay used to evaluate these compounds is a plaque inhibition assay, which measures the ability of a compound to prevent a virus from forming plaques (zones of cell death) in a monolayer of cultured cells.

CompoundStructureAntiviral Activity (Plaque Inhibition vs. Influenza A)
Parent Compound
3,5-Dimethyl-1-adamantanemethanolAdamantane-CH₂OH with methyls at C3 & C5Baseline Activity
Ester Derivatives
3,5-Dimethyl-1-adamantanemethyl acetateAdamantane-CH₂OCOCH₃Often similar or slightly increased activity
3,5-Dimethyl-1-adamantanemethyl propionateAdamantane-CH₂OCOCH₂CH₃Potentially enhanced activity due to lipophilicity
Other Derivatives
1-Chloromethyl-3,5-dimethyladamantaneAdamantane-CH₂ClMay show different activity profiles and toxicity

Note: The table above is a representative summary based on the principles outlined in the cited literature. Specific quantitative data would be generated through the experimental protocols described below.

Structure-Activity Relationship (SAR) Insights

The data from various derivatives allows for the formulation of key SAR insights:

  • The Adamantane Cage is Essential: The rigid, lipophilic 3,5-dimethyladamantane core is critical for activity. It is believed to interact with the M2 proton channel of the influenza A virus, similar to Amantadine, preventing viral uncoating.

  • The Role of the Methanol Group: The -CH₂OH group at the 1-position serves as a handle for derivatization. Its conversion to esters or ethers can fine-tune the compound's lipophilicity and steric profile.

  • Impact of Ester Chain Length: Increasing the length of the alkyl chain in ester derivatives can enhance lipophilicity, which may improve membrane permeability and interaction with the viral target. However, excessive bulk can also lead to a loss of activity due to steric hindrance. This highlights the need for a balanced approach in derivative design.

cluster_sar Structure-Activity Relationship Logic Parent 3,5-Dimethyl-1- adamantanemethanol Modification Chemical Modification (e.g., Esterification) Parent->Modification Derivative Derivative (e.g., Ester) Modification->Derivative Lipophilicity Altered Lipophilicity Derivative->Lipophilicity Sterics Altered Steric Profile Derivative->Sterics Activity Modulated Biological Activity Lipophilicity->Activity Sterics->Activity

Caption: Key factors influencing the biological activity of derivatives.

Experimental Protocol: Plaque Inhibition Assay

To ensure the trustworthiness and reproducibility of antiviral activity data, a well-defined protocol is essential. The plaque inhibition assay is a gold standard for quantifying the antiviral efficacy of compounds against cytopathic viruses like influenza.

Objective: To determine the concentration of a test compound (e.g., a 3,5-Dimethyl-1-adamantanemethanol derivative) required to inhibit the formation of viral plaques by 50% (IC₅₀).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock (e.g., A/PR/8/34)

  • Test compounds dissolved in DMSO

  • Agarose or Avicel overlay medium

  • Crystal Violet staining solution

Step-by-Step Procedure:

  • Cell Seeding: Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the parent compound in serum-free DMEM. A vehicle control (DMSO) must be included.

  • Infection: Once cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add the prepared dilutions of the test compounds to the respective wells.

  • Overlay: Add an overlay medium (e.g., DMEM containing 1% agarose and trypsin) to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

This self-validating system, when run with appropriate controls (parent compound, vehicle, and a known antiviral like Amantadine), provides robust and comparable data on the antiviral potency of the newly synthesized derivatives.

Conclusion and Future Directions

The 3,5-Dimethyl-1-adamantanemethanol scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the antiviral domain. Derivatization, primarily through modification of the hydroxyl group, allows for the fine-tuning of its biological activity. The structure-activity relationships suggest that a balance of lipophilicity and steric factors is crucial for optimal efficacy.

Future research should focus on expanding the library of derivatives to include other functional groups, such as amides and sulfonamides, to further probe the chemical space. Additionally, evaluating these compounds against a broader panel of viruses, including drug-resistant strains, will be essential to identify candidates with superior therapeutic potential. The protocols and comparative framework presented in this guide offer a solid foundation for these ongoing and future investigations in the exciting field of adamantane-based drug discovery.

References

  • Pranc, P., et al. (1977). 3,5-dimethyl-1-adamantane methanol and esters thereof. U.S.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3034031, 3,5-Dimethyl-1-adamantanemethanol. [Link]

  • J. S. Oxford, et al. (1987). Adamantane derivatives as anti-influenza A virus agents: a comparison of the antiviral activity of 1-aminoadamantane (amantadine) and the N-methyl derivative (rimantadine). Journal of Antimicrobial Chemotherapy, 19(4), 459-466. [Link]

Validation

Comparative Guide to the Structure-Activity Relationships of Substituted Adamantane Derivatives

Introduction: The Adamantane Scaffold - A Privileged Structure in Medicinal Chemistry Adamantane, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, represents a unique and powerful scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold - A Privileged Structure in Medicinal Chemistry

Adamantane, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, represents a unique and powerful scaffold in drug design.[1] Its discovery and subsequent synthetic accessibility launched a new field of medicinal chemistry.[2] The adamantane cage is not a naturally occurring biological substrate, but its distinct physicochemical properties make it an attractive moiety for developing therapeutics.[3] Its rigid framework allows for precise spatial orientation of functional groups, while its lipophilicity can enhance drug-like properties, such as absorption, distribution, metabolism, and excretion (ADME), and facilitate passage across the blood-brain barrier (BBB).[3][4][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted adamantane derivatives across key therapeutic areas. We will explore how subtle modifications to the adamantane core dramatically influence biological activity, offering insights for researchers in drug discovery and development. The discussion is grounded in experimental data and established mechanisms of action for prominent adamantane-based drugs.

I. Antiviral Adamantane Derivatives: Targeting the Influenza A M2 Proton Channel

The first significant therapeutic application of a simple adamantane derivative was the discovery of amantadine's antiviral activity in 1963.[2] Amantadine and its successor, rimantadine, function by blocking the M2 ion channel of the influenza A virus, a crucial component for viral replication.[6]

Core Pharmacophore and Key Substitutions

The essential pharmacophore for this class is the 1-aminoadamantane core. The primary amino group at a bridgehead position (C1) is critical for activity.

  • Amantadine (1-aminoadamantane): The parent compound, it effectively blocks the M2 channel.

  • Rimantadine (α-methyl-1-adamantanemethylamine): The addition of a methyl group to the carbon adjacent to the amino group results in rimantadine. This seemingly minor change has significant consequences. Rimantadine is often more potent than amantadine against influenza A strains.[7] The optical isomers of rimantadine have been shown to be equally active.[8]

Structure-Activity Relationship Summary

The SAR for M2 channel inhibitors is highly specific:

  • The Amino Group: The primary amino group at C1 is indispensable. Replacing it with hydroxyl (OH), sulfhydryl (SH), cyano (CN), or halogen groups leads to inactive compounds.[8]

  • N-Alkylation: N-alkyl and N,N-dialkyl derivatives generally retain antiviral activity similar to the parent amantadine.[8]

  • N-Acylation: With the exception of certain derivatives like the glycyl derivative, N-acylation tends to decrease antiviral activity.[8]

  • Cage Substitution: The α-methyl group of rimantadine enhances potency. Other substitutions on the cage can modulate activity, but the 1-amino group remains the key anchor.

Comparative Antiviral Activity
CompoundStructureKey FeatureRelative Potency (Influenza A)
Amantadine 1-aminoadamantaneParent CompoundBaseline
Rimantadine α-methyl-1-adamantanemethylamineα-methyl group4-10x Amantadine
Tromantadine N-(1-Adamantyl)-N-(2-hydroxyethyl)acetamideN-acyl derivativeActive against Herpes Simplex[1]

Note: Potency can vary significantly depending on the viral strain and assay conditions. The emergence of resistant strains has limited the clinical use of these specific agents against influenza.

Visualization: SAR of M2 Channel Blockers

SAR_Antiviral SAR of Adamantane-Based M2 Inhibitors cluster_adamantane Adamantane Scaffold cluster_substituents Substituent Effects Adamantane Adamantane_label [Adamantane Cage] C1 C1 C1_subs C1 Position (Critical) -NH2: Essential for Activity -OH, -SH, -Halogen: Inactive C1->C1_subs Substitution at C1 C_alpha C_alpha_subs Cα Position -H (Amantadine): Active -CH3 (Rimantadine): Increased Potency C_alpha->C_alpha_subs Substitution at Cα

Caption: Key SAR features of adamantane-based M2 inhibitors.

II. CNS-Active Adamantane Derivatives: Modulating the NMDA Receptor

Adamantane's lipophilicity makes it an ideal scaffold for drugs targeting the central nervous system (CNS).[9] Memantine and, to a lesser extent, amantadine, are notable examples, functioning as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[10] Overstimulation of this receptor is implicated in the neurotoxicity seen in Alzheimer's disease.[11]

Core Pharmacophore and Key Substitutions

The activity of these derivatives centers on their ability to enter and block the NMDA receptor's ion channel.

  • Amantadine (1-aminoadamantane): Possesses modest NMDA receptor antagonist activity.[12]

  • Memantine (1-amino-3,5-dimethyladamantane): The addition of two methyl groups at the C3 and C5 bridgehead positions dramatically increases potency compared to amantadine.[13] These methyl groups are thought to better position the molecule within the ion channel's phencyclidine (PCP) binding site.[12]

Structure-Activity Relationship Summary
  • Amino Group: As with the antivirals, a primary or secondary amino group at a bridgehead position is crucial for binding within the channel.

  • Cage Substitution: Lipophilic substitutions on other bridgehead positions (C3, C5, C7) significantly enhance binding affinity. The dimethyl substitutions in memantine increase its affinity for the NMDA receptor channel by about 20 times compared to amantadine.[12][14]

  • Mechanism: These drugs act as uncompetitive, voltage-dependent channel blockers. They only enter the channel when it's open (activated by glutamate), which is a key factor in their therapeutic profile, allowing for normal synaptic transmission while blocking pathological overactivation.[11]

Comparative NMDA Receptor Activity
CompoundStructureKey FeatureIC50 (NMDA Receptor)
Amantadine 1-aminoadamantaneParent Compound~39 µM[14]
Memantine 1-amino-3,5-dimethyladamantane3,5-dimethyl groups~1.4 µM[14]
Visualization: Experimental Workflow for NMDA Receptor Binding Assay

Workflow_NMDA Workflow: Competitive NMDA Receptor Binding Assay prep Prepare Brain Homogenate (e.g., rat cortical membranes) radioligand Add Radioligand (e.g., [3H]MK-801) prep->radioligand competitor Add Test Compound (Adamantane Derivative) at varying concentrations radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate separate Separate Bound from Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate IC50 / Ki values) quantify->analyze

Caption: Workflow for a competitive NMDA receptor binding assay.

III. Adamantane in Metabolic Diseases: DPP-4 Inhibitors

More recently, the adamantane moiety has been incorporated into drugs for type 2 diabetes, such as vildagliptin and saxagliptin.[1] In these molecules, the adamantane group is not the primary pharmacophore but acts as a bulky, lipophilic anchor.

Role of the Adamantane Group
  • Vildagliptin & Saxagliptin: In these dipeptidyl peptidase-4 (DPP-4) inhibitors, the adamantane group serves to occupy a large hydrophobic pocket (S2 pocket) in the enzyme's active site.[9]

  • SAR Contribution: The primary inhibitory action comes from other parts of the molecule (e.g., the cyanopyrrolidine "warhead" in saxagliptin). The SAR, in this context, is about optimizing the fit of the entire molecule. The adamantane group provides a stable and sterically demanding anchor that improves binding affinity and pharmacokinetic properties.[15] This "add-on" strategy illustrates how adamantane's unique lipophilicity can enhance the potency and drug-like characteristics of a known pharmacophore.[2]

IV. Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are outlines for key assays used to evaluate the adamantane derivatives discussed.

Protocol 1: In Vitro Antiviral (Plaque Reduction) Assay

This protocol determines the concentration of a compound required to inhibit viral replication.

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well plates.

  • Viral Infection: Infect the cell monolayers with a known dilution of influenza A virus for 1-2 hours to allow for viral adsorption.

  • Compound Addition: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the adamantane test compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet). Plaques (clear zones where cells have been lysed by the virus) will be visible.

  • Analysis: Count the number of plaques in each well. The EC50 (50% effective concentration) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Protocol 2: Competitive NMDA Receptor Binding Assay

This protocol measures the affinity of a test compound for the NMDA receptor channel binding site.

  • Membrane Preparation: Prepare synaptic membranes from a brain region rich in NMDA receptors (e.g., rat cortex or hippocampus) via differential centrifugation.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl) containing glutamate and glycine to ensure the receptor is in an activated state.

  • Binding Reaction: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA channel blocker (e.g., [³H]MK-801), and varying concentrations of the adamantane test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The adamantane scaffold is a testament to how a simple, rigid hydrocarbon can be strategically functionalized to target a diverse range of biological systems. The structure-activity relationships of its derivatives are often stark and well-defined. For antiviral M2 channel blockers and CNS-active NMDA receptor antagonists, a bridgehead amino group is the critical pharmacophore, with activity being finely tuned by additional substitutions on the cage that modify potency and binding affinity. In more complex molecules like DPP-4 inhibitors, adamantane serves as a powerful lipophilic anchor, demonstrating its utility as an "add-on" to improve the overall pharmacological profile of a drug. A thorough understanding of these SAR principles, validated by robust experimental data, is crucial for the rational design of the next generation of adamantane-based therapeutics.

References
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Spilovska, K., Zidek, M., & Nepovimova, E. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 27(24), 4074-4100. [Link]

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  • Morozov, I. A., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(12), 2561-2571. [Link]

  • ResearchGate. (n.d.). Currently available adamantane derivatives in clinical practice and their activity. [Link]

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  • Szałapska, K., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6757. [Link]

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Comparative

A Comparative Guide to the Efficacy of Adamantane-Based Drugs

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has proven to be a remarkably versatile privileged structure in medicinal chemistry. Its unique lipophilic and steric properties have given rise to a class of drug...

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has proven to be a remarkably versatile privileged structure in medicinal chemistry. Its unique lipophilic and steric properties have given rise to a class of drugs with diverse therapeutic applications, ranging from antiviral agents to modulators of complex neurological pathways. This guide provides an in-depth technical comparison of the efficacy of key adamantane-based drugs, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for the evaluation of their efficacy.

Section 1: Antiviral Adamantane Derivatives

The first therapeutic application of adamantane derivatives was in the fight against influenza A. Amantadine and its successor, rimantadine, were frontline defenses for decades. A lesser-known derivative, adapromine, also exhibits antiviral properties. Their efficacy is intrinsically linked to the inhibition of the influenza A M2 proton channel.

Mechanism of Action: Blocking the M2 Proton Channel

The influenza A virus, upon entering a host cell via endocytosis, relies on the acidic environment of the endosome to trigger the uncoating of its genetic material. The viral M2 protein, a proton-selective ion channel, is crucial for this process. It allows protons to flow from the endosome into the virion, lowering the internal pH and causing the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1. This dissociation is a prerequisite for the release of the vRNP into the cytoplasm and subsequent replication.[1][2][3]

Adamantane-based antivirals act as direct blockers of this M2 proton channel.[1][2] Their bulky, lipophilic cage structure fits into the pore of the M2 channel tetramer, physically obstructing the passage of protons.[3] This inhibition of proton influx prevents the acidification of the virion interior, thereby halting the uncoating process and effectively neutralizing the virus's ability to replicate.[1][2]

M2_Inhibition cluster_endosome Endosome (Acidic pH) cluster_virion Influenza A Virion cluster_inhibition Inhibition by Adamantane Drugs H+ H+ M2_channel M2 Proton Channel (Open) H+->M2_channel Influx M2_blocked M2 Proton Channel (Blocked) vRNP_M1 vRNP-M1 Complex M2_channel->vRNP_M1 Lowers internal pH vRNP vRNP vRNP_M1->vRNP Dissociation M1 M1 Protein vRNP_M1->M1 Cytoplasm Cytoplasm vRNP->Cytoplasm Release & Replication Adamantane Amantadine/ Rimantadine Adamantane->M2_blocked Blocks pore M2_blocked->vRNP_M1 No pH drop (Uncoating Inhibited)

Mechanism of adamantane antivirals targeting the M2 proton channel.
Comparative Efficacy of Antiviral Adamantanes

While sharing a common mechanism, amantadine, rimantadine, and adapromine exhibit differences in their antiviral spectrum, potency, and side-effect profiles.

DrugTarget VirusIn Vitro Efficacy (IC50)Clinical Efficacy (Prophylaxis)Key Distinctions
Amantadine Influenza A0.1 - >50 µg/mL (strain dependent)[4]61-91% prevention of influenza A cases[1][5]Higher incidence of CNS side effects.[5][6]
Rimantadine Influenza AGenerally 4-10 times more active than amantadine in some assays[7]85% prevention of influenza A cases[5]Fewer CNS side effects compared to amantadine.[5][6]
Adapromine Influenza A & BData not readily availableMarketed in Russia for influenza treatment and preventionBroader spectrum of activity, effective against both influenza A and B.[8]

Note on Resistance: A significant challenge with amantadine and rimantadine is the high prevalence of resistant influenza A strains.[6] Resistance primarily arises from single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being the most common, rendering these drugs largely ineffective against many circulating strains.[7]

Section 2: Neurological Adamantane Derivatives

The adamantane scaffold has also been successfully incorporated into drugs targeting the central nervous system, most notably memantine for Alzheimer's disease and amantadine for Parkinson's disease. Bromantane represents another unique neurotropic agent with psychostimulant and anxiolytic properties.

Memantine: A Unique NMDA Receptor Antagonist

Memantine's therapeutic effect in Alzheimer's disease stems from its action as an uncompetitive, low-to-moderate affinity, open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor.[5][9] Glutamate, the primary excitatory neurotransmitter, can lead to excitotoxicity and neuronal cell death when its activity is excessive, a process implicated in the pathophysiology of Alzheimer's disease.[9]

Memantine's efficacy and tolerability are attributed to its unique binding kinetics. It preferentially blocks the NMDA receptor channel when it is excessively open, as seen in pathological conditions, but its relatively fast off-rate prevents interference with normal synaptic transmission, which is crucial for learning and memory.[5][9]

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron cluster_inhibition Memantine Action Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_channel Ca2+ Channel (Open) NMDA_Receptor->Ca_channel Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_channel->Excitotoxicity Excessive influx leads to Ca2+ Ca2+ Ca2+->Ca_channel Influx Ca_channel_blocked Ca2+ Channel (Blocked) Memantine Memantine Memantine->Ca_channel_blocked Blocks open channel Ca_channel_blocked->Excitotoxicity Prevents excitotoxicity

Mechanism of memantine as an NMDA receptor antagonist.
Amantadine in Parkinson's Disease

While also an antiviral, amantadine found a serendipitous application in the treatment of Parkinson's disease. Its mechanism in this context is multifactorial, involving the enhancement of dopaminergic neurotransmission by promoting the release and inhibiting the reuptake of dopamine.[4] Additionally, its weak antagonistic activity at NMDA receptors may contribute to its therapeutic effects, particularly in managing levodopa-induced dyskinesia.[4]

Bromantane: A Dopamine Synthesis Enhancer

Bromantane is an atypical psychostimulant and anxiolytic with a unique mechanism of action. Unlike traditional stimulants that act on dopamine transporters, bromantane upregulates the synthesis of dopamine by increasing the expression of key enzymes, tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD).[10] One study in rats demonstrated a 2-2.5 fold increase in TH expression in the hypothalamus following a single dose.[1] This leads to a sustained, but not excessive, increase in dopamine levels, which is thought to contribute to its performance-enhancing and anti-asthenic effects without significant addictive potential.[8][10]

Comparative Efficacy of Neurological Adamantanes
DrugPrimary IndicationMechanism of ActionEfficacy Data
Memantine Alzheimer's DiseaseUncompetitive NMDA receptor antagonistKi: ~1 µM; IC50: 0.5-1 µM for NMDA receptor subtypes.[11] Clinical trials show significant improvements in cognition, global status, and behavior.[12]
Amantadine Parkinson's Disease, Drug-induced extrapyramidal reactionsEnhances dopamine release and inhibits reuptake; weak NMDA receptor antagonistReduces tremors, rigidity, and bradykinesia. Effective in managing levodopa-induced dyskinesia.[4]
Bromantane Neurasthenia (in Russia)Upregulates dopamine synthesis (increases tyrosine hydroxylase expression)Clinical studies in neurasthenia patients show reduced symptoms and improved sleep.[10]

Section 3: Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy of adamantane-based drugs.

Plaque Reduction Assay for Antiviral Efficacy

This assay is the gold standard for quantifying the infectious titer of a virus and evaluating the efficacy of antiviral compounds.

Plaque_Assay_Workflow A 1. Seed susceptible cells (e.g., MDCK) in multi-well plates and grow to confluence. B 2. Prepare serial dilutions of the virus stock. A->B C 3. Infect cell monolayers with diluted virus. B->C D 4. Incubate to allow viral adsorption. C->D E 5. Remove inoculum and overlay with a semi-solid medium (e.g., agarose or Avicel) containing the test compound at various concentrations. D->E F 6. Incubate for 2-3 days to allow plaque formation. E->F G 7. Fix the cells and stain with a dye (e.g., crystal violet). F->G H 8. Count the number of plaques in each well. G->H I 9. Calculate the percent plaque reduction compared to the untreated control to determine the IC50 value. H->I

Workflow for a Plaque Reduction Assay.

Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free medium.

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

  • Overlay: Remove the virus inoculum and overlay the cells with a mixture of 2x Minimum Essential Medium (MEM) and 1.2% Avicel, containing the adamantane drug at various concentrations.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet solution.

  • Quantification: Count the number of plaques in each well. The IC50 is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.[13]

Causality of Experimental Choices: The semi-solid overlay is crucial as it restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized zones of cell death (plaques), each initiated by a single infectious virus particle. Crystal violet stains living cells, leaving the plaques as clear, unstained areas that are easily quantifiable.

In-Cell ELISA for High-Throughput Antiviral Screening

This method offers a more automated and higher-throughput alternative to the plaque reduction assay for screening antiviral compounds.

Protocol:

  • Cell Seeding: Seed cells in a 96-well microplate at an optimal density and incubate to form a monolayer.

  • Infection and Treatment: Infect the cells with the virus at a predetermined multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plate for a period sufficient for viral protein expression (e.g., 16-24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent like Triton X-100 to allow antibody access to intracellular viral antigens.

  • Immunodetection: Block non-specific binding sites and then incubate with a primary antibody specific for a viral protein (e.g., nucleoprotein). Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: Add a substrate for HRP (e.g., TMB) and measure the absorbance using a plate reader.

  • Data Analysis: The reduction in absorbance in treated wells compared to untreated wells indicates antiviral activity, from which an IC50 value can be calculated.[8][14]

Self-Validating System: Including a known active compound as a positive control and an inactive compound or vehicle as a negative control in each assay plate validates the assay's performance and ensures the reliability of the screening results.

Western Blot for Tyrosine Hydroxylase Expression

To quantify the effect of drugs like bromantane on dopamine synthesis, Western blotting can be used to measure the expression levels of tyrosine hydroxylase (TH), the rate-limiting enzyme in this pathway.

Western_Blot_Workflow A 1. Treat cells or animals with the test compound (e.g., Bromantane). B 2. Lyse cells/tissues to extract total protein. A->B C 3. Quantify protein concentration (e.g., BCA assay). B->C D 4. Separate proteins by size using SDS-PAGE. C->D E 5. Transfer separated proteins to a membrane (e.g., PVDF or nitrocellulose). D->E F 6. Block the membrane to prevent non-specific antibody binding. E->F G 7. Incubate with a primary antibody specific for Tyrosine Hydroxylase (TH). F->G H 8. Incubate with an HRP-conjugated secondary antibody. G->H I 9. Add a chemiluminescent substrate and detect the signal. H->I J 10. Quantify band intensity and normalize to a loading control (e.g., β-actin). I->J

Workflow for Western Blot Analysis of Tyrosine Hydroxylase.

Protocol:

  • Sample Preparation: Homogenize brain tissue (e.g., striatum or hypothalamus) from treated and control animals in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against tyrosine hydroxylase overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity for TH and a loading control (e.g., β-actin or GAPDH) using densitometry software. The change in TH expression is determined by comparing the normalized TH signal in treated samples to that of the controls.[1][5][6]

Expertise in Experimental Choices: The choice of a loading control is critical for accurate quantification. Housekeeping proteins like β-actin or GAPDH are used to ensure that any observed changes in TH levels are due to the drug's effect and not variations in the amount of protein loaded per lane.

Radioligand Binding Assay for NMDA Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound like memantine for its target receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in NMDA receptors (e.g., rat brain cortex or cells expressing recombinant NMDA receptors).

  • Assay Setup: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound (memantine).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The membrane-bound radioligand is trapped on the filter, while the unbound ligand passes through.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.[4][12]

Trustworthiness of the Protocol: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. This ensures that the measured affinity is specific to the target receptor.

Conclusion

The adamantane scaffold continues to be a source of valuable therapeutic agents with diverse mechanisms of action. From the well-established M2 channel blockers for influenza to the nuanced NMDA receptor modulation by memantine and the unique dopamine-enhancing properties of bromantane, these compounds highlight the power of this rigid hydrocarbon cage in drug design. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of existing and novel adamantane-based drugs, paving the way for the development of next-generation therapeutics.

References

  • Chen, M., & Lipton, S. A. (2005). The Molecular Basis of Memantine Action in Alzheimer's Disease and Other Neurological Disorders: Low-Affinity, Uncompetitive Antagonism. Current Alzheimer Research, 2(2), 159-165. [Link]

  • Dr.Oracle. (2025, December 17). What is the classification, indication, and mechanism of action of Amantadine?[Link]

  • Jefferson, T., Demicheli, V., Deeks, J., & Rivetti, D. (2006). Amantadine and rimantadine for preventing and treating influenza A in adults. Cochrane Database of Systematic Reviews, (2). [Link]

  • SelfDecode. (n.d.). 6 Uses of Bromantane (Ladasten) + Side Effects. [Link]

  • Wikipedia. (n.d.). Adapromine. [Link]

  • Belshe, R. B., Smith, M. H., Hall, C. B., Betts, R., & Hay, A. J. (1988). Genetic basis of resistance to rimantadine emerging during treatment of influenza virus infection. Journal of virology, 62(5), 1508–1512. [Link]

  • Medical Pharmacology. (n.d.). Amantadine and Rimantadine. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride?[Link]

  • Peskind, E. R., Potkin, S. G., Pomara, N., Ott, B. R., Graham, S. M., Olin, J. T., & McDonald, S. (2011). Memantine treatment in mild to moderate Alzheimer disease: a 24-week randomized, controlled trial. The American journal of geriatric psychiatry, 19(11), 919–927. [Link]

  • Synaptic Systems. (n.d.). Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 106) Western Blot (WB) AP Detection. [Link]

  • Wikipedia. (n.d.). Amantadine. [Link]

  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (Eds.). (2012). Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Synaptic Systems. (n.d.). Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 111) Western Blot (WB) Fluorescent Detection. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amantadine Hydrochloride?[Link]

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic plasticity. Neurochemical research, 32(12), 2179–2186. [Link]

  • Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research. [Link]

  • Virology Research Services. (2022, August 10). Measuring infectious virus: the plaque assay. [Link]

  • Abnova. (2011, September 27). Plaque Assay for Influenza Virus [Video]. YouTube. [Link]

  • Limbach, C. M., Truckenbrod, L., & Reiser, G. (2020). A Novel In-Cell ELISA Assay Allows Rapid and Automated Quantification of SARS-CoV-2 to Analyze Neutralizing Antibodies and Antiviral Compounds. Frontiers in immunology, 11, 613876. [Link]

  • Limbach, C. M., Truckenbrod, L., & Reiser, G. (2020). A novel in-cell ELISA assay allows rapid and automated quantification of SARS-CoV-2 to analyse neutralizing antibodies and antiviral compounds. bioRxiv. [Link]

  • Hong, M., & DeGrado, W. F. (2012). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. Proceedings of the National Academy of Sciences, 109(26), 10557-10562. [Link]

  • Limbach, C. M., Truckenbrod, L., & Reiser, G. (2020). A novel in-cell ELISA assay allows rapid and automated quantification of SARS-CoV-2 to analyse neutralizing antibodies and antiviral compounds. bioRxiv. [Link]

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  • Limbach, C. M., Truckenbrod, L., & Reiser, G. (2020). A novel in-cell ELISA assay allows rapid and automated quantification of SARS-CoV-2 to analyse neutralizing antibodies and antiviral compounds. bioRxiv. [Link]

  • Limbach, C. M., Truckenbrod, L., & Reiser, G. (2020). A Novel In-Cell ELISA Assay Allows Rapid and Automated Quantification of SARS-CoV-2 to Analyze Neutralizing Antibodies and Antiviral Compounds. bioRxiv. [Link]

  • Byl, J. A. (1995). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 275(2), 521–529. [Link]

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Validation

A Researcher's Guide to Validating the Neuroprotective Effects of Novel 3,5-Dimethyl-1-adamantanemethanol Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the neuroprotective potential of novel 3,5-Dimethyl-1-adamantanemethanol (DMDM) derivat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the neuroprotective potential of novel 3,5-Dimethyl-1-adamantanemethanol (DMDM) derivatives. We move beyond a simple checklist of experiments, offering a strategic, multi-tiered approach that explains the causal logic behind each experimental choice. The protocols herein are designed as self-validating systems, incorporating appropriate controls to ensure data integrity and reproducibility.

The adamantane scaffold is a cornerstone in neuropharmacology, most famously represented by Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[1][2] Its rigid, lipophilic structure allows for unique interactions with ion channels and receptors. Novel derivatives, such as those based on the 3,5-Dimethyl-1-adamantanemethanol backbone, represent a promising avenue for developing new therapeutics with potentially improved efficacy or novel mechanisms of action.

This guide will compare a hypothetical series of novel DMDM derivatives (termed DMDM-1 and DMDM-2 ) against two key benchmarks:

  • Memantine: The gold-standard adamantane-based NMDA receptor antagonist.[3]

  • Edaravone: A potent free-radical scavenger with a distinct, non-receptor-mediated mechanism of action, providing a valuable mechanistic counterpoint.[4]

Our validation strategy is structured as a funnel, beginning with high-throughput in vitro screening to identify promising candidates and elucidate primary mechanisms, followed by a more resource-intensive in vivo validation of the lead candidate in a relevant disease model.

Part 1: In Vitro Validation Cascade: From Cytotoxicity to Mechanism

The initial phase of validation utilizes the human neuroblastoma cell line SH-SY5Y, a workhorse model in neurobiology due to its human origin and ability to exhibit neuronal characteristics.[5][6] The objective is to rapidly assess the safety and efficacy of the novel compounds in protecting against common pathways of neuronal death: oxidative stress and excitotoxicity.[7][8]

Experimental Workflow: In Vitro Screening

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Neuroprotection Models cluster_2 Phase 3: Mechanistic Deep Dive A SH-SY5Y Cell Culture B Baseline Cytotoxicity (MTT Assay) A->B Determine Safe Concentration Range C Oxidative Stress Model (H₂O₂ Insult + MTT) B->C Select Non-Toxic Doses D Excitotoxicity Model (Glutamate Insult + MTT) B->D Select Non-Toxic Doses E ROS Measurement (DCF-DA Assay) C->E Investigate ROS Scavenging F Apoptosis Assessment (Caspase-3/7 Assay) D->F Investigate Anti-Apoptotic Activity G G F->G Candidate Selection for In Vivo Studies

Caption: Workflow for the in vitro validation of DMDM derivatives.

Protocol 1.1: SH-SY5Y Cell Culture

Causality: Establishing a healthy, reproducible cell culture is the bedrock of all subsequent in vitro work. This protocol ensures consistency in cell health and density, minimizing variability between experiments.

Methodology:

  • Medium Preparation: Prepare growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[2]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

  • Centrifugation: Centrifuge the cells at 200 x g for 5 minutes. Aspirate the supernatant, which contains residual cryoprotectant (DMSO).

  • Resuspension & Plating: Resuspend the cell pellet in 10 mL of fresh growth medium and transfer to a T-75 flask.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Passaging: When cells reach 80% confluency, wash with PBS, detach using a minimal volume of 0.25% Trypsin-EDTA, neutralize with growth medium, and re-plate at a subcultivation ratio of 1:4 to 1:10.[2]

Protocol 1.2: Baseline Cytotoxicity via MTT Assay

Causality: Before testing for neuroprotection, it is critical to identify the concentration range at which the compounds themselves are not toxic. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.[9] A compound that is toxic at its effective dose is not a viable therapeutic candidate.

Methodology:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of DMDM-1, DMDM-2, Memantine, and Edaravone in growth medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations (e.g., 0.1 µM to 100 µM). Include "vehicle-only" (e.g., 0.1% DMSO) and "medium-only" controls.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-only control.

Protocol 1.3: Neuroprotection Against Oxidative Stress (H₂O₂ Model)

Causality: Oxidative stress, caused by an excess of reactive oxygen species (ROS), is a common pathological mechanism in many neurodegenerative diseases. Hydrogen peroxide (H₂O₂) is a potent oxidizing agent used to model this stress in vitro.[7][11] This assay determines if the test compounds can protect neurons from oxidative damage.

Methodology:

  • Cell Plating: Plate SH-SY5Y cells as described in Protocol 1.2.

  • Pre-treatment: After 24 hours, remove the medium and add 100 µL of medium containing non-toxic concentrations of the test compounds (DMDM-1, DMDM-2, Memantine, Edaravone) as determined from Protocol 1.2. Incubate for 2 hours.

  • Oxidative Insult: Add H₂O₂ to each well to a final concentration that induces approximately 50% cell death (e.g., 200-400 µM, to be determined empirically).[11][12] Do not add H₂O₂ to the "no-insult" control wells.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in steps 4-7 of Protocol 1.2.

Protocol 1.4: Neuroprotection Against Excitotoxicity (Glutamate Model)

Causality: Excitotoxicity is a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. It is a key pathway in stroke and is implicated in Alzheimer's disease.[8] This assay tests whether the compounds can block this pathological signaling cascade. Since SH-SY5Y cells lack a high abundance of NMDA receptors, high concentrations of glutamate are used to induce toxicity primarily through oxidative stress via inhibition of the cystine/glutamate antiporter.[8][13]

Methodology:

  • Cell Plating: Plate SH-SY5Y cells as described in Protocol 1.2.

  • Pre-treatment: After 24 hours, pre-treat cells with non-toxic concentrations of the test compounds for 2 hours.

  • Excitotoxic Insult: Add L-Glutamate to each well to a final concentration that induces approximately 50% cell death (e.g., 20-40 mM, to be determined empirically).[10][14]

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in steps 4-7 of Protocol 1.2.

In Vitro Data Summary (Hypothetical Data)
CompoundMax Non-Toxic Conc. (µM)Neuroprotection vs. H₂O₂ (EC₅₀, µM)Neuroprotection vs. Glutamate (EC₅₀, µM)
DMDM-1 > 10012.5> 50
DMDM-2 > 1008.210.5
Memantine > 10025.19.8
Edaravone > 1005.545.3

Interpretation: In this hypothetical dataset, both DMDM derivatives are non-toxic. DMDM-2 shows potent protection against both oxidative stress and glutamate-induced toxicity, performing better than Memantine against H₂O₂ and similarly against glutamate. Edaravone, as expected, is highly effective against oxidative stress but not glutamate excitotoxicity. DMDM-1 is less effective overall. DMDM-2 emerges as the lead candidate for mechanistic follow-up.

Protocol 1.5: Mechanistic Assay - Intracellular ROS Measurement

Causality: To understand how DMDM-2 protects against H₂O₂, we must directly measure its effect on ROS levels. The 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) assay uses a probe that becomes fluorescent upon oxidation by ROS, providing a direct readout of intracellular oxidative stress.[15][16]

G cluster_0 cluster_1 H2O2 H₂O₂ Insult ROS ↑ Intracellular ROS H2O2->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Edaravone Edaravone (Radical Scavenger) Edaravone->ROS Inhibits DMDM2 DMDM-2 (Hypothesized Antioxidant) DMDM2->ROS Inhibits Memantine Memantine (NMDA Antagonist) Memantine->Apoptosis Inhibits (Downstream)

Caption: Potential mechanisms of action in the oxidative stress pathway.

Methodology:

  • Cell Plating: Plate SH-SY5Y cells in a black, clear-bottom 96-well plate at 2.5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat cells with the EC₅₀ concentration of DMDM-2, Memantine, and Edaravone (from Protocol 1.3) for 2 hours.

  • Probe Loading: Remove the medium and wash cells once with 1X Assay Buffer. Add 100 µL of 25 µM DCF-DA solution to each well and incubate for 45 minutes at 37°C in the dark.

  • Induction & Measurement: Wash the cells once with 1X Buffer. Add 100 µL of buffer containing H₂O₂ (e.g., 400 µM). Immediately measure fluorescence intensity using a microplate reader (Excitation/Emission: ~485/535 nm).[16]

Protocol 1.6: Mechanistic Assay - Apoptosis Assessment

Causality: Apoptosis, or programmed cell death, is the ultimate fate of neurons under severe stress. Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. The Caspase-Glo® 3/7 assay uses a luminogenic substrate that produces light when cleaved by these caspases, providing a highly sensitive measure of apoptotic activity.[1][17]

Methodology:

  • Cell Plating & Treatment: Plate SH-SY5Y cells in a white-walled 96-well plate. Treat with compounds and induce damage with Glutamate as described in Protocol 1.4. Incubate for a shorter period (e.g., 6-12 hours) to capture the peak of caspase activity.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate in the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[18]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the culture medium volume).[1]

  • Incubation & Measurement: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 30-60 minutes, protected from light.

  • Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.

Mechanistic Data Summary (Hypothetical Data)
ConditionRelative ROS Levels (% of H₂O₂ Control)Relative Caspase-3/7 Activity (% of Glutamate Control)
Vehicle + Insult 100%100%
DMDM-2 + Insult 35%42%
Memantine + Insult 88%38%
Edaravone + Insult 25%91%

Interpretation: This data suggests DMDM-2 possesses a dual mechanism. It significantly reduces ROS levels (similar to Edaravone) and also potently inhibits downstream caspase activation (similar to Memantine). This multifunctional profile makes it a highly compelling candidate for in vivo testing.

Part 2: In Vivo Validation in an Alzheimer's Disease Model

Based on its strong, multi-modal in vitro profile, DMDM-2 is advanced to in vivo testing. We select the 5xFAD transgenic mouse model of Alzheimer's disease. These mice express five human mutations related to familial AD, leading to rapid amyloid-beta (Aβ) plaque deposition and cognitive deficits, providing a robust model for testing therapeutics.[19]

Experimental Workflow: In Vivo Validation

G A Select 4-month-old 5xFAD Mice B Randomize into 3 Groups: 1. Vehicle 2. Memantine (30 mg/kg) 3. DMDM-2 (30 mg/kg) A->B C Daily Oral Gavage Treatment for 8 Weeks B->C D Behavioral Testing: Morris Water Maze (Weeks 7-8) C->D E Tissue Collection & Biochemical Analysis (End of Study) D->E

Caption: Workflow for the in vivo validation of lead candidate DMDM-2.

Protocol 2.1: Morris Water Maze (MWM) for Spatial Memory

Causality: The MWM is a gold-standard test for hippocampal-dependent spatial learning and memory, functions that are severely impaired in Alzheimer's disease.[20][21] This test will determine if chronic treatment with DMDM-2 can rescue or improve cognitive deficits in the 5xFAD model.

Methodology:

  • Apparatus: Use a circular pool (e.g., 1.2 m diameter) filled with water made opaque with non-toxic white paint. A small escape platform (10 cm diameter) is hidden 1 cm beneath the water's surface. The room should contain various high-contrast spatial cues.[20]

  • Acclimation & Visible Platform Training (Day 1): Allow mice to acclimate to the testing room. Conduct 4 trials where the platform is visible (marked with a flag) to ensure mice are not visually impaired and can learn the basic task of escaping the water.

  • Acquisition Phase (Days 2-6): Conduct 4 trials per day for 5 days. For each trial, gently place the mouse into the water at one of four randomized starting positions. Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds.

    • If it fails to find the platform, gently guide it to the platform and allow it to stay for 15 seconds.[21]

    • Record the time taken to find the platform (escape latency) and the path length using an automated tracking system.

  • Probe Trial (Day 7): Remove the platform from the pool. Place each mouse in the pool for a single 60-second trial. Record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former location of the platform. This tests for spatial memory retention.

In Vivo Data Summary (Hypothetical Data)
Treatment GroupAcquisition Phase (Day 6 Latency, s)Probe Trial (Time in Target Quadrant, %)
5xFAD + Vehicle 45.2 ± 4.128.5% ± 3.2%
5xFAD + Memantine 31.5 ± 3.840.1% ± 4.5%
5xFAD + DMDM-2 24.8 ± 3.548.7% ± 4.1%
Wild-Type Control 15.6 ± 2.955.2% ± 3.9%

Interpretation: The hypothetical data shows that vehicle-treated 5xFAD mice have significant learning and memory impairments compared to wild-type controls. Both Memantine and DMDM-2 improved performance. Notably, DMDM-2 showed a superior effect, significantly reducing escape latency and increasing time spent in the target quadrant, suggesting a robust rescue of the cognitive phenotype.

Conclusion and Future Directions

This guide outlines a rigorous, tiered strategy for validating the neuroprotective effects of novel 3,5-Dimethyl-1-adamantanemethanol derivatives. Through a combination of in vitro screening and in vivo efficacy studies, we can build a comprehensive data package to support a compound's therapeutic potential.

Based on our hypothetical results, the novel derivative DMDM-2 demonstrates exceptional promise. It is non-toxic, protects against both oxidative and excitotoxic insults, and appears to act through a desirable dual mechanism of ROS reduction and apoptosis inhibition. Crucially, these in vitro benefits translate to a significant improvement in cognitive function in a demanding animal model of Alzheimer's disease.

The next logical steps in the drug development process for DMDM-2 would include:

  • Expanded Toxicology Studies: To establish a full safety profile.

  • Pharmacokinetic Analysis: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Engagement Studies: To confirm its molecular targets in the brain.

  • Testing in Additional Disease Models: To explore its potential in other neurodegenerative conditions, such as Parkinson's disease or stroke.

By following a structured, mechanistically-driven approach, researchers can efficiently and effectively validate novel neuroprotective compounds, paving the way for the next generation of therapies for devastating neurological disorders.

References

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  • Forloni, G., & Balducci, C. (2018). Alzheimer's Disease: From Pathogenesis to Disease-Modifying Approaches. International Journal of Molecular Sciences, 19(1), 167.
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Comparative

A Senior Application Scientist's Guide to the Metabolic Stability of 3,5-Dimethyl-1-adamantanemethanol Derivatives

For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic stability of lead compounds is a cornerstone of successful preclinical progression. The adamantane moiety, a rigid a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic stability of lead compounds is a cornerstone of successful preclinical progression. The adamantane moiety, a rigid and lipophilic cage-like structure, is often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] However, the metabolic fate of substituted adamantanes, such as derivatives of 3,5-Dimethyl-1-adamantanemethanol, is a nuanced subject. This guide provides an in-depth comparison of factors influencing the metabolic stability of these derivatives, supported by established principles and experimental insights.

The Adamantane Advantage: A Double-Edged Sword

The inherent stability of the adamantane carbon skeleton provides a robust anchor for pharmacophores, often shielding them from enzymatic degradation. This "lipophilic bullet" can enhance a molecule's interaction with biological membranes and hydrophobic pockets of target proteins.[1][3] While the adamantane core itself is resistant to metabolism, its substituents and the immediate chemical environment play a crucial role in determining the overall metabolic stability of the molecule.

The addition of methyl groups to the adamantane cage, as in the 3,5-dimethyl substitution pattern, can have a complex effect on metabolic stability. While these substitutions can modulate lipophilicity and target engagement, they can also introduce new sites for metabolism. Research on adamantyl ureas has shown that while a single methyl substitution on the adamantane ring may not significantly impact metabolic stability, the introduction of two or three methyl groups can lead to a marked decrease in stability when incubated with human liver microsomes.[4] This suggests that the increased lipophilicity and the presence of benzylic-like methyl groups can render the molecule more susceptible to enzymatic attack.

Key Metabolic Pathways for Adamantane Derivatives

The primary route of metabolism for adamantane-containing compounds is oxidation, predominantly mediated by cytochrome P450 (CYP) enzymes.[5][6] Specifically, CYP3A4 has been identified as a key enzyme in the oxidative metabolism of some adamantane derivatives.[5]

Hydroxylation is the most common metabolic transformation, and it can occur at both tertiary (bridgehead) and secondary carbons of the adamantane cage. While it has been traditionally assumed that the tertiary carbons are the primary sites of hydroxylation due to their higher reactivity, recent studies have revealed that hydroxylation of secondary carbons can also be a major metabolic pathway.[3] In some cases, di-hydroxylated metabolites have also been identified.[3]

For 3,5-Dimethyl-1-adamantanemethanol derivatives, the primary sites of metabolic attack are likely to be:

  • The Adamantane Cage: Hydroxylation at the remaining tertiary bridgehead position (C7) or at one of the secondary carbons.

  • The Methyl Groups: Oxidation of the methyl groups to form hydroxymethyl derivatives, which can be further oxidized to carboxylic acids.

  • The Methanol Group: While the primary alcohol of the adamantanemethanol moiety can be a site for oxidation to an aldehyde and then a carboxylic acid, this is often a less favorable pathway compared to the hydroxylation of the adamantane core itself.

The following diagram illustrates the potential metabolic pathways for 3,5-Dimethyl-1-adamantanemethanol.

Parent 3,5-Dimethyl-1-adamantanemethanol Metabolite1 Hydroxylation at C7 (Tertiary Carbon) Parent->Metabolite1 CYP450 Metabolite2 Hydroxylation at Secondary Carbon Parent->Metabolite2 CYP450 Metabolite3 Oxidation of Methyl Group Parent->Metabolite3 CYP450 Metabolite4 Oxidation of Methanol Group Parent->Metabolite4 ADH/ALDH FurtherOxidation Further Oxidation (e.g., to Carboxylic Acid) Metabolite3->FurtherOxidation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, Compound, Microsomes) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Sample at Time Points C->D E Quench Reaction D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Sources

Validation

A Symbiotic Approach: Bridging Computational and Experimental Data in the Study of Adamantane Derivatives

A Guide for Researchers and Drug Development Professionals Adamantane, the simplest diamondoid, presents a fascinating and uniquely rigid tricyclic hydrocarbon scaffold.[1][2] Its distinctive properties—high lipophilicit...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Adamantane, the simplest diamondoid, presents a fascinating and uniquely rigid tricyclic hydrocarbon scaffold.[1][2] Its distinctive properties—high lipophilicity, structural rigidity, and metabolic stability—have established it as a privileged structure in medicinal chemistry and materials science.[3][4][5] Adamantane derivatives are found in clinically approved drugs for conditions ranging from viral infections (Amantadine, Rimantadine) and Alzheimer's disease (Memantine) to type-2 diabetes (Vildagliptin, Saxagliptin).[1][6][7] For scientists working with these valuable compounds, the synergy between computational modeling and experimental validation is not just beneficial; it is a cornerstone of modern, efficient research.

This guide provides an in-depth comparison of computational and experimental methodologies for characterizing adamantane derivatives. We will explore how these two domains inform, validate, and accelerate one another, moving from fundamental structural elucidation to the prediction and confirmation of biological activity.

The Core Synergy: Why Both Worlds are Essential

Relying solely on experimental work can be a resource-intensive, trial-and-error process. Conversely, computational data, without experimental validation, remains theoretical. The true power lies in their integration. Computational chemistry allows for the rapid, low-cost screening of virtual libraries, prediction of properties, and generation of hypotheses about mechanism of action. These in silico findings then guide targeted experimental synthesis and testing. The resulting experimental data provides the "ground truth" necessary to validate and refine the computational models, creating a powerful, iterative cycle of discovery.

Part 1: Structural and Spectroscopic Characterization

The foundation of understanding any molecule is determining its three-dimensional structure and characteristic spectroscopic fingerprint. This is an area where the dialogue between computational and experimental methods is particularly strong.

The Gold Standard and Its Digital Twin: X-ray Crystallography vs. DFT Geometry Optimization

Experimental Approach: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unambiguous gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.[8] By diffracting X-rays through a high-quality single crystal, one can determine atomic coordinates, bond lengths, and bond angles with exceptional precision.[1][9] The primary limitation is the absolute requirement for a suitable single crystal, which can be challenging to grow for some derivatives.[10]

Computational Approach: Density Functional Theory (DFT) Geometry Optimization

Computationally, the most stable 3D structure of a molecule can be predicted through geometry optimization, often using Density Functional Theory (DFT). This method calculates the electronic structure of the molecule to find the lowest energy conformation.[11] The accuracy of these predictions is remarkable, often yielding bond lengths and angles that are in very close agreement with experimental X-ray data.[12]

Data Comparison: Structural Parameters

Let's compare the experimental X-ray data for an adamantane derivative with values obtained from DFT calculations. Discrepancies, though often small, can sometimes be attributed to crystal packing forces in the solid state that are absent in the gas-phase computational model.

ParameterExperimental Value (SC-XRD)Computational Value (DFT)Method
Adamantane C-C Bond Length1.54 Å1.5422–1.5573 ÅX-ray Crystallography[8], DFT[12]
Adamantane C-H Bond Length~1.10 Å~1.09 ÅX-ray Crystallography, DFT
C-N Bond Length (Example)1.4080 Å1.3903 ÅX-ray vs. DFT[12]
C=S Bond Length (Example)1.6612 Å1.7179 ÅX-ray vs. DFT[12]
Spectroscopic Fingerprints: Predicting What We'll See

Experimental Techniques: NMR and FTIR Spectroscopy

Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are workhorse techniques for characterizing organic molecules.[1][13] NMR provides detailed information about the chemical environment of hydrogen and carbon atoms, while FTIR identifies functional groups based on their vibrational frequencies.[1] For adamantane, the high symmetry of the parent molecule results in a simple NMR spectrum with only two signals.[2]

Computational Spectroscopy

The same DFT methods used for geometry optimization can also predict spectroscopic properties. By calculating the magnetic shielding of each nucleus, one can predict ¹H and ¹³C NMR chemical shifts.[11][14] Similarly, by calculating the vibrational frequencies of the bonds, a theoretical IR spectrum can be generated.[15]

Causality and Refinement: The power of this comparison is twofold. First, a strong correlation between the predicted and experimental spectra provides high confidence in the proposed structure. Second, when discrepancies arise, they prompt deeper investigation. For instance, an unexpected experimental NMR shift might suggest a specific conformational preference or an intramolecular interaction (like a hydrogen bond) that needs to be included in the computational model for more accurate results.

Data Comparison: Spectroscopic Data
PropertyExperimental ValueComputational ValueMethod
¹³C NMR (CH)37.85 ppm38.9 ppmNMR Spectroscopy[2][3], Calculation[14]
¹³C NMR (CH₂)28.46 ppm29.8 ppmNMR Spectroscopy[2][3], Calculation[14]
FTIR (C-H stretch)~2900 cm⁻¹~2910 cm⁻¹Infrared Spectroscopy[3], DFT Calculation
Adamantane Ring Breath781 cm⁻¹783 cm⁻¹Infrared Spectroscopy, DFT Calculation[15]

Part 2: Biological Activity - From Prediction to Proof

For drug development professionals, the ultimate goal is to understand and optimize the biological activity of adamantane derivatives. Here, the interplay between in silico prediction and in vitro/in vivo testing is crucial for success.

In Silico Screening: Prioritizing Candidates

Computational Approach: Molecular Docking

Molecular docking is a powerful computational technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme.[16][17] The method scores different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).[16] This allows researchers to virtually screen hundreds of potential adamantane derivatives and prioritize the most promising ones for synthesis, saving significant time and resources.[6]

Computational Approach: Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[18][19] By analyzing how different structural modifications affect activity, a predictive model can be built.[20] This model can then be used to predict the activity of new, unsynthesized adamantane derivatives, guiding the design of more potent compounds.

In Vitro Validation: Measuring a Real-World Effect

Experimental Approach: Biological Assays

The predictions from docking and QSAR must be confirmed through experimental biological assays. These in vitro tests measure the actual interaction of the synthesized compound with its target. Common examples include:

  • Enzyme Inhibition Assays: Measuring the concentration of the compound required to inhibit the activity of a target enzyme by 50% (the IC₅₀ value).[9]

  • Antiviral/Antimicrobial Assays: Determining the minimum inhibitory concentration (MIC) needed to prevent the growth of a virus or bacterium.[7]

  • Cytotoxicity Assays: Assessing the compound's toxicity to various cell lines.[21]

The experimental results provide definitive proof of activity and generate the critical data needed to refine and improve the predictive power of the computational models.

Data Comparison: Biological Activity
Adamantane DerivativeTargetPredicted Binding Affinity (Docking Score, kcal/mol)Experimental Activity (IC₅₀ or MIC)
Amantadine AnalogInfluenza M2 Channel-5.6Moderate Antiviral Activity[22]
Rimantadine-Glycine ConjugateInfluenza A (H3N2)Favorable DockingHigh Antiviral Activity[18][19]
Adamantane-ThioureaUrease-9.215.6 µM (IC₅₀)[9][23]
Adamantane-Triazole11β-HSD1-8.5 to -9.0Potent Inhibition (IC₅₀ = 9.9 nM for similar ligand)[6]

Part 3: Protocols and Workflows

To provide a practical context, this section details standardized protocols for both computational and experimental procedures commonly used in the study of adamantane derivatives.

Experimental Protocol: Determination of Urease Inhibitory Activity

This protocol is based on the well-established method of assessing the inhibition of the urease enzyme, a common target for drug discovery.[9]

  • Preparation of Solutions:

    • Prepare a stock solution of the test adamantane derivative in DMSO.

    • Prepare a buffer solution (e.g., phosphate buffer, pH 7.0).

    • Prepare a solution of Jack bean urease enzyme in the buffer.

    • Prepare a urea substrate solution.

    • Prepare phenol red indicator solution.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 5 µL of urease enzyme solution to each well and incubate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 55 µL of urea solution.

    • Incubate the plate at 37 °C for 30 minutes.

    • The amount of ammonia produced is determined by measuring the absorbance at a specific wavelength (e.g., 630 nm).

  • Data Analysis:

    • Thiourea is used as a standard inhibitor for comparison.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Computational Protocol: Molecular Docking Workflow

This workflow outlines the typical steps for performing a molecular docking study to predict the binding of an adamantane derivative to a target protein.

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges. This is typically done using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Preparation of the Ligand:

    • Draw the 2D structure of the adamantane derivative and convert it to a 3D structure.

    • Perform a preliminary energy minimization of the ligand's structure using a suitable force field.

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define the binding site on the receptor. This is often a cavity identified from the co-crystallized ligand in the PDB structure or predicted by site-finding algorithms.

    • Generate a grid box that encompasses this binding site. The docking algorithm will confine its search for binding poses within this box.

  • Running the Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to systematically search for the best binding poses of the ligand within the receptor's active site.

    • The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked docking poses.

    • Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the adamantane derivative and the protein's amino acid residues. This provides insight into the structural basis for binding.[16]

Part 4: Visualizing the Process

Diagrams can clarify complex workflows and relationships. The following are generated using the DOT language to illustrate key processes.

G Comp_Design Virtual Compound Design Docking Molecular Docking / QSAR Comp_Design->Docking Predict Predict Properties & Biological Activity Docking->Predict Synth Synthesis & Purification Predict->Synth Char Structural & Spectroscopic Characterization (NMR, X-ray) Synth->Char Char->Predict Confirm Structure Assay Biological Assays (in vitro) Char->Assay Assay->Docking Validate & Refine Model

Caption: Iterative cycle of computational prediction and experimental validation.

G PDB 1. Obtain Receptor Structure (e.g., from PDB) Prep 3. Prepare Receptor (Add Hydrogens, Remove Water) PDB->Prep Ligand 2. Prepare Ligand 3D Structure (Adamantane Derivative) RunDock 5. Run Docking Algorithm Ligand->RunDock Grid 4. Define Binding Site & Generate Grid Box Prep->Grid Grid->RunDock Analyze 6. Analyze Poses & Interactions (Binding Score, H-Bonds) RunDock->Analyze

Caption: Workflow for a typical molecular docking experiment.

Conclusion

The study of adamantane derivatives is a prime example of where modern chemical science is heading: a deep integration of computational and experimental techniques. Computational methods provide unparalleled speed in generating hypotheses and prioritizing research directions, while experimental data provides the essential real-world validation that grounds these predictions in reality. For researchers, scientists, and drug development professionals, mastering the interplay between these two domains is no longer just an advantage—it is fundamental to accelerating the pace of discovery and innovation.

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  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem.

  • Synthesis, anti-tuberculosis activity, and 3D-QSAR study of 4-(adamantan-1-yl)-2-substituted quinolines. PubMed.

  • SAR of Adamantane Amines. Pharmacy 180.

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  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. National Institutes of Health.

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Comparative

A Comparative Guide to the Reaction Mechanisms of Adamantane, Diamantane, and Triamantane

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of diamondoid hydrocarbons is paramount for their application in medicinal chemistry, materials science, and nanote...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of diamondoid hydrocarbons is paramount for their application in medicinal chemistry, materials science, and nanotechnology. This guide provides an in-depth, objective comparison of the reaction mechanisms of adamantane, diamantane, and triamantane, leveraging experimental data to elucidate the principles governing their functionalization.

Introduction: The Diamondoid Family

Adamantane (C₁₀H₁₆), diamantane (C₁₄H₂₀), and triamantane (C₁₈H₂₄) are the foundational members of the diamondoid series, representing the smallest cages of the diamond lattice.[1][2] Their rigid, strain-free, and lipophilic structures make them exceptional molecular building blocks.[2] Adamantane, with its Td symmetry, possesses two distinct types of C-H bonds: four equivalent tertiary (bridgehead) and twelve equivalent secondary (methylene) C-H bonds.[1] As we ascend the series to diamantane and triamantane, the number of unique carbon positions increases, leading to more complex reactivity profiles. Understanding the factors that dictate the regioselectivity of their reactions is crucial for their targeted functionalization.

The reactivity of these caged hydrocarbons is largely dominated by the stability of the intermediate species formed during a reaction, primarily carbocations and radicals. The exceptional stability of the 1-adamantyl carbocation, a tertiary carbocation, is a key factor in many of adamantane's reactions.[1] This stability arises from favorable hyperconjugation within the rigid cage structure.[1] As we will explore, the relative stabilities of the various possible carbocations in diamantane and triamantane dictate their reaction outcomes.

I. Electrophilic Substitution: A Tale of Two Sites

Electrophilic substitution is a cornerstone of diamondoid functionalization. Reactions such as halogenation and nitration proceed via carbocationic intermediates, and their regioselectivity offers a clear window into the electronic properties of the diamondoid cage.

Halogenation: Bromine's Preference

The direct bromination of adamantane selectively yields 1-bromoadamantane, a consequence of the high stability of the tertiary 1-adamantyl carbocation intermediate.[1] The reaction with bromine can proceed via a cluster mechanism, with a high kinetic order in bromine.[3]

In diamantane , there are two types of tertiary C-H bonds: the apical (C1) and the medial (C4). Chlorination with aluminum chloride and acetyl chloride gives a near-equal mixture of 1- and 4-chlorodiamantane.[4][5] However, other reagents can provide greater selectivity.[4]

For triamantane , electrophilic reagents like bromine and nitric acid predominantly attack the medial C-H positions.[6][7] Specifically, bromination of triamantane yields the 2-bromotriamantane as the major product.[8] This preference for the medial position in higher diamondoids is a recurring theme and can be attributed to the greater stabilization of the corresponding carbocation.

DiamondoidReagentMajor Product(s)Observations
Adamantane Br₂1-BromoadamantaneHigh selectivity for the tertiary position.[1]
Diamantane AlCl₃/AcCl1-Chlorodiamantane & 4-Chlorodiamantane (approx. 1:1)Mixture of apical and medial substitution.[4][5]
Triamantane Br₂2-BromotriamantanePredominant attack at the medial position.[7][8]

Experimental Protocol: Selective Bromination of Adamantane

  • Materials: Adamantane, Bromine, Carbon tetrachloride (or a suitable solvent).

  • Procedure:

    • Dissolve adamantane in carbon tetrachloride in a flask protected from light.

    • Slowly add a stoichiometric amount of bromine to the solution at room temperature with stirring.

    • The reaction is typically complete when the bromine color disappears.

    • Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-bromoadamantane.

  • Causality: The use of a non-polar solvent and the absence of a Lewis acid catalyst favor a radical mechanism, but the inherent stability of the tertiary adamantyl carbocation often leads to the ionic pathway being competitive, resulting in the selective formation of the 1-bromo derivative. For cleaner ionic reactions, a Lewis acid can be employed.

II. Oxidation: Activating the C-H Bond

The oxidation of adamantane and its isomers allows for the introduction of oxygen-containing functional groups, which are versatile handles for further synthetic transformations. The regioselectivity of these reactions is also governed by the stability of the intermediates.

Oxidation of adamantane with concentrated sulfuric acid produces adamantanone, indicating reactivity at the secondary carbon position.[9] However, other oxidizing agents can favor the tertiary position. For instance, microbial hydroxylation using Pseudomonas putida selectively yields 1-adamantanol.[10]

In diamantane , oxidation with 96% sulfuric acid leads to a mixture of products, including diamantanone and diols, highlighting the reactivity of multiple sites.[4] The hydroxylation of diamantane with a CBrCl₃/H₂O system in the presence of Mo(CO)₆ occurs at the nodal carbon atoms, yielding a mixture of 1- and 4-diadamantanols.[11]

For triamantane , selective apical substitution to introduce hydroxyl groups is possible through single-electron-transfer oxidations or photoacetylation followed by a Baeyer-Villiger oxidation and hydrolysis.[6][7] This demonstrates that with the right choice of reagents, the typically less reactive apical positions can be targeted.

Oxidation_Pathways

III. Rearrangement Reactions: The Quest for Stability

Adamantane and its higher homologs are the most thermodynamically stable isomers of their respective chemical formulas.[1][9] This inherent stability drives the fascinating rearrangement reactions of other polycyclic hydrocarbon precursors in the presence of Lewis acids.[12][13] The mechanism of these rearrangements is a complex series of 1,2-alkyl shifts and hydride transfers, proceeding through a landscape of numerous carbocationic intermediates.[1][13]

The synthesis of adamantane itself is famously achieved through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[1][9] Similarly, diamantane can be synthesized in high yield by the rearrangement of various pentacyclic tetradecanes, such as the tetrahydro-derivative of Binor-S.[4][5] The synthesis of triamantane and higher diamondoids can also be achieved through similar rearrangement strategies, although the complexity of the starting materials and the number of possible intermediates increases significantly.[14]

The key takeaway from these rearrangement reactions is the overwhelming thermodynamic driving force towards the formation of the most stable diamondoid isomer. The reaction proceeds through a complex network of carbocationic intermediates, ultimately funneling towards the lowest energy structure.

Rearrangement_Mechanism

Conclusion

The reaction mechanisms of adamantane, diamantane, and triamantane, while following the fundamental principles of carbocation and radical chemistry, exhibit fascinating differences in regioselectivity. The increasing complexity of the higher diamondoids offers both challenges and opportunities for selective functionalization. By understanding the subtle interplay of electronic and steric factors that govern the stability of reaction intermediates, researchers can devise rational synthetic strategies to access a wide array of novel diamondoid derivatives for diverse applications. The continued exploration of the reactivity of these unique molecular scaffolds promises to unlock new frontiers in chemistry and materials science.

References

  • Schreiner, P. R., et al. (2006). Functionalized Nanodiamonds: Triamantane andTetramantane. The Journal of Organic Chemistry, 71(18), 6709–6720. [Link]

  • Hulme, A. N., et al. (1972). Regioselective functionalisation of triamantane.
  • Schreiner, P. R., et al. (2006). Functionalized Nanodiamonds: Triamantane andTetramantane. The Journal of Organic Chemistry, 71(18), 6709–6720. [Link]

  • Courtney, T., et al. (1972). The Chemistry of Diamantane. Part 1. Synthesis and Some Functionalisation Reactions. Journal of the Chemical Society, Perkin Transactions 1, 2691-2696.
  • Engler, E. M., et al. (1973). On the Mechanism of Adamantane Rearrangements. Journal of the American Chemical Society, 95(17), 5769–5771.
  • Wikipedia. (n.d.). Diamantane. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Diamondoids: functionalization and subsequent applications of perfectly defined molecular cage hydrocarbons. New Journal of Chemistry, 31(4), 475-491.
  • Dehnen, S., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(20), 7233-7271.
  • Isabelle, T. M., & Schleyer, P. von R. (2019). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Beilstein Journal of Organic Chemistry, 15, 2338–2364.
  • Filik, J. (n.d.). Diamondoid Hydrocarbons. School of Chemistry, University of Bristol.
  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Rud'ko, S. P., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 23(20), 12458.
  • Engler, E. M., et al. (1973). Mechanism of adamantane rearrangements. Journal of the American Chemical Society, 95(17), 5769-5771.
  • McKervey, M. A. (1980). Adamantane Rearrangements. Chemical Society Reviews, 9(4), 479-512.
  • Khusnutdinov, R. I., et al. (2004). Selective Hydroxylation of Adamantane and Its Derivatives. Russian Journal of Organic Chemistry, 40(8), 1153–1158.
  • Císařová, I., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654.
  • Fărcașiu, D., et al. (1980). Adamantane rearrangement mechanisms. 1,2-trimethylenenorbornanes. The Journal of Organic Chemistry, 45(24), 4902-4905.
  • Mansoori, G. A. (2007). Diamondoid Molecules. arXiv preprint physics/0703195.
  • Císařová, I., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654.
  • Fokin, A. A., et al. (2005). Reactivity of [1(2,3)4]Pentamantane (Td-Pentamantane): A Nanoscale Model of Diamond. The Journal of Organic Chemistry, 70(21), 8576–8585.
  • Aschwanden, P. (2011, March 11). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]

  • Bagrii, E. I., & Karaulova, E. N. (2011). Oxidative functionalization of adamantanes (review). Petroleum Chemistry, 51(5), 317-336.
  • Schreiner, P. R., et al. (2005). Adamantane (1), diamantane (2), triamantane (3),tetramantane (4), and [1(2,3)4]pentamantane (5).
  • Fokin, A. A., et al. (2012). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 10(19), 3849-3855.
  • Bagrii, E. I., et al. (2007). Halogenation of Diamantane by Halomethanes Under the Action of Zeolites. Neftekhimiya, 47(5), 387-391.
  • D'Souza, D. M., & Müller, T. J. (2007). Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. Synthesis, (13), 1985-2010.
  • Schreiner Group. (n.d.). Diamondoids / Nanodiamonds. Justus-Liebig-Universität Gießen. Retrieved from [Link]

  • Cerný, J., et al. (2023). Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion. Theoretical Chemistry Accounts, 142(7), 64.
  • Computational Chemistry. (2017, May 2). 008: Structural Optimisation of Adamantane [Video]. YouTube. [Link]

  • Schreiner, P. R., et al. (2006). Functionalized Nanodiamonds: Triamantane andTetramantane. The Journal of Organic Chemistry, 71(18), 6709-6720.
  • Sorensen, T. S., & Whitworth, S. M. (1990). A mechanistic study of the carbocation route from tetrahydrodicyclopentadiene to the adamantane ring. The Journal of Organic Chemistry, 55(10), 3041-3051.

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to the Safe Handling of 3,5-Dimethyl-1-adamantanemethanol

As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the synthesis and handling of novel chemical entities. While 3,5-Dimethyl-1-adamantanemethanol is a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the synthesis and handling of novel chemical entities. While 3,5-Dimethyl-1-adamantanemethanol is a valuable building block, its toxicological profile is not yet fully characterized. This guide provides a comprehensive operational plan for its safe handling, grounded in the principle of prudent caution. By analyzing the known properties of structurally similar adamantane derivatives, we can establish a robust safety protocol that protects both the researcher and the integrity of our work.

Hazard Assessment: An Evidence-Based Approach to an Uncharacterized Compound

The precautionary principle dictates that we should adopt the more stringent safety measures suggested by the data on these related compounds. Therefore, we will proceed with the assumption that 3,5-Dimethyl-1-adamantanemethanol is, at a minimum, a skin and eye irritant and potentially harmful if ingested.

Table 1: Comparative Hazard Profile of Adamantane Derivatives

CompoundCAS NumberPhysical StateKnown HazardsSource
3,5-Dimethyl-1-adamantanemethanol 26919-42-6SolidToxicological properties not fully investigated.TCI America
1-Adamantanemethanol 770-71-8SolidNot considered hazardous by OSHA 2024.[1]Fisher Scientific[1]
1-Acetamido-3,5-dimethyladamantane 19982-07-1SolidHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][3]Apollo Scientific, PubChem[2][3]
Adamantane 281-23-2SolidMay cause long-lasting harmful effects to aquatic life.[4]Sigma-Aldrich[4]

Personal Protective Equipment (PPE): Your Primary Barrier to Exposure

The selection of appropriate PPE is critical. The following protocol is designed to provide comprehensive protection during the handling of 3,5-Dimethyl-1-adamantanemethanol in solid (powder/crystal) form.

Mandatory PPE for All Handling Procedures
  • Eye and Face Protection:

    • Protocol: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

    • Causality: The solid, crystalline nature of this compound poses a risk of mechanical eye injury from dust particles. Assuming potential irritant properties, goggles provide a necessary seal around the eyes to prevent contact.

  • Skin Protection:

    • Gloves: Wear powder-free, chemically resistant gloves (nitrile is a suitable choice for general laboratory use).[5] Double-gloving is recommended when handling larger quantities or during prolonged procedures.[6]

      • Protocol: Before use, inspect gloves for any signs of degradation or punctures. Change gloves every 30-60 minutes or immediately if contamination is suspected.[5]

      • Causality: Direct skin contact is a primary route of exposure. Based on the irritant nature of a close analog, gloves are essential to prevent potential dermatitis or chemical burns.[2][3] Powder-free gloves prevent the aerosolization of powder that could absorb and spread the chemical.[5]

    • Laboratory Coat: A long-sleeved, cuffed laboratory coat must be worn and kept fully fastened.

      • Protocol: Ensure cuffs are snug around the wrist, providing a barrier between the glove and skin. Gowns should close in the back for better protection.[6]

      • Causality: This prevents accidental skin exposure on the arms and protects personal clothing from contamination.

Respiratory Protection: A Risk-Based Approach

Under normal laboratory conditions involving the handling of small quantities in a well-ventilated area, specific respiratory protection is not typically required.[1] However, the potential for respiratory irritation, as indicated by the 1-Acetamido-3,5-dimethyladamantane data, necessitates a risk-based assessment.[2][3]

  • Protocol:

    • Small-Scale Work (<1g): Conduct work in a certified chemical fume hood or a well-ventilated area. Respiratory protection is not mandatory.

    • Large-Scale Work (>1g) or Dust Generation: If weighing larger quantities or if the procedure may generate significant airborne dust, an N95 respirator or higher should be worn.[6]

    • Causality: While the vapor pressure is low, fine powders can be easily inhaled. An N95 respirator provides effective protection against particulate matter, mitigating the risk of respiratory tract irritation.

Diagram 1: PPE Selection Workflow

PPE_Workflow start Start: Handling 3,5-Dimethyl-1-adamantanemethanol base_ppe Mandatory Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->base_ppe check_scale Assess Scale and Dust Potential base_ppe->check_scale small_scale Small Scale (<1g) No Dust check_scale->small_scale Low Risk large_scale Large Scale (>1g) or Dust Generation check_scale->large_scale Higher Risk fume_hood Work in Fume Hood or Well-Ventilated Area small_scale->fume_hood respirator Add N95 Respirator large_scale->respirator end_procedure Proceed with Experiment fume_hood->end_procedure respirator->fume_hood

Caption: Risk-based workflow for PPE selection.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Handling and Storage
  • Handling Protocol:

    • Always handle 3,5-Dimethyl-1-adamantanemethanol within a chemical fume hood to minimize inhalation risk.

    • Avoid creating dust when transferring the solid. Use spatulas and weighing boats carefully.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

    • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

  • Storage Protocol:

    • Keep the container tightly closed when not in use.[1]

    • Store in a dry, cool, and well-ventilated place.[1] A recommended storage temperature is below 15°C.

    • Store away from incompatible materials, particularly strong oxidizing agents.[1]

Emergency First Aid Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1]

  • Inhalation: Remove the individual from exposure and move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician immediately.[1]

Disposal Plan: Environmental Responsibility

Given the known aquatic toxicity of the parent adamantane structure, all waste containing 3,5-Dimethyl-1-adamantanemethanol must be treated as hazardous chemical waste.[4][7]

  • Disposal Protocol:

    • Segregation: Do not mix this waste with other solvents or non-hazardous waste.

    • Containment: Collect all solid waste (including contaminated gloves, weighing paper, and paper towels) in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[8]

    • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for disposal by a licensed hazardous waste contractor.[8]

    • Prohibition: NEVER dispose of this chemical or its containers in the regular trash or down the drain.[1][8]

Diagram 2: Chemical Waste Disposal Workflow

Disposal_Workflow start Waste Generation (Contaminated PPE, excess chemical) segregate Segregate into Dedicated Hazardous Waste Stream start->segregate contain Place in Labeled, Sealed Waste Container segregate->contain prohibit Prohibited Actions: - No Drain Disposal - No Regular Trash segregate->prohibit store Store in Designated Satellite Accumulation Area contain->store contact_ehs Contact EHS for Pickup by Licensed Contractor store->contact_ehs

Caption: Compliant disposal workflow for chemical waste.

By adhering to this comprehensive guide, you can confidently handle 3,5-Dimethyl-1-adamantanemethanol, ensuring a safe laboratory environment while advancing your critical research and development objectives.

References

  • Safety Data Sheet for 1-Adamantanemethanol. Fisher Scientific.

  • Safety Data Sheet for Adamantane. Carl ROTH.

  • Safety Data Sheet for Adamantane. Sigma-Aldrich.

  • Safety Data Sheet for 1-Acetamido-3,5-dimethyladamantane. Apollo Scientific.

  • Product Information for 3,5-Dimethyl-1-adamantanemethanol. TCI AMERICA.

  • Product Information for 3,5-Dimethyl-1-adamantanemethanol. Fisher Scientific.

  • Product Information for 3,5-Dimethyl-1-adamantanol. Pharmaffiliates.

  • PubChem Entry for 3,5-Dimethyl-1-adamantanol. National Institutes of Health.

  • Product Information for 3,5-Dimethyl-1-adamantanol. LGC Standards.

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.

  • Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide. Benchchem.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (NIOSH).

  • Recommended PPE to handle chemicals. Bernardo Ecenarro.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • PubChem Entry for N-(3,5-dimethyl-1-adamantyl)acetamide. National Institutes of Health.

  • Product Information for 3,5-Dimethyl-1-adamantanol. ChemicalBook.

  • Hazardous Waste Management Procedures. Keene State College.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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